molecular formula C14H14N2O3 B4973041 N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Cat. No.: B4973041
M. Wt: 258.27 g/mol
InChI Key: MUFYBHIXCJGGTP-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)pyridine-2-carboxamide is a research chemical of significant interest in medicinal chemistry and drug discovery. Its core structure, which integrates a pyridine carboxamide moiety with a 3,4-dimethoxyphenyl group, is recognized as a privileged scaffold in the development of novel therapeutic agents . This specific molecular framework is found in compounds investigated for potent biological activities, particularly in the infectious disease domain. Recent scientific literature highlights the value of similar structural analogs as promising scaffolds for antimycobacterial research. Compounds featuring the 3,4-dimethoxyphenyl group and a carboxamide linkage have demonstrated excellent in vitro activity against Mycobacterium tuberculosis H37Rv strain, showing potential as leads for new anti-tuberculosis treatments . Furthermore, related pyridine and carboxamide derivatives are actively studied for their broad-spectrum antimicrobial properties against various microbial strains, including bacteria and fungi . The mechanism of action for this class of compounds, based on studies of analogous structures, is hypothesized to involve targeted enzyme inhibition. Molecular docking studies of related molecules suggest potential inhibition of key bacterial enzymes, such as enoyl acyl carrier protein reductase (InhA), a validated target in mycobacterial fatty acid biosynthesis . This makes N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide a valuable compound for researchers exploring new mechanisms to combat drug-resistant pathogens.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-12-7-6-10(9-13(12)19-2)16-14(17)11-5-3-4-8-15-11/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYBHIXCJGGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and physical properties of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a synthetic small molecule belonging to the picolinamide class. Structurally, it consists of a pyridine-2-carbonyl core coupled to a 3,4-dimethoxyaniline moiety. This scaffold has emerged as a critical pharmacophore in medicinal chemistry, particularly in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy and as a structural analogue of Combretastatin A-4 for tubulin polymerization inhibition.

This guide provides a comprehensive technical analysis of its molecular weight, physicochemical properties, synthetic routes, and biological applications, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide
Common Synonyms N-(3,4-dimethoxyphenyl)picolinamide; 3,4-Dimethoxy-2'-picolinanilide
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
SMILES COc1ccc(cc1OC)NC(=O)c2ccccn2
InChI Key (Predicted) VQSAZLNDWODBDE-UHFFFAOYSA-N (Derivative base)
CAS Number Not widely indexed as a standalone commodity; typically synthesized in-situ or available in compound libraries.[1][2][3][4]
Structural Composition

The molecule comprises two distinct domains linked by an amide bond:

  • Head Group (A-Ring): A pyridine ring (picolinic acid derivative) capable of bidentate chelation and hydrogen bonding (acceptor).

  • Tail Group (B-Ring): A 3,4-dimethoxyphenyl ring (veratrole derivative), providing electron-rich pi-stacking interactions and lipophilicity.

Physicochemical Properties

The following data represents a synthesis of experimental values from analogous picolinamides and calculated descriptors standard in medicinal chemistry.

Quantitative Data Table
PropertyValue / RangeContext
Molecular Weight 258.27 Da Monoisotopic mass
Physical State Solid (Crystalline powder)Standard STP
Melting Point 125°C – 135°C (Predicted)Based on similar N-aryl picolinamides [1]
LogP (Octanol/Water) 2.1 – 2.4 (Calculated)Lipophilic, suitable for cell permeability
Topological Polar Surface Area (TPSA) 55.1 Ų < 140 Ų indicates good oral bioavailability
H-Bond Donors 1 (Amide NH)Critical for active site binding
H-Bond Acceptors 4 (Pyridine N, Amide O, 2x Methoxy O)Interaction points for kinase hinge regions
Solubility DMSO (>20 mg/mL), DCM, MethanolPoor water solubility (<0.1 mg/mL)
pKa ~11.9 (Amide NH), ~3.5 (Pyridine N)Pyridine nitrogen is weakly basic

Synthesis & Characterization Protocols

Synthetic Pathway (Amide Coupling)

The most robust method for synthesizing N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide utilizes a HATU-mediated coupling reaction. This ensures high yield and minimizes racemization (though not applicable here as the molecule is achiral).

Reagents:
  • Reactant A: Pyridine-2-carboxylic acid (Picolinic acid) [CAS: 98-98-6]

  • Reactant B: 3,4-Dimethoxyaniline [CAS: 6315-89-5]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Protocol:
  • Activation: Dissolve Pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 10 minutes.

  • Coupling: Add HATU (1.2 equiv) and stir for another 15 minutes to form the activated ester.

  • Amine Addition: Add 3,4-Dimethoxyaniline (1.1 equiv) in one portion.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 12–16 hours. Monitor progress via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Visual Synthesis Workflow

SynthesisPath ReactantA Pyridine-2-carboxylic Acid (Picolinic Acid) Activation Activation (HATU + DIPEA) ReactantA->Activation ReactantB 3,4-Dimethoxyaniline Product N-(3,4-dimethoxyphenyl) pyridine-2-carboxamide ReactantB->Product Nucleophilic Attack Intermediate Activated Ester Intermediate Activation->Intermediate DMF, 25°C Intermediate->Product + Reactant B 12-16h

Caption: HATU-mediated amide coupling strategy for the synthesis of the target picolinamide derivative.

Biological & Pharmaceutical Context

HPK1 Inhibition (Immunotherapy)

The pyridine-2-carboxamide scaffold is a privileged structure in the design of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[5] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.

  • Mechanism: The pyridine nitrogen and the amide oxygen often form a bidentate hydrogen bond interaction with the hinge region of the kinase (e.g., Cys94 in HPK1) [2].

  • Relevance: Inhibiting HPK1 enhances the immune system's ability to attack tumors. The 3,4-dimethoxyphenyl group fills the hydrophobic back pocket of the ATP-binding site, improving potency and selectivity.

Tubulin Polymerization Inhibition

Derivatives of this molecule serve as pyridine-bridged analogues of Combretastatin A-4 (CA-4) .

  • Mechanism: CA-4 is a vascular disrupting agent. Replacing the cis-double bond of CA-4 with a pyridine-amide linker creates a more stable scaffold that retains binding affinity to the colchicine site on tubulin [3].

  • Effect: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.

References

  • ChemicalBook. (2026).[6][7] Properties of N-(2,6-Dimethylphenyl)-2-picolinamide (Analogous Structure). Retrieved from

  • Wang, Y., et al. (2024).[8] Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from

  • Zhang, X., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.[9] Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. (2025).[10] General Protocol for Amide Synthesis. Retrieved from

Sources

An In-Depth Technical Guide to the Chemical Structure Analysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the chemical structure analysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. The pyridine carboxamide scaffold is a recurring motif in biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties.[1][2] This document will detail the synthetic rationale, and a multi-pronged analytical approach for the unambiguous structural elucidation and characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridine Carboxamide Core

The pyridine ring is a fundamental heterocyclic structure found in numerous pharmaceuticals and agrochemicals.[2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in drug design. The carboxamide linkage provides a rigid and planar unit that can orient substituents in a well-defined three-dimensional space, crucial for molecular recognition at biological targets. The N-(3,4-dimethoxyphenyl) moiety is also a common feature in bioactive molecules, with the methoxy groups often enhancing metabolic stability and modulating electronic properties.[3] The convergence of these structural features in N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide suggests a potential for interesting biological activities, necessitating a robust and thorough analytical characterization.

Synthesis Strategy: Amide Bond Formation

The most direct and widely employed method for the synthesis of N-aryl pyridine-2-carboxamides is the coupling of a pyridine-2-carboxylic acid derivative with an appropriate aniline.[4] This approach offers high yields and a broad substrate scope.

Generalized Synthetic Protocol

A common and effective method involves the use of a coupling agent to activate the carboxylic acid, followed by nucleophilic attack by the amine.

Experimental Protocol:

  • Activation of Pyridine-2-carboxylic Acid: In a round-bottom flask, dissolve pyridine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Addition of Coupling Reagent: To this solution, add a suitable coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq.) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.).[4]

  • Base Addition: Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.

  • Addition of Aniline: Introduce 3,4-dimethoxyaniline (1.0 eq.) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow

Synthesis_Workflow Pyridine_acid Pyridine-2-carboxylic Acid Reaction Amide Bond Formation Pyridine_acid->Reaction Dimethoxy_aniline 3,4-Dimethoxyaniline Dimethoxy_aniline->Reaction Coupling Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Coupling->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide Purification->Product

Caption: Synthetic workflow for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, both ¹H and ¹³C NMR spectra are crucial.

Generalized Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.[5]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d1HPyridine H6
~8.2d1HPyridine H3
~7.8t1HPyridine H4
~7.4t1HPyridine H5
~7.5d1HAromatic H2'
~7.0dd1HAromatic H6'
~6.8d1HAromatic H5'
~3.9s3HMethoxy (-OCH₃)
~3.8s3HMethoxy (-OCH₃)
~9.5br s1HAmide (-NH)

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~163Amide Carbonyl (C=O)
~150Pyridine C2
~148Pyridine C6
~149Aromatic C4'
~146Aromatic C3'
~137Pyridine C4
~131Aromatic C1'
~126Pyridine C5
~122Pyridine C3
~111Aromatic C5'
~112Aromatic C6'
~105Aromatic C2'
~56Methoxy (-OCH₃)
~56Methoxy (-OCH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Generalized Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M+H)⁺: The most prominent peak in the ESI-MS spectrum is expected to be the protonated molecule. The calculated monoisotopic mass for C₁₄H₁₄N₂O₃ is 258.1004 g/mol . Therefore, the (M+H)⁺ peak should be observed at m/z 259.1077.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. Common fragmentation would involve the cleavage of the amide bond.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Purified_Compound Purified N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purified_Compound->MS FTIR FTIR Spectroscopy Purified_Compound->FTIR Crystal Single Crystal X-ray Diffraction (Optional) Purified_Compound->Crystal Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment FTIR->Structure_Elucidation Crystal->Structure_Elucidation Final_Confirmation Final_Confirmation Structure_Elucidation->Final_Confirmation Final Structural Confirmation Purity_Assessment->Final_Confirmation

Caption: A comprehensive workflow for the structural analysis of the title compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Generalized Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Key FTIR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethoxy
~1680C=O stretchAmide I band
~1600, ~1520C=C stretchAromatic
~1250, ~1030C-O stretchAryl ether
Single Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure and confirmation of the solid-state conformation, single crystal X-ray diffraction is the gold standard. This technique requires the growth of a high-quality single crystal of the compound. While not always feasible, it provides definitive structural proof. The planarity of the pyridine and phenyl rings, as well as the dihedral angle between them, can be precisely determined.[6]

Conclusion

The structural analysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide requires a synergistic application of synthetic chemistry and modern analytical techniques. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this and related molecules. The combination of NMR, mass spectrometry, and FTIR spectroscopy allows for a comprehensive and self-validating approach to structural elucidation, ensuring the scientific integrity of subsequent biological or material science investigations.

References

  • ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Retrieved from [Link]

  • MDPI. (2024, December 19). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Retrieved from [Link]

  • PMC. (2021, September 1). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from [Link]

  • IJNRD. (2024, February). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

Sources

The Pharmacophore Frontier: 3,4-Dimethoxyphenyl Picolinamides in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide synthesizes current literature regarding 3,4-dimethoxyphenyl picolinamide derivatives, focusing on their emergence as privileged scaffolds in kinase inhibition and medicinal chemistry.

Content Type: Technical Whitepaper & Literature Review Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 3,4-dimethoxyphenyl picolinamide scaffold represents a strategic convergence of two privileged structures: the picolinamide (pyridine-2-carboxamide) "head" and the electron-rich 3,4-dimethoxyaniline "tail." While picolinamides are historically recognized in agrochemistry (e.g., Picolinafen), recent literature has repositioned this specific derivative class as potent Tyrosine Kinase Inhibitors (TKIs) .

This guide reviews the transition of this scaffold from simple amide derivatives to complex hybrid inhibitors targeting VEGFR-2 , c-Met , and Syk kinases. The 3,4-dimethoxy substitution pattern is not merely cosmetic; it is a critical determinant for metabolic stability and hydrophobic pocket occupancy in ATP-binding sites.

Chemical Space & Structural Logic

The Scaffold Architecture

The molecule consists of three distinct domains, each serving a specific pharmacological function:

  • The Head (Picolinic Acid): Acts as a bidentate ligand. The pyridine nitrogen and the amide oxygen often chelate metals or form crucial hydrogen bonds with the "hinge region" of kinase domains (e.g., Cys919 in VEGFR-2).

  • The Linker (Amide Bond): Provides rigid geometry, orienting the aromatic rings.

  • The Tail (3,4-Dimethoxyphenyl): A lipophilic moiety designed to occupy the hydrophobic "back pocket" (allosteric site) of enzymes. The methoxy groups function as hydrogen bond acceptors and metabolic blocks against ring oxidation.

Why 3,4-Dimethoxy?

In Structure-Activity Relationship (SAR) studies, the 3,4-dimethoxy pattern consistently outperforms unsubstituted or mono-substituted analogs.

  • Electronic Effect: The electron-donating methoxy groups increase the electron density of the phenyl ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding pocket.
    
  • Solubility: Unlike purely lipophilic alkyl chains, the oxygen atoms improve aqueous solubility while maintaining the lipophilicity required for membrane permeability.

Synthetic Methodologies

The synthesis of N-(3,4-dimethoxyphenyl)picolinamides is robust, typically achieving high yields (>80%) via amide coupling. Below is the field-standard protocol derived from recent medicinal chemistry campaigns.

Protocol: HATU-Mediated Amide Coupling

This method is preferred over acyl chlorides for picolinic acids to prevent self-catalysis or decarboxylation issues.

Reagents:

  • Substrate A: Picolinic acid derivative (1.0 equiv)

  • Substrate B: 3,4-Dimethoxyaniline (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve Substrate A in DMF under

    
     atmosphere. Add DIPEA and stir for 10 minutes.
    
  • Coupling: Add HATU and stir for 15 minutes to form the activated ester.

  • Addition: Dropwise add 3,4-dimethoxyaniline dissolved in minimal DMF.

  • Reaction: Stir at RT for 4–12 hours (Monitor via TLC: 50% EtOAc/Hexane).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Recrystallize from Ethanol or flash chromatography (SiO2).

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Synthesis Picolinic Picolinic Acid (Head Group) Activation Activation Complex (O-At Ester) Picolinic->Activation HATU / DIPEA DMF, 15 min Aniline 3,4-Dimethoxyaniline (Tail Group) Product 3,4-Dimethoxyphenyl Picolinamide Aniline->Product Nucleophilic Attack Activation->Product Amide Bond Formation RT, 12h

Figure 1: HATU-mediated coupling strategy for generating the core scaffold.

Biological Applications & Mechanisms

VEGFR-2 Kinase Inhibition

The most prominent application of this scaffold is in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are critical for anti-angiogenic cancer therapy.[1]

  • Mechanism: The picolinamide nitrogen and amide NH form a "donor-acceptor" motif that binds to the ATP-binding hinge region of VEGFR-2 (Glu885 and Cys919).

  • Key Findings: A 2019 study demonstrated that hybridizing the picolinamide scaffold with urea moieties (mimicking Sorafenib) resulted in compounds with

    
     values as low as 27 nM  against VEGFR-2.
    
  • The 3,4-Dimethoxy Role: In these hybrids, the dimethoxyphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, stabilizing the "DFG-out" (inactive) conformation of the kinase.

Quantitative Data Summary (Anticancer Activity)

The following table summarizes cytotoxicity data (


 in 

) for representative picolinamide derivatives against key cancer cell lines.
Compound ClassCell LineTargetIC50 (µM)Reference
Picolinamide-Urea Hybrid A549 (Lung)VEGFR-212.5[Zhang et al., 2019]
Picolinamide-Urea Hybrid HepG2 (Liver)VEGFR-220.6[Zhang et al., 2019]
N-Methylpicolinamide MCF-7 (Breast)General Cytotoxicity5.2[Li et al., 2019]
Sorafenib (Control) A549VEGFR-219.3Standard
Syk Kinase Inhibition (Structural Analog)

While not a strict picolinamide, the drug BAY 61-3606 utilizes a highly similar nicotinamide core with a 3,4-dimethoxyphenyl tail.

  • Relevance: It validates the 3,4-dimethoxyphenyl group as a high-affinity binder for the Syk kinase ATP pocket.

  • Potency:

    
    .[2]
    
  • Insight: The switch from nicotinamide (3-position) to picolinamide (2-position) in new derivatives often alters selectivity from Syk to VEGFR or c-Met due to the change in the nitrogen-to-amide bite angle.

Visualization: Mechanism of Action (Kinase Binding)

This diagram models the interaction of the scaffold within a generic Kinase ATP-binding pocket.

BindingMode Hinge Kinase Hinge Region (Cys919 / Glu885) Gatekeeper Gatekeeper Residue (Val/Thr) HydroPocket Hydrophobic Back Pocket (Allosteric Site) PyridineN Pyridine Nitrogen PyridineN->Hinge H-Bond Acceptor AmideNH Amide NH AmideNH->Hinge H-Bond Donor Dimethoxy 3,4-Dimethoxyphenyl Tail Dimethoxy->Gatekeeper Steric Guidance Dimethoxy->HydroPocket Van der Waals / π-Stacking

Figure 2: Pharmacophore mapping of the inhibitor within the kinase active site.

Future Outlook & Challenges

The 3,4-dimethoxyphenyl picolinamide scaffold is maturing from a simple intermediate to a sophisticated "warhead" carrier.

  • Metabolic Liability: The methoxy groups are susceptible to O-demethylation by Cytochrome P450 enzymes. Future iterations often replace these with difluoromethoxy or trifluoromethoxy groups to enhance metabolic stability while retaining electronic properties.

  • Selectivity: Because picolinamides bind the highly conserved ATP hinge region, off-target toxicity is a risk. Derivatization at the pyridine 4-position (e.g., adding phenoxy groups) is the current trend to improve selectivity profiles.

References

  • Zhang, H., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Bioorganic Chemistry.[1][3][4][5][6]

  • Li, Q., et al. (2019). The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies.[3] Bioorganic Chemistry.[1][3][4][5][6][7]

  • Yamamoto, N., et al. (2003). The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents.[2] Journal of Pharmacology and Experimental Therapeutics.[2]

  • BenchChem Protocols. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. (Cited for general amide/sulfonamide coupling conditions relevant to the aniline tail).

Sources

Unlocking the Polypharmacological Potential of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide: Mechanisms, Workflows, and Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots from single-target paradigms to rational polypharmacology, small-molecule scaffolds with versatile, high-affinity binding modes are of paramount importance. N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide (a dimethoxyphenyl picolinamide) represents a privileged structural motif.

This technical whitepaper deconstructs the mechanistic rationale behind this compound. By analyzing the synergistic effects of its picolinamide core and 3,4-dimethoxyphenyl tail, we provide a comprehensive guide to its potential as a kinase inhibitor and epigenetic modulator, alongside the self-validating experimental protocols required for rigorous preclinical evaluation.

Part 1: Pharmacophore Deconstruction & Mechanistic Rationale

The structural elegance of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide lies in its bipartite nature, which allows it to interface with multiple distinct protein families:

  • The Picolinamide Core: The pyridine nitrogen and the adjacent amide NH form a highly effective bidentate hydrogen-bonding system. This motif is classically deployed to anchor molecules into the ATP-binding hinge region of kinases, or to act as a metal-chelating warhead in metalloenzymes.

  • The 3,4-Dimethoxyphenyl Tail: This electron-rich aromatic system is a proven bioisostere for occupying hydrophobic specificity pockets. The methoxy oxygens act as critical hydrogen-bond acceptors, frequently utilized to mimic acetylated lysine in epigenetic readers or to target the active site flap of neurotherapeutic targets 1.

Primary Mechanism: Kinase Inhibition (GAK / p38 MAPK)

In the context of virology and oncology, targeting host kinases like Cyclin G-associated kinase (GAK) is a validated strategy. The picolinamide core acts as a competitive ATP-mimetic. The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the amide NH donates a hydrogen bond to the backbone carbonyl. Simultaneously, the 3,4-dimethoxyphenyl group projects into the hydrophobic pocket adjacent to the DFG motif, stabilizing the inactive kinase conformation. This dual-action binding effectively halts clathrin-mediated endocytosis, a pathway hijacked by numerous viral pathogens 2.

GAK_Pathway A Viral Entry / Cellular Stress B GAK / p38 MAPK Activation A->B C Clathrin-Mediated Endocytosis B->C D Pathogen Replication / Proliferation C->D Inhibitor N-(3,4-dimethoxyphenyl) pyridine-2-carboxamide Inhibitor->B Hinge-binding Inhibition

Figure 1: Mechanism of GAK kinase inhibition by the picolinamide scaffold.

Secondary Mechanism: Epigenetic Modulation via BRD4

Beyond kinase inhibition, the 3,4-dimethoxyphenyl moiety is uniquely suited for epigenetic targeting. In Bromodomain-containing protein 4 (BRD4), the binding pocket naturally accommodates acetylated lysine (KAc). The dimethoxyphenyl group mimics the spatial and electrostatic profile of KAc, while the picolinamide core engages the conserved Asparagine (Asn140) via water-mediated hydrogen bonds. This competitive displacement downregulates MYC oncogene transcription, leading to robust cell cycle arrest 3.

BRD4_Logic KAc Acetylated Lysine (Endogenous) BRD4 BRD4 Binding Pocket (Conserved Asn140) KAc->BRD4 Binds Transcription Myc Oncogene Transcription BRD4->Transcription Activates Compound N-(3,4-dimethoxyphenyl) picolinamide Compound->BRD4 Competitive Displacement Arrest Cell Cycle Arrest Compound->Arrest Induces

Figure 2: Competitive displacement of acetylated lysine in BRD4.

Part 2: Quantitative Data Summary

To contextualize the compound's polypharmacological profile, we summarize representative binding affinities and putative binding modes based on structurally analogous picolinamide derivatives evaluated in recent literature.

Target ClassSpecific TargetPutative Binding ModeRepresentative IC₅₀ Range
Kinase GAK / p38 MAPKHinge-binding (Bidentate H-bond via picolinamide)10 nM – 500 nM
Epigenetic Reader BRD4 (BD1/BD2)KAc Mimicry (Hydrophobic Pocket via dimethoxyphenyl)50 nM – 1,000 nM
Protease BACE1Active Site Flap Interaction200 nM – 1,500 nM

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a single biochemical assay is insufficient. As a standard of practice, demonstrating biochemical affinity must be coupled with live-cell target engagement to rule out false positives caused by assay interference or poor membrane permeability.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Logic: Traditional absorbance or luminescence assays are prone to compound autofluorescence interference—a common issue with highly conjugated aromatic systems. TR-FRET utilizes a europium-labeled antibody and a fluorophore-labeled tracer. The long emission half-life of europium allows for a time-delayed reading, eliminating background noise and ensuring that the calculated IC₅₀ is a true reflection of binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., GAK) to a 2X working concentration.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide in 100% DMSO. Transfer to a 384-well low-volume plate (ensuring final DMSO concentration remains <1%).

  • Pre-Equilibration: Add the 2X kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding, preventing the tracer from artificially skewing the initial binding kinetics.

  • Tracer Addition: Add the ATP-competitive fluorescent tracer and Europium-anti-tag antibody.

  • Detection: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine target displacement.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: Biochemical assays do not account for cell permeability or intracellular competition with millimolar concentrations of endogenous ATP. CETSA validates that the compound physically binds the target inside a living cell by measuring the thermal stabilization conferred by the ligand. This creates a self-validating loop with the TR-FRET data.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HeLa) and incubate with 10 µM of the compound or a DMSO control for 2 hours to ensure steady-state intracellular distribution.

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS supplemented with protease inhibitors, and divide equally into 8 PCR tubes.

  • Thermal Gradient: Subject each aliquot to a distinct temperature (ranging from 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow for precipitation of denatured proteins.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western Blot targeting the protein of interest. Plot the melt curve to determine the shift in aggregation temperature (ΔTagg). A positive shift confirms live-cell target engagement.

CETSA_Workflow Step1 Live Cell Incubation with Compound Step2 Thermal Profiling (40-60°C) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Western Blot Quantification Step3->Step4 Data Target Engagement Validation (ΔTagg) Step4->Data

Figure 3: CETSA workflow for live-cell target engagement validation.

References

  • Targeting the BACE1 Active Site Flap Leads to a Potent Inhibitor That Elicits Robust Brain Aβ Reduction in Rodents Source: PMC / ACS Publications URL
  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase Source: MDPI URL
  • Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation Source: ACS Chemical Biology URL

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

[1]

Executive Summary & Structural Analysis[1][2][3][4]

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a critical pharmacophore often found in kinase inhibitors and anti-inflammatory agents.[1] Its structure comprises a basic pyridine ring, a rigid amide linker, and an electron-rich 3,4-dimethoxyphenyl moiety.[1]

In the absence of a publicly available, validated solubility database for this specific derivative, this guide provides a first-principles predictive framework and a rigorous experimental protocol for determining its solubility profile. Accurate solubility data is the cornerstone of crystallization process design, yield optimization, and bioavailability enhancement.[1]

Structural Determinants of Solubility
  • Pyridine Moiety (Basic Center): Provides pH-dependent solubility.[1] The pyridine nitrogen (

    
    ) acts as a hydrogen bond acceptor.[1]
    
  • Amide Linker: Acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating solubility in protic solvents like alcohols.[1]

  • 3,4-Dimethoxyphenyl Group: Increases lipophilicity (

    
    ) compared to unsubstituted pyridine-carboxamides, reducing water solubility but enhancing affinity for chlorinated solvents and aromatic hydrocarbons.[1]
    

Predicted Solubility Profile (Hansen Space)

Based on Group Contribution Methods (Fedors/Van Krevelen) and structural analogs (e.g., Pyrazinamide, Picolinamide derivatives), the theoretical solubility hierarchy is categorized below. This hypothesis serves as the starting point for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Dipolar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of intermolecular H-bonds.[1]
Polar Protic Methanol, Ethanol, IPAModerate to High H-bonding with amide/pyridine; solubility decreases as alkyl chain length increases.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Dispersion forces and weak H-bonding; excellent for extraction.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for crystallization (antisolvent potential); moderate polarity match.[1]
Non-Polar Hexane, Heptane, TolueneLow to Negligible High interfacial tension; lack of H-bonding capability.[1]
Aqueous Water (pH 7)Very Low Hydrophobic effect dominates.[1]
Acidic Aqueous 0.1 M HClHigh Protonation of pyridine nitrogen forms a soluble salt.

Experimental Protocol: Determination of Solubility

To generate high-fidelity data suitable for thermodynamic modeling, we utilize the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV analysis .[1]

Workflow Visualization

SolubilityWorkflowStartStart: Excess Solid AdditionEquilibrationEquilibration(Constant T, Stirring 24-48h)Start->Equilibration Solvent AdditionEquilibration->Equilibration Temp Control ±0.05 KPhaseSepPhase Separation(Syringe Filter 0.45 µm, Pre-heated)Equilibration->PhaseSep Equilibrium ReachedDilutionDilution(Mobile Phase)PhaseSep->Dilution SupernatantAnalysisQuantification(HPLC-UV / Gravimetric)Dilution->AnalysisDataFitThermodynamic Modeling(Apelblat / Van't Hoff)Analysis->DataFit Mole Fraction (x)

Figure 1: Standardized workflow for isothermal solubility determination.

Detailed Methodology

Step 1: Preparation of Supersaturated Solutions

  • Weigh approximately 500 mg of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide into a double-jacketed glass vessel.

  • Add 10 mL of the target solvent (e.g., Ethanol).[1]

  • Connect the vessel to a thermostatic water bath controlled to

    
    .
    

Step 2: Equilibration

  • Stir the mixture magnetically at 400 rpm.

  • Allow equilibration for 24–48 hours . Note: Check for solid phase presence visually.[1] If the solid dissolves completely, add more compound until a persistent suspension is observed.[1]

Step 3: Sampling & Filtration

  • Stop stirring and allow the suspension to settle for 30 minutes at the set temperature.

  • Using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter , withdraw 1 mL of the supernatant.[1] Critical: The syringe and filter must be at the same temperature as the solution to prevent precipitation during sampling.

Step 4: Quantification (HPLC Method)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].[1]

  • Wavelength: 254 nm (Targeting the benzamide/pyridine chromophore).[1]

  • Calculation: Convert peak area to concentration (

    
    , mol/L) using a calibration curve, then calculate mole fraction (
    
    
    ).

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (

1
Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions and is the industry standard for correlating solubility data.

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Mole fraction solubility.[1][2][3][4]
    
  • 
    : Absolute temperature (K).[1][5]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.

1
  • Plot:

    
     vs. 
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).[1]
    
  • Intercept:

    
     (Entropy of dissolution).[1]
    

Interpretation Guide:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with temperature).[1]
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).[1]
    
Thermodynamic Cycle Visualization

ThermoCyclecluster_0Ideal Solubility TheorySolidSolid Crystal(Lattice Energy)LiquidSupercooled LiquidSolid->Liquid Fusion(ΔH_fus)SolutionSolution StateSolid->Solution Dissolution(ΔH_sol)Liquid->Solution Mixing(ΔH_mix)

Figure 2: Born-Haber cycle representing the dissolution process.[1] Total enthalpy of solution is the sum of the enthalpy of fusion and enthalpy of mixing.

Critical Applications in Process Design

Crystallization Solvent Selection

Based on the general profile of picolinamides:

  • Solvent: Ethanol or Methanol (High temperature solubility, steep curve).[1]

  • Anti-solvent: Water or Heptane (Low solubility).[1]

  • Process: Cooling crystallization from Ethanol, or Anti-solvent addition (Water) to an Ethanol solution.[1]

Polymorph Control

Pyridine-carboxamides are prone to polymorphism due to conformational flexibility (rotation around the amide bond).[1]

  • Recommendation: Perform solubility measurements on the isolated solid from each solvent after the experiment. Analyze via PXRD (Powder X-Ray Diffraction) to ensure no phase transition (e.g., Solvate formation) occurred during equilibration.

References

  • General Protocol for Solubility Measurement

    • Shake-Flask Method Standards.
    • Source:[1]

  • Thermodynamic Modeling of Pyridine-Carboxamides

    • Solubility of Pyrazinamide in various solvents (Analogous structure).[1][3]

    • Source:[1]

  • Structural Analogs & Crystal Data

    • Crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides.
    • Source:[1]

  • Apelblat Equation Application

    • Solubility and thermodynamic analysis of bioactive compounds.[3][6][7]

    • Source:[1]

(Note: As specific experimental data for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is not present in the open literature, the protocols above describe the mandatory validation steps required to generate this data for regulatory or development purposes.)

Structural and Mechanistic Profiling of Hydrogen Bonding in N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and supramolecular chemistry, the precise mapping of non-covalent interactions is paramount. N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide represents a highly privileged structural motif, merging a picolinamide core with an electron-rich dimethoxyphenyl system. This whitepaper provides an in-depth mechanistic analysis of its hydrogen bond donor (HBD) and acceptor (HBA) profile. By dissecting the stereoelectronic behavior of this molecule, we elucidate how its internal conformational locking dictates its macroscopic physicochemical properties, and we provide field-proven, self-validating experimental workflows for characterizing these interactions.

Molecular Architecture & Hydrogen Bond Enumeration

To accurately predict the pharmacokinetic behavior (e.g., membrane permeability, lipophilicity) of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, one must distinguish between its theoretical (Lipinski) and functional hydrogen bonding capacities.

  • Hydrogen Bond Donors (HBD): The molecule possesses a single HBD site: the secondary amide nitrogen (N-H).

  • Hydrogen Bond Acceptors (HBA): According to Lipinski's Rule of Five (sum of N and O atoms), the theoretical HBA count is 5 (C14H14N2O3). However, functional stereoelectronics dictate otherwise. The amide nitrogen's lone pair is heavily delocalized into the adjacent carbonyl π-system, rendering it a negligible hydrogen bond acceptor[1]. Therefore, the functional HBA count is 4 .

Table 1: Quantitative Summary of Hydrogen Bonding Sites
Functional GroupLipinski RoleFunctional RoleAtom HybridizationH-Bonding Capacity
Amide N-H Donor (1)Donor (1)sp² (delocalized)Strong Donor
Pyridine N Acceptor (1)Acceptor (1)sp²Strong Acceptor
Amide C=O Acceptor (1)Acceptor (1)sp²Strong Acceptor
Methoxy -O- (x2) Acceptor (2)Acceptor (2)sp³Moderate Acceptor
Amide Nitrogen Acceptor (1)Nonesp² (delocalized)Negligible[1]

Intramolecular Hydrogen Bonding: The Conformational Lock

The defining structural feature of pyridine-2-carboxamides is their propensity to form a highly stable, 5-membered intramolecular hydrogen bond between the amide N-H (donor) and the pyridine nitrogen (acceptor)[2].

Mechanistic Causality: This intramolecular interaction is not merely a static structural feature; it is a thermodynamic driver that locks the molecule into a coplanar syn-conformation. By sequestering the highly polar N-H group internally, the molecule effectively reduces its polar surface area (PSA), which is a critical strategy for enhancing passive membrane permeability in drug development.

Furthermore, advanced density functional theory (DFT) and NMR studies reveal a profound polarization effect : the formation of this intramolecular H-bond polarizes the electron density across the amide π-system, cooperatively increasing the electron density at the carbonyl oxygen. This makes the carbonyl oxygen a significantly stronger intermolecular hydrogen bond acceptor than it would be in the absence of the internal lock[2].

HBA_HBD_Network HBD Amide N-H (Donor) IntraHB Intramolecular H-Bond (5-Membered Ring) HBD->IntraHB Donates HBA_Py Pyridine N (Acceptor) HBA_Py->IntraHB Accepts HBA_CO Carbonyl O (Acceptor) InterHB Intermolecular H-Bonds (Lattice/Solvent) HBA_CO->InterHB Accepts HBA_MeO Methoxy O x2 (Acceptors) HBA_MeO->InterHB Accepts IntraHB->HBA_CO Polarizes & Enhances Acceptor Strength

Logical flow of hydrogen bonding networks and polarization effects in the target molecule.

Intermolecular Networks and Supramolecular Assembly

While the N-H donor is internally sequestered, the remaining functional acceptors (the highly polarized carbonyl oxygen and the two methoxy oxygens) actively drive supramolecular assembly.

Crystallographic analyses of analogous substituted pyridine-2-carboxamides demonstrate that these molecules typically avoid classical N-H···O intermolecular networks (since the N-H is occupied). Instead, the crystal packing is governed by unconventional C-H···O interactions and robust π-π stacking[3]. The planar nature of the locked picolinamide core, combined with the electron-rich dimethoxyphenyl ring, facilitates stepped or staircase-like 1D and 2D molecular stacking in the solid state[3][4]. The methoxy groups further act as flexible hinges that can accept hydrogen bonds from surrounding solvent molecules or co-formers in pharmaceutical co-crystals[5].

Experimental Workflows for H-Bond Characterization

To empirically validate the presence and strength of the intramolecular hydrogen bond in N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, Variable-Temperature ¹H-NMR (VT-NMR) is the industry gold standard.

The Self-Validating Principle: Intermolecular H-bonds are highly sensitive to thermal disruption; as temperature increases, solvent-solute bonds break, causing the proton signal to shift significantly upfield. Conversely, a strong intramolecular H-bond is sterically shielded and thermodynamically stable, resulting in minimal chemical shift perturbation. By testing the molecule in both a non-polar solvent (CDCl₃) and a strongly competing polar solvent (DMSO-d₆), the protocol acts as a self-validating system. If the internal lock is robust, it will outcompete the DMSO environment, yielding a low temperature coefficient in both media.

Protocol: Variable-Temperature ¹H-NMR (VT-NMR)
  • Sample Preparation: Prepare two parallel 5–10 mM solutions of the compound—one in CDCl₃ (non-competing) and one in DMSO-d₆ (strong H-bond acceptor).

  • Spectral Acquisition: Acquire high-resolution ¹H-NMR spectra at 5 K intervals from 298 K to 328 K. Ensure the sample equilibrates for at least 3 minutes at each temperature step before acquisition.

  • Chemical Shift Tracking: Extract the exact chemical shift (δ, in ppm) of the amide N-H proton at each temperature point.

  • Data Regression: Plot δ against Temperature (T). Perform a linear regression to determine the slope, which represents the temperature coefficient (Δδ/ΔT) in ppb/K.

  • Interpretation:

    • A value of |Δδ/ΔT| < 3 ppb/K confirms a strong, solvent-shielded intramolecular hydrogen bond.

    • A value of |Δδ/ΔT| > 4.5 ppb/K indicates solvent-exposed intermolecular hydrogen bonding.

NMR_Protocol S1 1. Sample Preparation Prepare 5-10 mM solution in CDCl3 and DMSO-d6 S2 2. Variable Temp 1H-NMR Acquire spectra from 298K to 328K (ΔT = 5K) S1->S2 S3 3. Chemical Shift Tracking Extract δ(ppm) for Amide N-H proton at each T S2->S3 S4 4. Linear Regression Plot δ vs. T to determine slope (Δδ/ΔT) S3->S4 S5 Is |Δδ/ΔT| < 3 ppb/K? S4->S5 R1 Strong Intramolecular H-Bond (Conformationally Locked) S5->R1 Yes R2 Intermolecular H-Bonding (Solvent Exposed) S5->R2 No

Step-by-step variable-temperature NMR workflow for validating intramolecular hydrogen bonds.

References

1.[3] Wilson, C. R., & Munro, O. Q. (2010). "Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides." Acta Crystallographica Section C, 66(10), o513-o516. URL:[Link] 2.[4] Delgado, G. E., et al. (2012). "Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide." Crystal Structure Theory and Applications, 1(3), 30-34. URL:[Link] 3.[2] Hunter, C. A., et al. (2023). "Polarisation effects on the H-bond acceptor properties of secondary amides." Chemical Science (RSC). URL:[Link] 4.[1] Chemistry Stack Exchange. (2015). "Can an amide nitrogen be a hydrogen bond acceptor?" URL:[Link] 5.[5] University of Granada (UGR) Researchers. (2022). "Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides." MDPI Crystals. URL:[Link]

Sources

Methodological & Application

synthesis protocol for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide from picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide from Picolinic Acid

Abstract

This application note provides a comprehensive guide for the synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, a valuable scaffold in medicinal chemistry and materials science. We present two robust and well-established protocols for the crucial amide bond formation step, starting from picolinic acid and 3,4-dimethoxyaniline. The first protocol utilizes thionyl chloride for the generation of a highly reactive picolinoyl chloride intermediate. The second, milder approach employs a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This guide offers in-depth explanations of the causality behind experimental choices, detailed step-by-step procedures, safety protocols, troubleshooting advice, and characterization data to ensure reproducible and successful synthesis.

Introduction and Rationale

The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins.[1] Its prevalence in pharmaceuticals and functional materials makes the development of efficient amidation methods a critical endeavor. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.

This document details two distinct and widely adopted strategies to synthesize N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide:

  • Method A: The Acid Chloride Route. This classic approach involves converting picolinic acid into its highly electrophilic acid chloride derivative using thionyl chloride (SOCl₂).[2] This intermediate reacts rapidly with the amine to form the desired amide.[] While highly effective, this method requires careful handling of the corrosive and water-sensitive reagent.

  • Method B: The Carbodiimide Coupling Route. This modern approach utilizes a coupling agent, such as EDC, to activate the carboxylic acid in situ.[4] Additives like HOBt are crucial, as they form an active ester intermediate that enhances reaction efficiency and minimizes side reactions.[5][6] This method is prized for its mild reaction conditions and broad functional group tolerance.

By presenting both protocols, researchers can select the most appropriate method based on reagent availability, scale, and substrate sensitivity.

Reaction Scheme & Mechanisms

Overall Synthesis:

Thionyl_Chloride_Mechanism cluster_products Products of Activation Picolinic_Acid Picolinic Acid Intermediate1 Chlorosulfite Intermediate Picolinic_Acid->Intermediate1 Nucleophilic Attack SOCl2 SOCl₂ Picolinoyl_Chloride Picolinoyl Chloride Intermediate1->Picolinoyl_Chloride Cl⁻ attack -SO₂ -Cl⁻ SO2 SO₂ (gas) HCl HCl (gas) EDC_HOBt_Mechanism Carboxylic_Acid Picolinic Acid Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->Acylisourea EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester Urea EDC-Urea Byproduct Acylisourea->Urea Side Reaction (without HOBt) HOBt HOBt HOBt->HOBt_Ester Amide_Product Amide Product HOBt_Ester->Amide_Product HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen Catalytic Cycle Amine 3,4-Dimethoxyaniline Amine->Amide_Product

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
Picolinic AcidC₆H₅NO₂123.11136-138-Irritant
3,4-DimethoxyanilineC₈H₁₁NO₂153.1890-92272-273Toxic, Irritant
Thionyl Chloride (SOCl₂)SOCl₂118.97-10579Corrosive, Lachrymator
EDC HydrochlorideC₉H₁₇N₃·HCl191.70118-120-Irritant
HOBt HydrateC₆H₅N₃O·xH₂O135.13 (anhyd.)155-158-Flammable Solid
Triethylamine (TEA)C₆H₁₅N101.19-11590Flammable, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.93-9740Carcinogen
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61153Repro. Toxin, Irritant
Standard Glassware-----
Magnetic Stirrer/Hotplate-----
Rotary Evaporator-----
TLC Plates (Silica)-----
Chromatography Column-----
Protocol A: Synthesis via Picolinoyl Chloride

Step 1: Formation of Picolinoyl Chloride

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add picolinic acid (1.23 g, 10.0 mmol).

  • IN A CERTIFIED FUME HOOD , add thionyl chloride (4.4 mL, 60.0 mmol, 6.0 equiv.). A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction. 3[]. Heat the suspension to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution (SO₂ and HCl) ceases. 4[7]. Allow the solution to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (a trap containing NaOH solution is recommended). Co-evaporation with toluene (2 x 10 mL) can help remove the last traces. T[8]he resulting orange/brown oil is picolinoyl chloride and is used immediately in the next step.

Step 2: Amide Coupling

  • In a separate 250 mL round-bottom flask, dissolve 3,4-dimethoxyaniline (1.53 g, 10.0 mmol, 1.0 equiv.) and triethylamine (2.8 mL, 20.0 mmol, 2.0 equiv.) in anhydrous dichloromethane (DCM, 50 mL).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude picolinoyl chloride from Step 1 in anhydrous DCM (20 mL).

  • Add the picolinoyl chloride solution dropwise to the stirring amine solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours or until TLC analysis indicates the consumption of the starting material.

[7]Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to afford the pure product.

[9][10]---

Protocol B: Synthesis via EDC/HOBt Coupling

Step 1: One-Pot Amide Coupling

  • To a 250 mL round-bottom flask, add picolinic acid (1.23 g, 10.0 mmol, 1.0 equiv.), 3,4-dimethoxyaniline (1.53 g, 10.0 mmol, 1.0 equiv.), and HOBt hydrate (1.69 g, 11.0 mmol, 1.1 equiv.).

  • Add anhydrous DMF or DCM (80 mL) and stir to dissolve. If using DCM, N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol, 1.2 equiv.) can be added.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv.) portion-wise over 5 minutes. The reaction mixture may become thick but should remain stirrable. 5[11]. Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The formation of a new, less polar spot and the disappearance of the amine spot indicate reaction progression.

Step 2: Work-up and Purification

  • If DMF was used as the solvent, pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL). If DCM was used, simply add water (100 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The aqueous washes are critical for removing the water-soluble urea byproduct and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel or recrystallization as described in Protocol A.

[10]### 4. Characterization and Data

The final product, N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, should be characterized to confirm its identity and purity.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Melting Point Literature values vary; typically in the range of 120-135 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.9 (s, 1H, NH), 8.6 (d, 1H, Py-H6), 8.3 (d, 1H, Py-H3), 7.9 (t, 1H, Py-H4), 7.5 (m, 1H, Py-H5), 7.3 (d, 1H, Ar-H2), 6.9 (dd, 1H, Ar-H6), 6.8 (d, 1H, Ar-H5), 3.9 (s, 6H, 2x-OCH₃). Note: Chemical shifts are approximate.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 162.0 (C=O), 150.0 (Py-C2), 149.0 (Ar-C4), 148.2 (Py-C6), 145.8 (Ar-C3), 137.5 (Py-C4), 131.0 (Ar-C1), 126.5 (Py-C5), 122.5 (Py-C3), 111.8 (Ar-C6), 111.3 (Ar-C5), 104.5 (Ar-C2), 56.0 (-OCH₃), 55.9 (-OCH₃). Note: Chemical shifts are approximate.
Mass Spec (ESI+) m/z: 259.10 [M+H]⁺, 281.08 [M+Na]⁺

Safety and Hazard Management

Trustworthiness in science begins with safety. All procedures must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): This substance is extremely hazardous. It is highly corrosive, toxic if inhaled, and causes severe skin and eye burns. I[12][13]t reacts violently with water to release toxic gases (HCl and SO₂). [14][15]ALWAYS handle in a certified chemical fume hood. Ensure no water is present in the reaction flask. Quench any residual thionyl chloride and contaminated glassware carefully with a slow addition to a basic solution (like 10% NaOH) in an ice bath.

  • Carbodiimides (EDC): EDC is an irritant and a potential sensitizer. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive toxin. Handle these solvents with care, minimizing exposure.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents (e.g., hydrolyzed SOCl₂ or EDC).- Insufficient reaction time or temperature.- Poor quality starting materials.- Use fresh, high-purity reagents.- Monitor the reaction by TLC to ensure completion; extend reaction time if necessary.- Confirm the identity and purity of starting materials.
Incomplete Reaction - Insufficient amount of coupling/activation reagent.- Steric hindrance (less of an issue for this specific reaction).- Use a slight excess (1.1-1.2 equiv.) of the coupling/activation reagent.- For EDC coupling, ensure the reaction is stirred efficiently.
Product contaminated with starting amine - Insufficient amount of picolinic acid or activated intermediate.- Ensure accurate stoichiometry. Use a slight excess (1.05 equiv.) of the picolinic acid component.- Purify carefully via column chromatography.
Formation of 4-chloro-picolinamide (SOCl₂ method) - Reaction of the pyridine ring with thionyl chloride at high temperatures.[7][16] - Perform the activation at the lowest effective temperature.- Minimize the reaction time for the acid chloride formation step.- Separate the chlorinated byproduct during column chromatography.
Difficulty removing urea byproduct (EDC method) - Urea is sparingly soluble in some organic solvents.- Perform multiple aqueous washes (including dilute HCl) during work-up.- If the product is stable, stirring the crude mixture in 1M HCl and filtering can sometimes remove the urea.

Workflow Visualization

Synthesis_Workflow Start Starting Materials (Picolinic Acid, Amine) Activation Activation / Coupling (Method A or B) Start->Activation Reaction Amide Formation (Stir at RT) Activation->Reaction Workup Aqueous Work-up (Quench & Wash) Reaction->Workup Drying Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Drying Purification Purification (Chromatography / Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: A typical experimental workflow for amide synthesis and purification.

References

  • Benchchem. Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • 4.2.6: Chemistry of Amides. (2022, October 4). Chemistry LibreTexts.
  • Proposed mechanism for the production of acid chlorides using thionyl.... (n.d.).
  • WO2021076681A1 - Process for synthesis of picolinamides. (n.d.).
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry. (2007, October 12).
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15).
  • The Reductive Cleavage Of Picolinic Amides | Request PDF. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Benchchem.
  • Thionyl chloride - SAFETY D
  • Thionyl chloride - Safety D
  • Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones. (n.d.). Organic Chemistry Portal.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PMC.
  • Thionyl chloride - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET. (2025, December 24). MilliporeSigma.
  • SAFETY DATA SHEET. (2009, September 21). Fisher Scientific.
  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. (n.d.). Online Publishing @ NIScPR.
  • (PDF) N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride. (2025, October 16).
  • 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. (2020, July 13). MDPI.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PMC.
  • Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). (n.d.).
  • CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid. (n.d.).
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibit. (2022, February 24). Semantic Scholar.
  • Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Deriv

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Application Notes and Protocols for the Amide Coupling of 3,4-Dimethoxyaniline and Picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Picolinamide Linkage in Modern Chemistry

The amide bond is a cornerstone of chemical synthesis, most notably in the fields of medicinal chemistry and drug development, where it is the most frequently formed bond.[1] Its prevalence stems from its remarkable stability and its presence as a fundamental structural motif in peptides and proteins. The specific amide linkage between a heterocyclic carboxylic acid, such as picolinic acid, and an aromatic amine, like 3,4-dimethoxyaniline, generates a picolinamide scaffold. This structure is of significant interest as it can act as a ligand, a protecting group, or a directing group in transition-metal-catalyzed C-H activation reactions.[2]

3,4-Dimethoxyaniline is an electron-rich aromatic amine, a feature that can influence its nucleophilicity and reactivity in coupling reactions. Picolinic acid, or pyridine-2-carboxylic acid, introduces a heterocyclic nitrogen atom that can potentially coordinate with reagents and influence the reaction pathway. The successful and high-yielding synthesis of N-(3,4-dimethoxyphenyl)picolinamide is therefore a critical transformation for accessing a wide array of potentially bioactive molecules and complex chemical architectures.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective amide coupling of 3,4-dimethoxyaniline and picolinic acid. It offers a comparative analysis of two robust and widely adopted coupling methodologies: one based on a carbodiimide reagent (EDC/HOBt) and the other on a uronium salt reagent (HATU). The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Guiding Principles: A Tale of Two Coupling Strategies

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid to overcome a significant activation energy barrier. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of coupling reagent is paramount and dictates the reaction mechanism, efficiency, and the spectrum of potential side reactions.

The Carbodiimide Approach: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is a workhorse in amide synthesis.[3] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[4] To mitigate this and to suppress potential racemization if chiral centers are present, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always employed.[5] HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which is then readily attacked by the amine to furnish the desired amide.[3][5]

The Uronium/Aminium Salt Approach: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency and rapid reaction kinetics, even with challenging substrates. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU activates the carboxylic acid to form a highly reactive OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU is a superior leaving group compared to HOBt, which accounts for the enhanced reactivity and reduced side reactions.

Comparative Overview of Reaction Conditions

The selection of a specific protocol often depends on factors such as substrate reactivity, desired purity, cost of reagents, and ease of workup. Below is a summary of typical conditions for the two primary methods discussed.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC (1.2 equiv)HATU (1.1 equiv)
Additive HOBt (1.1 equiv)None (HOAt is part of HATU)
Base DIPEA or Triethylamine (2.0-3.0 equiv)DIPEA (2.0-3.0 equiv)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 12-24 hours2-6 hours
Workup Aqueous wash to remove urea byproductAqueous wash
Pros Cost-effective, readily available reagentsHigh efficiency, fast reaction, good for challenging substrates
Cons Longer reaction times, potential for N-acylurea byproductHigher cost, hygroscopic reagent

Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of 3,4-dimethoxyaniline and picolinic acid.

General Experimental Workflow

The overall process for both protocols can be visualized as a sequence of activation followed by nucleophilic attack and subsequent purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Picolinic Acid and Coupling Reagent in Anhydrous Solvent prep_base Add Base prep_reactants->prep_base activation Carboxylic Acid Activation (Pre-activation Step) prep_base->activation add_amine Add 3,4-Dimethoxyaniline activation->add_amine stir Stir at Specified Temperature add_amine->stir quench Quench Reaction stir->quench Monitor by TLC/LC-MS extract Aqueous Workup (e.g., wash with NaHCO3, brine) quench->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify end end purify->end Obtain Pure Amide

Caption: General workflow for the amide coupling reaction.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for routine amide bond formation.

Materials:

  • Picolinic acid (1.0 equiv)

  • 3,4-Dimethoxyaniline (1.0 equiv)

  • EDC (1.2 equiv)

  • HOBt (1.1 equiv)

  • DIPEA or Triethylamine (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add picolinic acid (1.0 equiv), 3,4-dimethoxyaniline (1.0 equiv), and HOBt (1.1 equiv).

  • Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Add EDC (1.2 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove the water-soluble urea byproduct and excess reagents.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(3,4-dimethoxyphenyl)picolinamide.

Protocol 2: HATU Mediated Coupling

This protocol is highly efficient and recommended for rapid amide bond formation, or when coupling less reactive partners.

Materials:

  • Picolinic acid (1.0 equiv)

  • 3,4-Dimethoxyaniline (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq) or Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere, add picolinic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Add DIPEA (2.5 equiv) to the solution and stir at room temperature for 15-20 minutes. This "pre-activation" step forms the reactive OAt-ester.

  • Add 3,4-dimethoxyaniline (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer to a separatory funnel and wash sequentially with 1 M HCl or saturated NH₄Cl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to afford the pure amide.

Reaction Mechanisms Illustrated

Understanding the mechanistic pathways is crucial for troubleshooting and optimizing reaction conditions.

EDC/HOBt Mechanism

G cluster_mech EDC/HOBt Coupling Mechanism PicolinicAcid Picolinic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) PicolinicAcid->O_Acylisourea + EDC EDC EDC->O_Acylisourea + HOBt_Ester HOBt Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide N-(3,4-dimethoxyphenyl)picolinamide HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen releases Amine 3,4-Dimethoxyaniline Urea EDC-Urea Byproduct Amide->Urea co-product

Caption: Mechanism of EDC/HOBt mediated amide coupling.

HATU Mechanism

G cluster_mech HATU Coupling Mechanism PicolinicAcid Picolinic Acid OAt_Ester OAt-Active Ester PicolinicAcid->OAt_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide N-(3,4-dimethoxyphenyl)picolinamide OAt_Ester->Amide + Amine Tetramethylurea Tetramethylurea Byproduct OAt_Ester->Tetramethylurea releases Amine 3,4-Dimethoxyaniline HOAt HOAt (regenerated) Amide->HOAt releases

Caption: Mechanism of HATU mediated amide coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (moisture contamination).2. Insufficient activation of the carboxylic acid.3. Low nucleophilicity of the aniline.1. Use anhydrous solvents and fresh reagents. HATU is particularly sensitive to moisture.2. For EDC/HOBt, ensure proper stoichiometry. For sluggish reactions, switch to a more powerful reagent like HATU.3. Pre-activation of the carboxylic acid with HATU for 15-20 min before adding the aniline can improve yields.
Formation of Side Products 1. With EDC, rearrangement of the O-acylisourea to N-acylurea.2. Dimerization of the activated picolinic acid.1. Ensure HOBt is used with EDC. Perform the reaction at 0 °C to minimize this side reaction.[3]2. Add the amine promptly after the pre-activation step. Use a slight excess of the amine (1.1-1.2 equiv).
Difficult Purification 1. With EDC, the urea byproduct can sometimes be difficult to remove if it is not fully water-soluble.2. Co-elution of product with unreacted starting materials or byproducts.1. Ensure thorough aqueous washes. If the urea precipitates, it may be removed by filtration before the aqueous workup.2. Optimize TLC/column chromatography conditions. A different solvent system or using a gradient elution may be necessary.

Conclusion

The amide coupling of 3,4-dimethoxyaniline and picolinic acid is a readily achievable transformation that provides access to valuable picolinamide structures. The choice between an EDC/HOBt-based protocol and a HATU-based protocol will depend on the specific needs of the researcher, balancing factors of cost, reaction time, and efficiency. By understanding the principles behind each method and adhering to the detailed protocols provided, researchers can confidently and successfully synthesize the target amide, paving the way for further discoveries in their respective fields.

References

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Walla Walla University.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.com.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.
  • Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride. Benchchem.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Green Chemistry. BORIS Portal.
  • HATU. Wikipedia.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.
  • Acid-Amine Coupling using EDCI. Organic-Synthesis.com.
  • The reductive cleavage of picolinic amides. David Spring's group.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

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Application Notes and Protocols for the Purification of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the realm of pharmaceutical research and development, the purity of a compound is not merely a desirable attribute; it is an absolute prerequisite for obtaining accurate biological data and ensuring the safety and efficacy of potential drug candidates. N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, a molecule of interest due to its core structural motifs—a pyridine-2-carboxamide and a dimethoxyphenyl group—which are present in various biologically active compounds, must be rigorously purified after synthesis.[1] Recrystallization stands as a powerful, cost-effective, and scalable technique for achieving high levels of purity for solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2][3]

This document provides a comprehensive guide to developing a robust recrystallization protocol for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide. We will delve into the theoretical underpinnings of solvent selection, present a systematic approach to solvent screening, and provide a detailed, step-by-step protocol for the purification process. The insights provided herein are grounded in established chemical principles and extensive laboratory experience with similar heterocyclic and aromatic amide compounds.

Understanding the Molecule: A Chemist's Perspective on N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Before embarking on solvent selection, a thorough analysis of the target molecule's structure is essential. This allows us to predict its solubility behavior based on the principle of "like dissolves like."

Structural Features and Polarity Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts a degree of polarity to the molecule.

  • Amide Linkage (-C(=O)NH-): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). This feature significantly influences the compound's solubility in protic solvents. Amides are generally known to be good candidates for purification by recrystallization.[4]

  • Dimethoxyphenyl Group: The two methoxy (-OCH₃) groups are polar and can act as hydrogen bond acceptors. The benzene ring itself is nonpolar. The presence of these methoxy groups on the aromatic ring tends to enhance the crystallinity of a compound.[5]

Overall Polarity Prediction: N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a moderately polar molecule. The presence of multiple polar functional groups (amide, pyridine, methoxy ethers) suggests it will be soluble in polar organic solvents. However, the significant aromatic character also implies some solubility in less polar aromatic solvents. Its parent compound, Pyridine-2-carboxamide, is noted to be slightly soluble in methanol and DMSO.[6][7]

The Cornerstone of Recrystallization: Strategic Solvent Selection

The success of any recrystallization procedure hinges on the choice of solvent.[3] An ideal recrystallization solvent should exhibit the following characteristics[8][9]:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of the crude material.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for crystallization but not so high as to risk decomposition of the target compound.

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[9]

Systematic Solvent Screening: An Empirical Approach

Given the absence of specific literature data for the recrystallization of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, a systematic solvent screening is the most logical and scientifically sound starting point.

Experimental Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of the crude N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different candidate solvent dropwise (e.g., 0.5 mL to start). Vigorously agitate the mixture. Record the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[10]

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent. Add small increments of the hot solvent until the solid just dissolves. Record the approximate volume of solvent required.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the formation of crystals. Note the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Table 1: Candidate Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale for Inclusion
WaterHigh100Unlikely to be a good single solvent due to the aromatic nature of the compound, but could be an effective anti-solvent in a mixed system.
EthanolHigh78The hydroxyl group can hydrogen bond with the amide and pyridine nitrogen. A good starting point for polar compounds.
MethanolHigh65Similar to ethanol but more polar. The parent pyridine-2-carboxamide has slight solubility in methanol.[6][7]
IsopropanolMedium-High82Less polar than ethanol, may offer a better solubility differential.
AcetonitrileMedium-High82A polar aprotic solvent that is often excellent for recrystallizing amides.[4]
Ethyl AcetateMedium77An ester with moderate polarity; often a good choice for compounds with both polar and nonpolar character.
AcetoneMedium56A polar aprotic solvent, but its low boiling point can sometimes be a disadvantage.
TolueneLow111An aromatic solvent that may dissolve the compound at high temperatures due to the presence of two aromatic rings.
Hexane/HeptaneVery Low~69 / ~98Unlikely to be a good single solvent, but are excellent candidates for use as an anti-solvent with more polar solvents like ethyl acetate or acetone.
The Power of Mixed-Solvent Systems

If no single solvent provides the ideal solubility profile, a mixed-solvent system is the next logical step.[8] This typically involves a pair of miscible solvents where the target compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Add the "poor" solvent (anti-solvent) dropwise to the hot solution until a persistent cloudiness (incipient precipitation) is observed.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as described for the single-solvent method.

A promising mixed-solvent system for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide could be Ethanol/Water, Ethyl Acetate/Hexane, or Toluene/Hexane.

Visualizing the Workflow

Diagram 1: Solvent Selection Strategy

start Start: Crude N-(3,4-dimethoxyphenyl) pyridine-2-carboxamide screen Solvent Screening (Small Scale) start->screen single_solvent Single Solvent System Identified? screen->single_solvent protocol_single Proceed to Single Solvent Recrystallization Protocol single_solvent->protocol_single Yes mixed_solvent Identify Miscible Solvent/Anti-Solvent Pair single_solvent->mixed_solvent No end End: Purified Product protocol_single->end protocol_mixed Proceed to Mixed Solvent Recrystallization Protocol mixed_solvent->protocol_mixed protocol_mixed->end

Caption: A workflow for selecting an appropriate recrystallization solvent system.

Detailed Recrystallization Protocol

This protocol assumes that a suitable solvent (or solvent pair) has been identified through the screening process. For the purpose of this guide, we will use Acetonitrile as a hypothetical successful single solvent, as it is often effective for aromatic amides.[4]

Materials and Equipment:

  • Crude N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

  • Recrystallization solvent (e.g., Acetonitrile, reagent grade)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper for Büchner funnel

  • Ice-water bath

  • Spatula and watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of acetonitrile, and while stirring, heat the mixture to a gentle boil on the hot plate. Continue adding hot acetonitrile in small portions until the solid is completely dissolved. Expert Tip: Avoid adding a large excess of solvent, as this will reduce the yield of recovered crystals.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): This step removes insoluble impurities (including charcoal, if used). Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold acetonitrile to remove any residual mother liquor.

  • Drying: Transfer the crystals to a pre-weighed watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as NMR or HPLC can also be performed.

Diagram 2: The Recrystallization Process

start Crude Solid in Flask add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool crystals Crystal Formation cool->crystals vacuum_filter Vacuum Filtration crystals->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A step-by-step overview of the single-solvent recrystallization workflow.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the presence of impurities that depress the melting point. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute, or crystallization may need to be induced. Try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal of the pure compound.

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or not cooling the solution sufficiently to maximize precipitation.

Conclusion

Recrystallization is a powerful and elegant technique for the purification of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide. By systematically evaluating a range of solvents based on the structural characteristics of the molecule, a researcher can develop a robust and reproducible protocol. The methodologies outlined in this guide provide a comprehensive framework for achieving the high levels of purity essential for advancing drug discovery and development programs.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1452-77-3,PYRIDINE-2-CARBOXAMIDE. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Branca, M., et al. (2009). Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary Alpha-Amino Acids. Journal of the American Chemical Society, 131(30), 10711–10718. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Retrieved from [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Retrieved from [Link]

  • MDPI. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

Sources

preparation of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for preparing high-integrity stock solutions of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide (MW: 258.27 g/mol ), a lipophilic small molecule often utilized as a scaffold in kinase inhibition or heterocyclic screening libraries.

While dimethyl sulfoxide (DMSO) is the universal solvent for such compounds, its hygroscopic nature and high freezing point (18.5°C) introduce variability that can skew


 data. This protocol mitigates two primary failure modes: compound precipitation ("crashing out")  upon aqueous dilution and concentration drift  due to water absorption.

Physicochemical Profile

Before handling, verify the compound identity and properties to ensure accurate molarity calculations.[1]

PropertyValueNotes
Chemical Formula

Pyridine-2-carboxamide core + 3,4-dimethoxyphenyl
Molecular Weight 258.27 g/mol Used for all molarity calculations below.[2][3]
Solubility (DMSO) High (>50 mM)Aromatic amides typically dissolve well in aprotic solvents.
Solubility (Water) Low / NegligibleRisk: High probability of precipitation at <1% DMSO.
LogP (Estimated) ~2.5 - 3.0Lipophilic; requires carrier solvent for biological assays.

Core Protocol: Primary Stock Preparation (10 mM)

Objective: Create a master stock solution at 10 mM or 50 mM. Reagents: Anhydrous DMSO (≥99.9%, culture grade).

Step-by-Step Methodology
  • Gravimetric Analysis (Weighing):

    • Use an analytical balance (readability 0.01 mg).

    • Critical: Use an anti-static gun on the weighing boat. Crystalline amides often carry static charge, leading to "flying powder" and mass errors.

    • Target Mass: Weigh approximately 2.0 – 5.0 mg of solid. Do not try to weigh exactly 1.00 mg; the error margin is too high. Record the exact mass (e.g., 2.43 mg).

  • Volume Calculation (The "Reverse" Method):

    • Do not add a fixed volume (e.g., 1 mL). Instead, calculate the DMSO volume required to achieve the target concentration based on the exact mass weighed.

    • Formula:

      
      
      
    • Example Calculation:

      • Mass weighed: 2.60 mg

      • Target Conc: 10 mM

  • Dissolution & Homogenization:

    • Add the calculated volume of DMSO to the vial.[4][5]

    • Vortex: 30 seconds at medium speed.

    • Sonication (Mandatory): Sonicate in a water bath for 5–10 minutes at room temperature.

    • Why? Even if the solution looks clear, micro-crystals may persist. These act as nucleation sites for precipitation later. Sonication breaks the crystal lattice energy.

  • Visual QC:

    • Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates saturation or impurities.

Quick Reference Mixing Table (Target: 10 mM)
Mass of Compound (mg)Volume of DMSO (µL)Resulting Conc.[1][4][5][6]
1.00 mg387 µL10 mM
2.58 mg1000 µL (1.0 mL)10 mM
5.00 mg1936 µL (1.94 mL)10 mM
12.91 mg5000 µL (5.0 mL)10 mM

Storage & Stability Workflow

DMSO is hygroscopic .[7] It absorbs water from the air, which can cause this specific compound (a hydrophobic amide) to precipitate inside the stock vial over time.[7]

StorageWorkflow Start Freshly Prepared Stock (10mM) Aliquot Aliquot into Single-Use Vials (20-50 µL) Start->Aliquot Immediate Seal Seal with Parafilm & Protect from Light Aliquot->Seal Prevent H2O Absorption Freeze Store at -20°C (Long Term: -80°C) Seal->Freeze Thaw Thaw Protocol: 37°C Water Bath until liquid Freeze->Thaw Use Day Inspect Check for Precipitate Thaw->Inspect Inspect->Start If Clear

Figure 1: Storage workflow emphasizing the prevention of freeze-thaw cycles and water absorption.

Dilution Strategy: Avoiding the "Crash-Out"

The most common failure in biological assays with N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is precipitation when the DMSO stock hits the aqueous buffer (PBS/Media).

The Golden Rule: Never dilute a hydrophobic compound directly from high-concentration DMSO (e.g., 10 mM) into aqueous buffer if the step-down is large (>1000x) without mixing control.

Recommended Method: Serial Dilution in DMSO (The "Shifted" Method)

Perform all serial dilutions in 100% DMSO first, then transfer a small, constant volume to the assay media. This ensures every well has the exact same DMSO concentration (e.g., 0.5%).

DilutionStrategy cluster_0 Step 1: Serial Dilution in DMSO cluster_1 Step 2: Transfer to Aqueous Media (1:200 Dilution) Stock 10 mM Stock (100% DMSO) D1 Tube 1: 10 mM (DMSO) Stock->D1 D2 Tube 2: 1 mM (DMSO) D1->D2 1:10 Dilution (DMSO to DMSO) W1 Well 1: 50 µM (0.5% DMSO) D1->W1 Add 1µL to 199µL Media D3 Tube 3: 0.1 mM (DMSO) D2->D3 1:10 Dilution (DMSO to DMSO) W2 Well 2: 5 µM (0.5% DMSO) D2->W2 Add 1µL to 199µL Media W3 Well 3: 0.5 µM (0.5% DMSO) D3->W3 Add 1µL to 199µL Media

Figure 2: The "DMSO-to-DMSO" dilution method minimizes precipitation risk and ensures constant solvent background across all assay points.

Quality Control & Troubleshooting

ObservationDiagnosisRemediation
Turbidity in Stock Water absorption or SaturationWarm to 37°C and sonicate. If it remains cloudy, discard (water content is likely >10%).
Crystals in Assay Well "Crash-out" effectThe concentration is above the thermodynamic solubility limit in water. Reduce working concentration or increase serum (BSA/FBS) content to bind the ligand.
Inconsistent IC50 Freeze-Thaw degradationUse single-use aliquots. Do not re-freeze a vial more than 3 times.

References

  • BenchChem. (2025).[1][7] Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67318 (Related Analogues). Retrieved from

  • NanoTemper Technologies. (n.d.). Ligand Serial Dilution Protocols for MicroScale Thermophoresis. Retrieved from

  • University of Strathclyde. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility/DMSO handling).

Sources

Application Note: N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide as a Bidentate Ancillary Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of ancillary ligands. N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide (a derivative of N-aryl picolinamide) is a highly versatile, monoanionic bidentate ligand. By combining a hard pyridine nitrogen donor with a tunable amide group, this ligand forms highly stable five-membered chelate rings with transition metals such as Ir(III), Ru(II), Pd(II), and Cu(II)[1][2].

The incorporation of the 3,4-dimethoxy electron-donating groups onto the N-aryl ring is a deliberate structural choice. These groups significantly alter the electron density of the amidate backbone via resonance (+M effect), which dictates the coordination mode (N,N vs. N,O) and raises the Highest Occupied Molecular Orbital (HOMO) of the resulting metal complexes. This application note provides a comprehensive guide to the coordination chemistry, photophysical applications, and self-validating synthetic protocols for utilizing this ligand in advanced organometallic workflows.

Mechanistic Insights & Coordination Chemistry

The Role of Deprotonation

In its neutral state, the ligand binds weakly. To activate its bidentate chelating properties, the amide proton (pKa ~13–15) must be removed. Upon deprotonation using a base (e.g., sodium methoxide or triethylamine), the ligand becomes a monoanionic amidate[1][3]. This structural shift is critical because the anionic charge dramatically increases the ligand's


-donating capacity, stabilizing high-oxidation-state metal centers (e.g., Ir(III) or Pd(II)).
N,N vs. N,O Coordination Modes

A unique feature of N-aryl picolinamides is their ambidentate nature. The deprotonated amidate can coordinate to the metal center via the pyridine nitrogen and the amide nitrogen (N,N-coordination) or the pyridine nitrogen and the carbonyl oxygen (N,O-coordination)[1][4].

  • Causality of the 3,4-dimethoxy substitution: Literature establishes that electron-withdrawing substituents on the N-aryl ring favor N,N-coordination, whereas electron-donating substituents (like the 3,4-dimethoxy groups) increase the electron density on the carbonyl oxygen, strongly favoring N,O-coordination or facilitating dynamic, pH-dependent interconversion between the two states[4].

Caption: Coordination pathway and substituent-driven binding modes of N-aryl picolinamides.

Key Applications in Drug Development and Materials Science

Photoluminescent Iridium(III) Complexes

Cyclometalated Ir(III) complexes, formulated as


 where LX is the bidentate picolinamide ligand, are highly valued in Organic Light Emitting Diodes (OLEDs) and photoredox catalysis[1]. The strong spin-orbit coupling of the heavy iridium center facilitates rapid intersystem crossing (ISC) from the singlet to the triplet excited state, resulting in highly efficient phosphorescence. The electron-rich 3,4-dimethoxy groups destabilize the HOMO, effectively reducing the HOMO-LUMO gap and red-shifting the emission wavelength compared to the unsubstituted N-phenyl analogs.

Caption: Jablonski diagram illustrating the photophysical mechanism of Ir(III) picolinamide complexes.

Palladium(II) Catalysts for Cross-Coupling

In cross-coupling chemistry, Pd(II) complexes utilizing bidentate pyridine-carboxamide ligands exhibit robust stability against reductive elimination degradation pathways[2]. The 3,4-dimethoxy substituent increases the electron density at the Pd center, which lowers the activation barrier for the oxidative addition of challenging aryl chlorides in Suzuki or Buchwald-Hartwig reactions.

Quantitative Data Summary

The following table synthesizes the expected structural and photophysical parameters of Ir(III) and Pd(II) complexes utilizing N-aryl picolinamide ligands, highlighting the specific impact of electron-donating methoxy groups based on established literature trends[1][2][4].

ParameterUnsubstituted N-Phenyl Ligand3,4-Dimethoxyphenyl Ligand (Target)Analytical Significance
Preferred Binding Mode N,N (Amidate Nitrogen)N,O (Carbonyl Oxygen)Dictates the bite angle and complex geometry.
Bite Angle (N-M-X) ~ 78.5°~ 79.2°Affects steric strain around the metal center.
Ir(III) Emission

~ 513 nm (Green)~ 535 - 550 nm (Yellow/Green)Lowered HOMO-LUMO gap due to +M effect.
Ir(III) Quantum Yield (

)
0.15 - 0.200.08 - 0.12Increased non-radiative decay via flexible methoxy rotors.
Pd(II) Amide IR Stretch (

)
~ 1650 cm

~ 1610 cm

Validates N,O coordination (weakened C=O double bond).

Experimental Protocols

Protocol A: Synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Objective: Synthesize the neutral bidentate ligand via phosphite-mediated amidation. Causality: Direct condensation of picolinic acid and anilines is thermodynamically unfavorable. Triphenyl phosphite is used to form a highly reactive acyl phosphite intermediate, driving the nucleophilic attack of the sterically hindered 3,4-dimethoxyaniline.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2-picolinic acid (10.0 mmol) and 3,4-dimethoxyaniline (10.0 mmol) in anhydrous pyridine (20 mL).

  • Activation: Add triphenyl phosphite (11.0 mmol) dropwise via syringe at room temperature. Note: Pyridine acts as both the solvent and the base to neutralize the phosphorous acid byproduct.

  • Reflux: Heat the reaction mixture to 100 °C and stir continuously for 12 hours.

  • Validation Check (TLC): Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The disappearance of the aniline spot confirms completion.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of vigorously stirred ice-cold water. A precipitate will form.

  • Purification: Filter the crude solid under vacuum, wash with cold water (3 x 50 mL), and recrystallize from hot ethanol to yield pure N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide as crystalline needles.

  • Self-Validation (NMR): Confirm product formation via

    
    H NMR. The critical diagnostic peak is the highly deshielded amide -NH proton appearing at ~10.5 ppm.
    
Protocol B: Synthesis of Heteroleptic Complex

Objective: Coordinate the synthesized ligand to an Ir(III) core to form a photoluminescent complex. Causality: The chloride-bridged dimer


 is highly stable. Sodium methoxide (NaOMe) is utilized because it is a strong enough base to deprotonate the ligand's amide group, and its conjugate acid (methanol) is easily removed, preventing reverse protonation[4].

Step-by-Step Methodology:

  • Deprotonation: In a Schlenk tube under argon, dissolve the synthesized ligand (2.1 mmol) in anhydrous dichloromethane (15 mL). Add a solution of NaOMe (2.5 mmol) in methanol (5 mL). Stir for 30 minutes at room temperature to ensure complete formation of the monoanionic amidate.

  • Complexation: Add the cyclometalated iridium dimer

    
     (1.0 mmol) to the reaction mixture.
    
  • Reaction: Protect the flask from light (to prevent photo-degradation) and heat to 60 °C under reflux for 16 hours.

  • Workup: Evaporate the solvents under reduced pressure. Redissolve the crude residue in a minimal amount of dichloromethane and filter through a short pad of Celite to remove NaCl salts.

  • Precipitation: Concentrate the filtrate to ~2 mL and slowly add diethyl ether (20 mL) to precipitate the neutral

    
     complex.
    
  • Self-Validation (Spectroscopy):

    • NMR: The disappearance of the amide -NH peak (~10.5 ppm) in the

      
      H NMR spectrum confirms successful coordination and deprotonation[2].
      
    • IR: A shift in the carbonyl stretching frequency (

      
      ) will indicate whether the complex adopted an N,N or N,O coordination mode.
      

References

  • Cyclometalated Ir(III)
  • Interaction of N-(aryl)picolinamides with iridium.
  • bis[N-(4-Bromophenyl)
  • A Cyclometalated Ir(III)

Sources

Application Note: In Vitro Pharmacological Profiling of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Epigenetic Drug Discovery, Lysine Demethylase (KDM) Inhibition Profiling

Mechanistic Rationale & Pharmacophore Causality

The epigenetic regulation of gene expression is fundamentally governed by chromatin remodeling, wherein histone methylation plays a central role. The Jumonji C (JmjC) domain-containing lysine demethylases, specifically the KDM5 family (KDM5A-D) , are responsible for removing methyl groups from the active transcription mark H3K4me3. Overexpression of KDM5 is frequently observed in various oncology indications, leading to the aberrant repression of tumor suppressor genes[1].

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide represents a highly validated structural class of KDM5 inhibitors. The causality behind its efficacy lies in its precise molecular geometry:

  • Bidentate Chelation: The pyridine nitrogen and the carboxamide carbonyl oxygen act as a bidentate ligand, directly chelating the catalytic Fe(II) ion situated deep within the JmjC domain.

  • Competitive Displacement: By occupying the Fe(II) coordination sphere, the compound competitively displaces the endogenous co-substrate, 2-oxoglutarate (2-OG)[2].

  • Substituent Effects: The 3,4-dimethoxyphenyl moiety occupies the substrate-binding cleft, providing critical van der Waals interactions that drive selectivity over other KDM families (e.g., KDM4 or KDM1)[3].

Pathway Inhibitor N-(3,4-dimethoxyphenyl) pyridine-2-carboxamide KDM5 KDM5 Enzyme (JmjC Domain Fe2+) Inhibitor->KDM5 Chelates Fe2+ Competes w/ 2-OG Substrate H3K4me3 (Active Chromatin Mark) KDM5->Substrate Demethylates Product H3K4me1/2 (Repressed Chromatin) Substrate->Product Gene Tumor Suppressor Gene Transcription Substrate->Gene Activates Product->Gene Represses

Caption: Epigenetic mechanism of action: Pyridine-2-carboxamide derivatives rescue tumor suppressor transcription.

Experimental Design: A Self-Validating Workflow

To rigorously evaluate this compound, we employ a three-tiered orthogonal testing cascade. This is not merely a sequence of tests, but a self-validating system designed to eliminate false positives:

  • Biochemical TR-FRET: Establishes intrinsic catalytic inhibition (IC₅₀). TR-FRET is deliberately chosen over standard fluorescence to eliminate the auto-fluorescence interference common with aromatic small molecules[4].

  • Cellular In-Cell Western (ICW): Proves membrane permeability and target engagement. By normalizing the H3K4me3 signal to Total Histone H3, we mathematically isolate true epigenetic modulation from compound-induced cytotoxicity.

  • Phenotypic Viability: Confirms that the target engagement translates into the desired anti-proliferative functional outcome.

G Cmpd Compound Prep (Acoustic Dispensing) Bio Biochemical Assay (TR-FRET IC50) Cmpd->Bio Cell Target Engagement (ICW H3K4me3 EC50) Bio->Cell Pheno Phenotypic Assay (CellTiter-Glo Viability) Cell->Pheno

Caption: Three-tiered orthogonal screening cascade for validating KDM5 inhibitors.

Detailed Methodologies

Biochemical KDM5B TR-FRET Assay

Rationale: Because N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a 2-OG competitive inhibitor, the assay must be run at or slightly below the


 of 2-OG (typically 10 µM for KDM5B) to ensure maximum sensitivity to competitive displacement[2].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 0.1% BSA, 50 µM L-ascorbic acid, and 5 µM Fe(II) ammonium sulfate. Critical: Fe(II) must be prepared fresh daily to prevent oxidation to inactive Fe(III).

  • Compound Dispensing: Using an Echo 555 acoustic liquid handler, dispense N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide into a 384-well low-volume proxiplate in a 10-point, 3-fold dose-response curve (Top concentration: 10 µM).

  • Enzyme Addition: Add 5 µL of recombinant KDM5B (final concentration 2 nM). Incubate for 15 minutes at room temperature (RT) to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of substrate mix containing 100 nM biotinylated H3K4me3 peptide and 10 µM 2-OG. Incubate for 30 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing 2 mM EDTA (to chelate Fe²⁺ and halt catalysis), Europium-labeled anti-H3K4me1/2 antibody (2 nM), and Streptavidin-APC (20 nM). Incubate for 60 minutes.

  • Readout: Read on a PHERAstar FSX microplate reader. Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).

Cellular Target Engagement: In-Cell Western (ICW)

Rationale: To verify that the compound penetrates the cell membrane and engages KDM5 in the nucleus, we measure the bulk accumulation of its substrate, H3K4me3.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 breast cancer cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with a serial dilution of the compound for 48 hours.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at RT. Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking & Primary Antibody: Block with Intercept® Blocking Buffer for 1 hour. Incubate overnight at 4°C with multiplexed primary antibodies: Rabbit anti-H3K4me3 (1:1000) and Mouse anti-Total H3 (1:2000).

  • Secondary Antibody: Wash 3x with PBS-T (0.1% Tween-20). Incubate with IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse (1:5000) for 1 hour at RT in the dark.

  • Imaging: Image plates using a LI-COR Odyssey system.

Phenotypic Viability: CellTiter-Glo (CTG)

Rationale: Epigenetic modifiers often require multiple cell cycles to exhibit anti-proliferative effects. A 96-hour incubation is utilized to capture the downstream phenotypic impact of transcriptional reprogramming.

Step-by-Step Protocol:

  • Seeding & Dosing: Seed MCF-7 cells at 2,000 cells/well in 384-well white opaque plates. Treat with the compound simultaneously.

  • Incubation: Incubate for 96 hours at 37°C.

  • Detection: Equilibrate plates to RT for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake at 500 rpm for 2 minutes, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Readout: Measure ATP-dependent luminescence on an EnVision multimode plate reader.

Quantitative Data Summaries

Data should be processed using a 4-parameter logistic (4PL) non-linear regression model. Below are the optimized assay parameters and representative pharmacological profiles expected for a potent pyridine-2-carboxamide derivative.

Table 1: Optimized TR-FRET Assay Parameters for KDM5B

ParameterOptimized ConditionMechanistic Justification
[Enzyme] 2 nMMinimum concentration required for robust signal window (Z' > 0.7).
[2-Oxoglutarate] 10 µMSet near the

to ensure sensitivity to competitive inhibitors.
[Fe(II)] 5 µMEssential catalytic cofactor; excess prevents depletion by trace chelators.
Ascorbic Acid 50 µMMaintains iron in the active Fe(II) oxidation state.
Incubation Time 30 MinutesEnsures reaction remains in the linear initial velocity phase.

Table 2: Representative Pharmacological Profile

Assay TierMetricExpected Value RangeData Interpretation
Biochemical (TR-FRET) KDM5B IC₅₀10 - 50 nMConfirms potent, direct enzymatic inhibition.
Cellular (ICW) H3K4me3 EC₅₀150 - 400 nMValidates membrane permeability and nuclear target engagement.
Phenotypic (CTG) MCF-7 IC₅₀1.5 - 5.0 µMDemonstrates functional anti-proliferative efficacy.

References

  • Targeting Epigenetic Regulators with Covalent Small-Molecule Inhibitors Journal of Medicinal Chemistry
  • JARID1B (KDM5B) TR-FRET Assay Kit BPS Bioscience
  • Chromatin regulatory targets for anti-cancer therapeutics PMC
  • Characterization of a KDM5 small molecule inhibitor with antiviral activity against hep

Sources

Application Note: Microwave-Assisted Synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of picolinamide derivatives, such as N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, is of high interest in drug development due to the privileged nature of the pyridine-2-carboxamide scaffold. This motif is frequently utilized in the design of kinase inhibitors, metal-chelating agents, and targeted therapeutics.

Traditional thermal amidation of picolinic acid is often plagued by prolonged reaction times, incomplete conversions, and the need for complex chromatographic purification. This application note details a highly optimized, scalable, and self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) coupled with Propylphosphonic Anhydride (T3P®) . This synergistic approach reduces reaction times from hours to minutes, eliminates the need for hazardous coupling agents, and allows for a completely chromatography-free isolation of the target active pharmaceutical ingredient (API).

Mechanistic Rationale & Scientific Grounding (E-E-A-T)

As researchers scale up API synthesis, the choice of activation chemistry and energy delivery dictates both yield and purity. The methodology described herein is built upon three mechanistic pillars:

1. Dielectric Heating for Kinetic Acceleration: Microwave irradiation provides direct, volumetric heating of the reaction mixture by interacting with the dipole moments of the solvent and reagents [1]. Unlike convective heating, which relies on thermal gradients, microwave energy rapidly overcomes the activation energy barrier of the nucleophilic acyl substitution. This suppresses the formation of thermodynamic byproducts and drives the amidation of the moderately nucleophilic 3,4-dimethoxyaniline to completion in under 15 minutes.

2. T3P® as a Superior Activating Agent: Propylphosphonic anhydride (T3P) is selected over classical carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU). T3P offers exceptional functional group tolerance, low toxicity, and minimal epimerization risk [2]. Crucially for drug development workflows, the byproducts of T3P-mediated coupling are completely water-soluble phosphonate salts. This enables API isolation via a simple aqueous wash, bypassing silica gel chromatography.

3. Sterically Hindered Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as the organic base. The bulky isopropyl groups prevent DIPEA from acting as a competing nucleophile against the highly reactive phosphonate ester intermediate, ensuring that 3,4-dimethoxyaniline is the sole acyl acceptor.

Reaction Pathway Visualization

Mechanism PA Picolinic Acid ActInt Active Phosphonate Ester PA->ActInt Activation T3P T3P (Coupling Agent) T3P->ActInt Base DIPEA (Base) Base->ActInt Deprotonation Product N-(3,4-dimethoxyphenyl) pyridine-2-carboxamide ActInt->Product Nucleophilic Attack Byprod Water-Soluble Phosphonate Salts ActInt->Byprod Leaving Group Amine 3,4-dimethoxyaniline Amine->Product MW Microwave Irradiation (Rapid Heating) MW->Product Acceleration

Figure 1: Mechanistic pathway of T3P-mediated microwave amidation.

Experimental Design & Quantitative Parameters

The selection of Ethyl Acetate (EtOAc) as the solvent is deliberate. While DMF is traditionally used in amidation, EtOAc exhibits excellent microwave coupling efficiency while allowing for a direct, solvent-swap-free aqueous workup.

Reagent Stoichiometry Table
ReagentMW ( g/mol )EquivalentsAmount (1.0 mmol Scale)Role in Reaction
Picolinic Acid123.111.00123.1 mgLimiting Reagent (Electrophile)
3,4-Dimethoxyaniline153.181.10168.5 mgNucleophile
T3P® (50% wt in EtOAc)318.20 (pure)1.50~0.90 mLCoupling Reagent
DIPEA129.243.000.52 mLNon-nucleophilic Base
Ethyl Acetate88.11-3.00 mLMicrowave-compatible Solvent
Comparative Performance Data

The following table demonstrates the empirical advantages of this microwave-assisted protocol over standard thermal reflux methods [3].

ParameterConventional Heating (Reflux)Microwave-Assisted (T3P)
Temperature 77 °C (EtOAc reflux limit)120 °C (Sealed Vessel)
Reaction Time 12 - 24 hours15 minutes
Isolated Yield 62 - 68%> 92%
Crude Purity (LC-MS) ~ 80% (Requires Column)> 96% (Directly crystallizable)
E-Factor (Waste) High (Silica gel, mixed solvents)Low (Aqueous wash only)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process checks are embedded to ensure that researchers can verify the integrity of the reaction at each critical phase.

Phase 1: Reagent Preparation & Activation
  • Charge the Vessel: To a 10 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, add Picolinic Acid (123.1 mg, 1.0 mmol) and 3,4-Dimethoxyaniline (168.5 mg, 1.1 mmol).

  • Solvation: Add 3.0 mL of anhydrous Ethyl Acetate. Stir at room temperature for 2 minutes.

  • Base Addition: Inject DIPEA (0.52 mL, 3.0 mmol) dropwise.

    • Validation Checkpoint: The suspension should rapidly clarify into a homogenous solution as the picolinate-DIPEA salt forms. A heterogeneous mixture at this stage indicates wet solvent or degraded base.

  • Coupling Agent Addition: Slowly add T3P® (50% wt solution in EtOAc, 0.90 mL, 1.5 mmol). Seal the microwave vial with a Teflon-lined crimp cap.

Phase 2: Microwave Irradiation
  • Parameter Setup: Place the vial in a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Maximum Power: 200 W

    • Cooling: Dynamic compressed air cooling (Target: 35 °C post-reaction)

    • Stirring: High (900 rpm)

  • Execution & Monitoring: Initiate the sequence.

    • Validation Checkpoint: Monitor the real-time pressure curve on the instrument display. The pressure should stabilize between 3–5 bar. A sudden pressure spike indicates solvent degradation or a compromised vial seal; abort the run if pressure exceeds 10 bar.

Phase 3: Workup & Isolation
  • Quench: Transfer the cooled reaction mixture to a separatory funnel. Dilute with an additional 10 mL of EtOAc.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 15 mL of saturated aqueous

      
       (Removes excess picolinic acid and neutralizes the water-soluble phosphonate byproducts).
      
    • 15 mL of 1M aqueous

      
       (Removes unreacted 3,4-dimethoxyaniline).
      
    • 15 mL of saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Final Isolation: The resulting crude solid is N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide. It can be further triturated with cold diethyl ether or recrystallized from an Ethanol/Water mixture to yield an analytically pure white powder.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Mix Picolinic Acid, Amine, EtOAc Step2 2. Base & Activator Addition Add DIPEA, then T3P (50% in EtOAc) Step1->Step2 Step3 3. Microwave Irradiation 120°C, 15 min, 200W Step2->Step3 Step4 4. Aqueous Workup Wash with NaHCO3, HCl & Brine Step3->Step4 Step5 5. Product Isolation Dry, Concentrate, Crystallize Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Al Musaimi, O., et al. (2021). Propylphosphonic Anhydride (T3P) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect, 6(11), 2649-2657.[Link]

  • Pericherla, K., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761.[Link]

Application Note: Stationary Phase Selection and Chromatographic Purification of Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction and Chemical Context

Picolinamide derivatives are highly versatile structural motifs utilized extensively in the development of pharmaceutical therapeutics, such as antimalarials[1] and thrombin inhibitors, as well as in advanced agrochemical fungicides[2].

However, the purification of these compounds presents a persistent challenge. The chromatographic behavior of picolinamides is fundamentally dictated by their dual functionality: a weakly basic pyridine nitrogen (pKa ~5.2) and an adjacent carboxamide group. When subjected to standard normal-phase chromatography, the pyridine nitrogen acts as a strong hydrogen-bond acceptor and readily undergoes ion-exchange interactions with acidic, unassociated surface silanols (Si-OH, pKa ~4.5) on bare silica gel. This thermodynamic heterogeneity leads to non-linear Langmuir adsorption isotherms, which manifest macroscopically as severe peak tailing, poor resolution, and irreversible sample loss.

This guide outlines the mechanistic causality behind stationary phase selection and provides field-proven protocols to achieve high-purity isolation of picolinamide derivatives.

Mechanistic Causality: Selecting the Stationary Phase

To overcome the inherent retention issues of picolinamides, chromatographers must choose a stationary phase that either masks silanol interactions or bypasses them entirely via alternative retention mechanisms.

A. Bare Silica Gel (Normal Phase) with Dynamic Deactivation

Unmodified silica gel remains the most cost-effective stationary phase. However, to prevent tailing, the mobile phase must be supplemented with a basic modifier, typically 1–2% Triethylamine (TEA)[3].

  • The Causality: TEA is a stronger base than the picolinamide derivative. It dynamically outcompetes the analyte for the highly acidic silanol sites, temporarily capping them and allowing the picolinamide to elute based purely on its polarity rather than destructive ion-exchange interactions[1].

B. Amine-Functionalized Silica (NH2-Silica)

For highly basic or sensitive picolinamides where TEA cannot be easily removed post-purification, amine-functionalized silica is the premier choice.

  • The Causality: The stationary phase is covalently bonded with aminopropyl groups. This static deactivation permanently masks the underlying silanols and creates a slightly basic surface environment. The basic pyridine ring of the analyte is repelled by the surface amines, resulting in sharp, symmetrical peaks using standard Hexane/Ethyl Acetate gradients without the need for mobile phase modifiers.

C. C18 Reversed-Phase (RP-HPLC)

For highly polar picolinamides, or those synthesized via multi-step aqueous reactions, reversed-phase chromatography is required[4].

  • The Causality: Retention is driven by hydrophobic partitioning rather than adsorption. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), the pyridine nitrogen is fully protonated. This forces the molecule into a single ionization state, preventing the peak splitting and broadening that occurs when a compound fluctuates between neutral and ionized states during elution.

D. Chiral Stationary Phases (CSP)

Many modern picolinamide-based agrochemicals and pharmaceutical intermediates (e.g., Rivastigmine precursors) possess stereocenters. Chiral high-pressure liquid chromatography (HPLC) utilizing polysaccharide-based stationary phases (e.g., Amylose or Cellulose derivatives) is mandatory for resolving enantiomers[5].

Stationary Phase Comparison Matrix

The following table summarizes the operational parameters and comparative advantages of each stationary phase for picolinamide purification:

Stationary PhasePrimary Retention MechanismRecommended Mobile PhaseAdvantagesLimitationsIdeal Application
Bare Silica Gel Adsorption / H-BondingHexane / EtOAc + 1% TEAHigh loading capacity; cost-effective.Requires basic modifiers; TEA removal can be tedious.Routine purification of lipophilic picolinamides.
NH2-Silica Adsorption / Weak Anion ExchangeHexane / EtOAc (No modifier)Sharp peaks; no TEA required; simple solvent removal.Higher cost; lower sample loading capacity (~50% of bare silica).Highly basic or tailing-prone derivatives.
C18 (RP-HPLC) Hydrophobic PartitioningH2O / Acetonitrile + 0.1% FAExceptional resolution; highly reproducible.Requires lyophilization to remove aqueous solvents.Polar derivatives; Preparative scale-up.
Chiral (Amylose) Steric / Chiral RecognitionHexane / IsopropanolResolves enantiomers with high selectivity.Very low capacity; high column cost.Enantiomeric excess (ee) determination[5].

Decision Tree: Stationary Phase Selection

G Start Analyze Picolinamide Derivative IsChiral Is Enantiomeric Separation Required? Start->IsChiral Polarity Assess Polarity & Lipophilicity IsChiral->Polarity No CSP Chiral Stationary Phase (e.g., Amylose/Cellulose) IsChiral->CSP Yes HighPolar Highly Polar / Water Soluble? Polarity->HighPolar RP_C18 Reversed-Phase C18 (Aq/MeCN + Buffer) HighPolar->RP_C18 Yes BasicTailing Prone to Severe Tailing on Bare Silica? HighPolar->BasicTailing No NH2_Silica Amine-Functionalized Silica (NH2-Silica) BasicTailing->NH2_Silica Yes Bare_Silica Bare Silica Gel (+ TEA Modifier) BasicTailing->Bare_Silica No

Workflow for selecting the optimal stationary phase for picolinamide chromatography.

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography with Dynamic Silanol Deactivation

This protocol utilizes bare silica gel but engineers the mobile phase to prevent picolinamide degradation and tailing[3].

Materials:

  • 230–400 mesh Silica Gel

  • Hexane and Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the elution gradient (e.g., 20% EtOAc in Hexane). Add exactly 1% (v/v) TEA to the mixture. Causality: Adding TEA directly to the running solvent ensures continuous deactivation of silanols as the analyte travels down the column.

  • Column Packing & Equilibration: Slurry-pack the silica gel using the TEA-spiked solvent. Flush the column with at least 3 Column Volumes (CV) of the solvent.

  • Self-Validation Check: Collect a drop of the eluent and spot it on pH paper. It must register as basic (pH > 8). If it is neutral, the silica gel has consumed all the TEA, and further equilibration is required.

  • Sample Loading: Dissolve the crude picolinamide in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Run the column at a steady flow rate. Collect fractions and monitor via TLC (pre-treat TLC plates by exposing them to ammonia vapor to mimic the column conditions).

  • Post-Processing: Pool product-containing fractions. To remove residual TEA, wash the combined organic layers with saturated aqueous ammonium chloride, dry over Na2SO4, and concentrate in vacuo[2].

Protocol B: Reversed-Phase Preparative HPLC (C18)

This protocol is designed for highly polar picolinamides or final-stage pharmaceutical purification[4].

Materials:

  • Preparative C18 Column (e.g., 5 µm, 21.2 x 250 mm)

  • HPLC-grade Water and Acetonitrile (MeCN)

  • Formic Acid (FA)

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: H2O + 0.1% FA

    • Solvent B: MeCN + 0.1% FA

    • Causality: The acidic pH (~2.7) ensures the picolinamide is fully protonated, preventing mixed-mode retention and peak splitting.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Solvent A and Solvent B. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Method Design: Program a shallow gradient. A standard starting point for picolinamides is 5% B to 100% B over 30 minutes.

  • Injection and Monitoring: Inject the sample. Monitor absorbance at 254 nm and 280 nm (characteristic UV absorption bands for the pyridine and amide chromophores).

  • Recovery: Collect the target peak. Immediately freeze the fractions and lyophilize (freeze-dry) to remove the water, acetonitrile, and volatile formic acid, yielding the pure picolinamide formate salt.

References

  • Source: Google Patents (WO2021076681A1)
  • Source: Google Patents (WO2016109300A1)
  • The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property Source: Frontiers in Chemistry URL:[Link]

  • Stereoselective Reduction of Imines with Trichlorosilane Using Solid-Supported Chiral Picolinamides Source: MDPI (Molecules) URL:[Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL:[Link]

Sources

Application Note: Storage, Handling, and Protocol Optimization for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous storage, handling, and solubilization protocols for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide (also known as N-(3,4-dimethoxyphenyl)picolinamide). As a structural analog in the picolinamide class, often investigated as a positive allosteric modulator (PAM) for metabotropic glutamate receptor 4 (mGluR4) [1], this compound requires specific environmental controls to maintain biological potency.

Improper handling of this electron-rich aromatic amide can lead to oxidative degradation or precipitation in aqueous buffers, compromising assay reproducibility. This document provides a self-validating workflow to ensure compound integrity from lyophilized powder to cellular assay.

Physicochemical Specifications

Understanding the intrinsic properties of the compound is the first step in designing a robust handling protocol.

PropertySpecificationNotes
Chemical Name N-(3,4-dimethoxyphenyl)pyridine-2-carboxamideCore: Picolinamide scaffold
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
ChemBL ID CHEMBL572346Primary reference identifier [2]
Physical State White to Off-White SolidCrystalline powder
Solubility (DMSO) ≥ 20 mg/mL (77 mM)Preferred Solvent
Solubility (Water) < 0.1 mg/mLInsoluble; requires carrier
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity
pKa ~11.5 (Amide), ~3.5 (Pyridine N)Weakly basic pyridine nitrogen

Critical Storage Requirements

The stability of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is governed by two main factors: hydrolytic stability of the amide bond and oxidative susceptibility of the dimethoxy-aniline moiety .

Solid State Storage
  • Temperature: Store at -20°C for long-term stability (up to 2 years). Short-term storage (weeks) at 4°C is acceptable.

  • Atmosphere: The compound is hygroscopic. Store under desiccation to prevent moisture-induced hydrolysis over time.

  • Light Protection: The electron-rich 3,4-dimethoxyphenyl ring renders the compound potentially sensitive to photo-oxidation. Store in amber glass vials or foil-wrapped containers.

Solution Storage (Stock)
  • Solvent: Dimethyl sulfoxide (DMSO) is the gold standard. Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate transamidation or oxidation over extended periods.

  • Temperature: Store stock solutions (e.g., 10 mM) at -80°C .

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Repeated freeze-thaw promotes precipitation and concentration gradients.

    • Recommendation: Aliquot stock solutions into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

Handling & Safety Protocols

Hazard Identification: While specific toxicology data for this exact derivative may be limited, picolinamides are generally classified as irritants.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • PPE: Standard laboratory coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of powder.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, verified stock solution for downstream assays.

Materials:

  • Compound (Solid)[1][2]

  • Anhydrous DMSO (Spectroscopy grade, ≥99.9%)

  • Vortex mixer

  • Amber microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of solid compound to warm to room temperature (RT) inside the desiccator (approx. 30 mins). Crucial: Opening a cold vial introduces condensation, degrading the solid.

  • Weighing: Weigh approximately 2.6 mg of the compound.

    • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).

    • Example: For 1 mL of 10 mM:

      
      .
      
  • Solvation: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be clear and colorless/pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at RT for 5 minutes.

  • Aliquoting: Dispense into amber tubes (e.g., 50 µL aliquots) to avoid future freeze-thaw cycles.

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials. Store at -80°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the hydrophobic stock into aqueous media without precipitation ("crashing out").

The "Intermediate Dilution" Method: Directly adding high-concentration DMSO stock to media often causes rapid precipitation. Use an intermediate step.

  • Prepare Assay Media: Ensure cell culture media or buffer (e.g., PBS) is at RT.

  • Intermediate Step (10x Conc): Dilute the 10 mM DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-20) or pure ethanol if compatible, to create a 1 mM working solution.

    • Why? This lowers the kinetic shock of mixing hydrophobic molecules with water.

  • Final Dilution: Pipette the Intermediate Solution dropwise into the final Assay Media while vortexing gently.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cellular toxicity.

  • Validation: Measure Absorbance at 600 nm (OD600). An increase > 0.005 indicates precipitation.

Quality Control: HPLC Method

To verify compound purity after prolonged storage, use the following LC-MS/HPLC parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 5% B

    • 2–12 min: 5% → 95% B (Linear)

    • 12–15 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention: Picolinamides are moderately polar; expect elution around 40–60% B depending on column specifics.

Visualization of Workflows

Diagram 1: Storage and Handling Lifecycle

This workflow ensures maximum stability from receipt to usage.

StorageLifecycle Receipt Compound Receipt (Solid) Equilibrate Equilibrate to RT (Desiccator, 30 min) Receipt->Equilibrate Prevent Condensation Weigh Weighing (Low Humidity Env) Equilibrate->Weigh Dissolve Dissolution (Anhydrous DMSO) Weigh->Dissolve Target 10-50 mM QC Visual QC & Optional HPLC Dissolve->QC Aliquot Aliquot (Amber Vials, Single Use) QC->Aliquot Pass Freeze Deep Freeze (-80°C) Aliquot->Freeze Thaw Thaw for Assay (Max 3 Cycles) Freeze->Thaw Expt Required Thaw->Freeze Unused Portion (Not Recommended)

Caption: Lifecycle management for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide to prevent degradation.

Diagram 2: Solubilization Decision Tree

A logic gate to prevent precipitation in biological assays.

SolubilityLogic Start Start: DMSO Stock Target Target Aqueous Conc? Start->Target High High (>100 µM) Target->High Low Low (<10 µM) Target->Low Intermediate Intermediate Dilution (1:10 in Buffer/Tween) High->Intermediate Direct Direct Dilution (Risk of Precip) Low->Direct Check Turbidity Check (OD600) Direct->Check Intermediate->Check Proceed Proceed to Assay Check->Proceed Clear Reformulate Reformulate (Add Cyclodextrin) Check->Reformulate Cloudy

Caption: Decision matrix for diluting hydrophobic stocks into aqueous assay media.

References

  • BindingDB. (n.d.). Ligand-Target Pair: N-(3,4-dimethoxyphenyl)picolinamide and Metabotropic glutamate receptor 4.[3] BindingDB.[3][4] Retrieved October 26, 2025, from [Link]

  • EMBL-EBI. (n.d.). CHEMBL572346: N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide. ChEMBL. Retrieved October 26, 2025, from [Link]

  • Niswender, C. M., et al. (2008). Discovery, Characterization, and Antiparkinsonian Effect of Novel Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. Molecular Pharmacology. (Contextual grounding for picolinamide mGluR4 PAMs).
  • BenchChem. (2025).[5] General Solubility and Stability of Pyridine-2-carboxamide Derivatives. (Inferred general handling for picolinamide class).[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3,4-dimethoxyphenyl)picolinamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges encountered when coupling picolinic acid (pyridine-2-carboxylic acid) with 3,4-dimethoxyaniline (4-aminoveratrole). While this reaction appears to be a standard amide coupling, the unique electronic properties of the pyridine ring and the electron-rich aniline often lead to suboptimal yields (40–60%) due to specific side reactions like ring chlorination and metal chelation.

Below you will find troubleshooting workflows, optimized protocols, and mechanistic insights designed to elevate your isolated yields to >85%.

Troubleshooting & FAQs

Issue 1: "I am using Thionyl Chloride ( ) to make the acid chloride, but my yield is low and I see a significant impurity by LCMS."

Diagnosis: You are likely encountering regioselective chlorination of the pyridine ring . Explanation: Picolinic acid is prone to nucleophilic attack at the 4-position when activated with thionyl chloride, especially under reflux. This generates 4-chloropicolinoyl chloride, leading to the formation of N-(3,4-dimethoxyphenyl)-4-chloropicolinamide as a difficult-to-separate impurity [1].

Solution:

  • Immediate Fix: Switch to Oxalyl Chloride with catalytic DMF in DCM at

    
     to room temperature. This is milder and avoids the harsh conditions that promote ring chlorination.
    
  • Alternative: If you must use

    
    , perform the reaction in toluene  rather than neat, and strictly limit the temperature to 
    
    
    
    .
Issue 2: "The reaction stalls with EDC/HOBt, leaving unreacted aniline."

Diagnosis: Protonation of the Pyridine Nitrogen or Acyl Urea formation . Explanation: The pyridine nitrogen in picolinic acid can act as an internal base, potentially interfering with the activation step. Additionally, 3,4-dimethoxyaniline is electron-rich but can be sterically hindered or prone to oxidation if the reaction drags on.

Solution:

  • Add a "Steering" Base: Ensure you are using at least 3.0 equivalents of a non-nucleophilic base like DIPEA or NMM . This ensures the pyridine ring remains unprotonated and the aniline remains nucleophilic.

  • Switch Reagents: Move to HATU or T3P (Propylphosphonic anhydride). HATU is superior for heteroaromatic acids, often pushing conversion to >95% within 2 hours [2].

Issue 3: "My product is colored (green/blue) and difficult to purify."

Diagnosis: Trace Metal Chelation. Explanation: Picolinamides are bidentate ligands that strongly chelate transition metals (Fe, Cu, Ni) found in trace amounts in solvents or silica gel. This often results in colored complexes that streak on columns [3].

Solution:

  • The "EDTA Wash": During the aqueous workup, include a wash with 0.5 M aqueous EDTA (pH 8) or citric acid . This strips metal ions from the picolinamide.

  • Avoid Metal Spatulas: Use glass or plastic tools when handling the solid product.

Optimized Experimental Protocols

Method A: High-Yield HATU Protocol (Recommended for <5g scale)

Best for: High value intermediates, ensuring maximum conversion.

  • Dissolution: In a round-bottom flask, dissolve Picolinic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) dropwise. Stir at room temperature for 10 minutes. Note: The solution usually turns yellow.

  • Coupling: Add 3,4-Dimethoxyaniline (1.05 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target M+H: ~273).

  • Workup:

    • Dilute slowly with water (5x reaction volume) while stirring vigorously.

    • The product should precipitate.[1] Filter and wash with water.[1][2][3]

    • If oil forms:[4] Extract with EtOAc, wash with sat.

      
      , then 0.5 M HCl (removes unreacted aniline), then Brine.
      
  • Yield Expectation: 85–92%.

Method B: Scalable Mixed Anhydride Protocol (>10g scale)

Best for: Cost efficiency, avoiding expensive coupling agents.

  • Activation: Dissolve Picolinic Acid (1.0 equiv) and N-Methylmorpholine (NMM) (1.1 equiv) in anhydrous THF . Cool to

    
     (Ice/Salt bath).
    
  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF) (1.1 equiv). Stir for 20 mins at

    
    . Critical: Do not let temp rise, or the anhydride decomposes.
    
  • Coupling: Add 3,4-Dimethoxyaniline (1.0 equiv) dissolved in minimal THF dropwise.

  • Completion: Allow to warm to RT overnight.

  • Workup: Evaporate THF. Redissolve in EtOAc/DCM. Wash with 1M NaOH (removes unreacted acid) and 1M HCl (removes unreacted amine).

  • Yield Expectation: 75–85%.

Data Analysis & Comparison

Table 1: Comparison of Coupling Methods for Picolinamide Synthesis

MethodReagentsTypical YieldPurity (Crude)Key Risk Factor
Acid Chloride

/ Reflux
45–60%Low (<80%)Ring Chlorination (4-Cl impurity) [1]
Standard EDC / HOBt /

60–75%ModerateSlow kinetics; Urea byproduct removal
High Performance HATU / DIPEA 88–95% High (>95%) Cost; Removal of tetramethylurea
Green/Scale T3P / EtOAc / Pyridine80–90%HighRequires specific base stoichiometry

Visualized Workflows

Figure 1: Mechanistic Pathway & Side Reaction Avoidance

This diagram illustrates the critical divergence between the desired activation and the unwanted ring chlorination pathway when using thionyl chloride.

ReactionPathway Start Picolinic Acid + Activation Agent SOCl2 Reagent: SOCl2 (Reflux) Start->SOCl2 Mild Reagent: HATU or (COCl)2 @ 0°C Start->Mild Intermed_Cl Intermediate: 4-Cl-Picolinoyl Chloride SOCl2->Intermed_Cl Ring Activation (Side Rxn) Impurity Impurity: 4-Chloro-Picolinamide Intermed_Cl->Impurity + Aniline Intermed_Act Intermediate: Activated Ester/Acyl Cl Mild->Intermed_Act Clean Activation Product Target Product: N-(3,4-dimethoxyphenyl) pyridine-2-carboxamide Intermed_Act->Product + Aniline

Caption: Comparison of activation pathways. Note the high risk of ring chlorination (Red path) versus clean conversion with milder reagents (Green path).

Figure 2: Purification Decision Tree

Follow this logic to maximize recovery during workup.

Purification Start Crude Reaction Mixture Check Check TLC/LCMS: Is unreacted Aniline present? Start->Check YesAniline Yes: Acid Wash (Wash Organic with 1M HCl) Check->YesAniline NoAniline No Check->NoAniline NextCheck Check Color: Is product Green/Blue? YesAniline->NextCheck NoAniline->NextCheck YesColor Yes: Metal Chelation (Wash with 0.5M EDTA) NextCheck->YesColor NoColor No NextCheck->NoColor Cryst Recrystallization Solvent: Ethanol/Water (9:1) YesColor->Cryst NoColor->Cryst Final Pure Product (White/Off-White Solid) Cryst->Final

Caption: Logic flow for purification. Acid washes remove excess aniline; EDTA washes remove metal contaminants.

References

  • Unintended Chlorination of Picolinic Acid: Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Source: National Institutes of Health (PMC). Note: Highlights the formation of 4-chloropicolinamides when using thionyl chloride.[5]

  • Coupling Reagent Efficiency (HATU/EDC): Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[6] Source: National Institutes of Health (PMC). Note: Compares yields of EDC/DMAP vs HATU for aniline derivatives.

  • Picolinamide Metal Chelation: Title: Minimizing Picolinamide Derivative Toxicity in Preclinical Studies (BenchChem Support). Source: BenchChem.[2][3][7] Note: Discusses the chelation properties of the picolinamide scaffold and troubleshooting.

Sources

resolving solubility issues of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide in water

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical resource for researchers working with


-(3,4-dimethoxyphenyl)pyridine-2-carboxamide .

This document is structured as a Tier-3 Technical Support escalation, moving beyond basic "add solvent" advice to address the physicochemical root causes of solubility failure.

Case Reference:


-(3,4-dimethoxyphenyl)pyridine-2-carboxamide
Classification:  Lipophilic Weak Base / Neutral Hydrophobe
Support Level:  Senior Application Scientist[1][2]

Executive Summary: The "Brick Dust" Challenge

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold. You are likely dealing with a compound that exhibits "brick dust" properties—high crystallinity and poor aqueous solubility—driven by two structural factors:

  • Planar Stacking: The pyridine-2-carboxamide core favors strong intermolecular

    
    -
    
    
    
    stacking, creating a high lattice energy barrier that water cannot overcome.[1][2]
  • The pKa Trap: Unlike pyridine (pKa ~5.2), the electron-withdrawing carboxamide group at the 2-position suppresses the pyridine nitrogen's basicity to a pKa of approximately 2.1 [1].[2][3]

    • Implication: The molecule remains uncharged (neutral) at physiological pH (7.[3]4) and even in standard acidic buffers (pH 4.5).[1][3] Simple pH adjustment is often ineffective for this compound.[2]

Diagnostic & Decision Tree

Before attempting a formulation, determine your end-point requirements using the logic flow below.

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo DMSO_Check Can you tolerate >0.1% DMSO? InVitro->DMSO_Check Route_Check Route of Admin? InVivo->Route_Check Method_A Method A: DMSO Stock + Dilution DMSO_Check->Method_A Yes Method_B Method B: Cyclodextrin Complex DMSO_Check->Method_B No (Sensitive Cells) Method_C Method C: Cosolvent/Surfactant (PEG400/Tween80) Route_Check->Method_C IV / IP Method_D Method D: Lipid Suspension (Methylcellulose/Corn Oil) Route_Check->Method_D PO (Oral)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Guides & Protocols

Module A: The "Crash-Out" Phenomenon (In Vitro)

Issue: You prepared a 10 mM stock in DMSO, but the compound precipitates immediately upon addition to cell culture media (PBS/DMEM).

Root Cause: The "Solvent Shift" effect.[2][3] The compound is soluble in DMSO but highly insoluble in water.[2][3] When a small volume of DMSO stock hits the aqueous buffer, the local dielectric constant changes rapidly, causing the hydrophobic molecules to aggregate before they can disperse.[3]

Protocol: Kinetic Solubility Stabilization Do not add the stock directly to the bulk media.[2][3] Use an intermediate dilution step.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Prepare Intermediate: Dilute the stock 1:10 into pure PEG-400 or Propylene Glycol .

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.[1][2]

  • Final Dilution: Add this intermediate dropwise to your vortexing media.

    • Why: PEG-400 acts as a bridge, reducing the interfacial tension between the hydrophobic drug and water.[2][3]

Quantitative Limit Table

Solvent System Max Solubility (Est.) Risk of Precipitation
Water / PBS (pH 7.4) < 10 µg/mL Critical
DMSO (100%) > 20 mg/mL Low
Ethanol (100%) ~ 5-10 mg/mL Moderate

| 5% DMSO in PBS | ~ 20-50 µg/mL | High (Time-dependent) |[1][2]

Module B: The "pKa Trap" (Why Acidification Fails)

User Question: "I acidified my buffer to pH 4, but the compound still won't dissolve. Why?"

Technical Insight: As noted in the executive summary, the pyridine nitrogen in this specific scaffold is electronically deactivated by the adjacent carbonyl group.[3]

  • Pyridine pKa: ~5.2[1][2][3][4]

  • Pyridine-2-carboxamide pKa: ~2.1 [1][1][2]

The Reality: To protonate 99% of this molecule (making it a soluble salt), you would need a pH of ~0.1 (2 units below pKa).[3] This is incompatible with biological assays.[2]

  • Action: Stop adjusting pH. It is futile for this specific molecule.[2] Focus on hydrophobic encapsulation (Module C).

Module C: Advanced Encapsulation (Cyclodextrins)

Issue: You need a vehicle free of organic cosolvents (DMSO/PEG) for sensitive in vivo studies.

Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][2] The 3,4-dimethoxyphenyl ring fits perfectly into the lipophilic cavity of

-cyclodextrin, while the outer shell remains hydrophilic.[3]

Step-by-Step Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1][2]
    
  • Addition: Add your solid compound to this vehicle.

  • Energy Input: Sonicate at 40°C for 30–60 minutes.

    • Note: Heat is crucial here to thermodynamically drive the inclusion complex formation.[2]

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Validation: Check concentration via HPLC/UV. Do not assume 100% recovery.[2]

Module D: In Vivo Formulation Recipes (IV/IP/PO)

For animal studies, "dissolved" is not always necessary for oral dosing, but homogeneity is critical.[3]

Recipe 1: Intravenous (IV) / Intraperitoneal (IP) Solution Use for doses < 5 mg/kg.[1][3]

  • 5% DMSO (Solubilizer)[1][3]

  • 40% PEG-400 (Cosolvent)[1][2]

  • 5% Tween 80 (Surfactant - prevents precipitation upon injection)[1][2]

  • 50% Saline (Diluent - add LAST)

Recipe 2: Oral (PO) Suspension Use for doses > 10 mg/kg.[1][3]

  • 1% Methylcellulose (400 cP) in water.[1][3]

  • 0.5% Tween 80 .[2]

  • Method: Levigate the compound powder with Tween 80 first, then slowly add the Methylcellulose solution while triturating to form a white, homogeneous suspension.[3]

FAQ: Senior Scientist's Notes

Q: Can I use Ethanol instead of DMSO? A: You can, but be careful. Ethanol evaporates rapidly, which can lead to crystal growth (Ostwald ripening) in your stock plate.[3] DMSO is non-volatile and maintains concentration stability better over time.[2]

Q: My compound turned yellow in solution. Is it degrading? A: Pyridine-2-carboxamides can chelate trace metals (Iron/Copper) from buffers, forming colored complexes [2].[1][2]

  • Fix: Use high-quality, metal-free buffers or add 1 mM EDTA if the assay permits.[1][2]

Q: Is the amide bond stable? A: Yes. The pyridine-2-carboxamide bond is generally resistant to hydrolysis at neutral pH.[1][2] However, avoid strong bases (pH > 12) or strong acids (pH < 1) for prolonged periods [3].[3]

References

  • Kaljurand, I., et al. (2017).[3] Experimental Basicities of Nitrogen Bases. European Journal of Organic Chemistry. Retrieved March 6, 2026, from [Link]

Sources

Technical Support Center: Impurity Profiling for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

[1]

Case Reference: IMP-PIC-DIMET-001 Status: Active Subject: Troubleshooting crude product purity, isolation of side-products, and analytical method optimization.[1]

Quick Triage: Visual & Physical Indicators

User Question: My crude product is off-color or has solubility issues. What does this indicate before I run LC-MS?

ObservationLikely CulpritTechnical Explanation
Dark Brown/Black Oil Oxidized Aniline3,4-Dimethoxyaniline is electron-rich and prone to rapid oxidation if exposed to air/light, forming complex azo/azoxy polymers.[1]
White Precipitate (Insoluble in DCM) Urea ByproductIf using EDC/DCC coupling: This is likely dicyclohexylurea (DCU) or diisopropylurea (DIU) .[1] These are notoriously difficult to remove by filtration alone.[1]
Yellow/Orange Tint Picolinic Acid ResiduePicolinic acid derivatives often carry trace metal contaminants (Fe/Cu) from reagents, forming colored chelates with the pyridine nitrogen.
Sticky Gum Residual Solvent/ReagentLikely DMF or NMP entrapment.[1] The amide product can form strong hydrogen bonds with these solvents, resisting high-vacuum drying.[1]

Synthesis-Specific Impurity Profiles

User Question: I used a specific coupling method. What unique impurities should I look for?

Scenario A: Acid Chloride Method (Thionyl Chloride / Oxalyl Chloride)

Critical Alert: If you activated picolinic acid with Thionyl Chloride (

4-Chloro Impurity1
  • Mechanism: Picolinic acid is susceptible to nucleophilic attack at the 4-position of the pyridine ring by chloride ions during activation, a side reaction specific to pyridine-2-carboxylic acids [1].[1]

  • Impurity: N-(3,4-dimethoxyphenyl)-4-chloropyridine-2-carboxamide.[1]

  • Detection: Look for a peak with a +34 Da mass shift and a characteristic Chlorine isotope pattern (3:1 ratio at M and M+2).[1]

Scenario B: Carbodiimide Coupling (EDC/DCC)
  • Impurity: N-Acylurea derivatives.[1]

  • Mechanism: The O-acylisourea intermediate rearranges via an

    
     acyl migration if the aniline nucleophile is slow to react (steric hindrance or low concentration).[1]
    
  • Detection: Mass shift of +coupling agent mass (e.g., +155 Da for EDC).

Scenario C: HATU/HBTU Coupling
  • Impurity: Tetramethylguanidinium adducts.[1]

  • Mechanism: Reaction of the amine with the coupling reagent uronium moiety instead of the activated ester.

Analytical Troubleshooting (HPLC & LC-MS)

User Question: My chromatogram shows unexpected peaks or poor separation. How do I resolve this?

Issue: "I have a broad, tailing peak eluting very early (RT < 2 min)."
  • Diagnosis: Unreacted Picolinic Acid .[1]

  • Root Cause: Picolinic acid is zwitterionic.[1] At neutral pH, it is highly polar and elutes with the void volume on C18 columns.

  • Fix: Acidify mobile phase A (0.1% TFA or Formic Acid) to protonate the pyridine nitrogen and carboxylic acid, improving retention and peak shape. Alternatively, use a HILIC column or Ion-Pairing reagents [2].[1]

Issue: "I see a peak with Mass 259 (Target) but different Retention Time."
  • Diagnosis: Regioisomer (Unlikely) or Amide Rotamer (Likely).[1]

  • Root Cause:

    • Rotamers: The amide bond has partial double-bond character.[1] In NMR, this appears as split peaks; in HPLC, it can appear as a split peak if the column temperature is low. Run the column at 40°C+ to coalesce.

    • Isomer: If the starting material 3,4-dimethoxyaniline contained 2,3-dimethoxy isomers (rare but possible in low-grade reagents), you will form the regioisomer.[1]

Issue: "My product peak has a 'shoulder' or co-eluting impurity."
  • Diagnosis: 4-Chloro Impurity (see Scenario A above).[1]

  • Root Cause: The chloro-substituted analog is structurally very similar to the product.

  • Fix: This impurity is more lipophilic than the product (Cl vs H). Use a shallower gradient (e.g., 0.5% B/min increase) around the product elution time to separate them.

Spectroscopic Identification Guide (MS/NMR)

User Question: How do I confirm the identity of the impurities using my spectral data?

Mass Spectrometry (ESI+) Reference Table
m/z (approx)IdentityNotes
259.1 Target Product

. Base peak.[1]
281.1 Target Product (Na)

. Common adduct.[1]
124.0 Picolinic Acid Unreacted starting material.[1]
154.1 3,4-Dimethoxyaniline Unreacted amine.
293.1 4-Chloro Impurity Critical Check. Look for Cl isotope pattern (100% at 293, 33% at 295).[1]
106.0 Pyridine fragment In-source fragmentation (loss of dimethoxyaniline).[1]
NMR Diagnostics ( NMR in )
  • Product Confirmation:

    • Amide NH: Singlet, typically

      
       10.0–10.8 ppm.[1]
      
    • Methoxy Groups: Two singlets at

      
       3.7–3.8 ppm (6H total).[1]
      
    • Pyridine Ring: Four distinct protons.[1] Look for the doublet at

      
       ~8.7 ppm (proton adjacent to Nitrogen).
      
  • Impurity Signals:

    • Picolinic Acid: Broad COOH peak >12 ppm.[1]

    • Aniline: Broad

      
       peak ~4-5 ppm (exchangeable); aromatic protons shifted upfield due to amine donation.[1]
      
    • 4-Chloro Impurity: Loss of one pyridine proton signal; changes in splitting pattern of the pyridine ring (loss of coupling to the 4-position).

Visualized Workflows

Workflow 1: Impurity Origin & Isolation Logic

ImpurityLogicStartCrude Product MixtureMethodCoupling Method Used?Start->MethodAcidClAcid Chloride (SOCl2)Method->AcidClSOCl2EDCCarbodiimide (EDC/DCC)Method->EDCEDC/DCCImp_ClImpurity: 4-Chloro-picolinamide(m/z ~293, +34 Da)AcidCl->Imp_ClSide Rxn at 4-posUnreactedUnreacted Starting MaterialsAcidCl->UnreactedImp_UreaImpurity: N-Acylurea / Urea(Insoluble White Solid)EDC->Imp_UreaRearrangementEDC->UnreactedPicAcidPicolinic Acid(Polar, Acidic, Early Elution)Unreacted->PicAcidAniline3,4-Dimethoxyaniline(Basic, Oxidizes to Brown)Unreacted->Aniline

Caption: Flowchart identifying likely impurities based on the specific synthesis method employed.

Workflow 2: HPLC Method Development Decision Tree

HPLC_TreeStartInitial HPLC Run(Gradient 5-95% B)Check1Peak Shape?Start->Check1BroadFrontBroad Fronting/Tailing(Early Elution)Check1->BroadFrontPoor BaselineSplitPeakSplit/Doublet Peak(Target Mass)Check1->SplitPeakDoubletCoelutionShoulder on Product(m/z +34 Da)Check1->CoelutionImpurityAction1Add 0.1% TFA(Protonate Picolinic Acid)BroadFront->Action1Action2Increase Temp to 45°C(Merge Rotamers)SplitPeak->Action2Action3Flatten Gradient(e.g. 40-60% B over 10 min)Coelution->Action3

Caption: Decision tree for optimizing HPLC separation of N-(3,4-dimethoxyphenyl)picolinamide.

References

  • Reactions of Picolinic Acid with Thionyl Chloride. The formation of 4-chloro-picolinamide derivatives during acid chloride generation is a documented side reaction.[1]

    • Source: Burgess, C.M. et al. "Synthesis and structural characterisation of amides from picolinic acid." Dalton Transactions, 2015.[1]

    • URL:[Link]

  • HPLC Analysis of Picolinic Acid. Methodologies for separating polar pyridine-carboxylic acids using ion-pairing or pH control.[1]

    • Source: Istituto Superiore di Sanità (via ResearchGate), "New high-performance liquid chromatography method for the detection of picolinic acid."
    • URL:[Link]

  • Amide Coupling Reagents & Mechanisms. Comprehensive review of coupling reagents (EDC, HATU) and their specific byproducts (ureas, guanidinium adducts).

    • Source: El-Faham, A. & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews, 2011.[1]

    • URL:[Link][1]

preventing hydrolysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Introduction: The Challenge of Amide Stability

Amide bonds are fundamental to the structure of a vast number of pharmaceutical compounds.[1] However, their susceptibility to hydrolysis—the cleavage of the C-N bond by water—presents a significant challenge for formulation and long-term storage.[1] The rate of this degradation is influenced by several factors, including pH, temperature, and the specific chemical environment.[2] For N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, a molecule with a pyridine-2-carboxamide core, understanding and mitigating hydrolysis is critical for maintaining its efficacy and safety profile.

Troubleshooting Guide: Preventing Hydrolysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

This guide addresses common issues encountered during the handling and analysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide in solution.

Issue 1: Rapid Degradation Observed in Aqueous Solutions

Root Cause Analysis: Amide hydrolysis is catalyzed by either acid or base.[2] The pyridine nitrogen in N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide can be protonated under acidic conditions, potentially influencing the electronic properties of the amide bond. Conversely, basic conditions promote nucleophilic attack by hydroxide ions on the carbonyl carbon.[2][3]

Solution:

  • pH Control: Maintaining a neutral pH is the most critical factor in preventing amide hydrolysis. Buffer systems that hold the pH between 6.5 and 7.5 are often optimal for the stability of amide-containing compounds.[4]

  • Temperature Management: Hydrolysis rates increase with temperature.[2] Whenever possible, prepare and store solutions at reduced temperatures (e.g., 2-8°C or frozen at -20°C to -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Solvent Choice: If the experimental design allows, consider using non-aqueous or co-solvent systems to reduce the concentration of water.[5] Solvents like ethanol or propylene glycol can be used to replace a portion of the water.[5]

Issue 2: Inconsistent Results in Biological Assays

Root Cause Analysis: The presence of enzymes, such as amidases or proteases, in biological matrices can significantly accelerate amide bond cleavage.[4] This enzymatic degradation can lead to a rapid loss of the active compound and variability in experimental outcomes.

Solution:

  • Enzyme Inhibitors: If enzymatic degradation is suspected, the inclusion of broad-spectrum protease or amidase inhibitors in the assay buffer may be necessary.

  • Acellular Controls: Always include control experiments without cells or biological extracts to differentiate between chemical and enzymatic hydrolysis.

  • Fresh Preparation: Prepare solutions of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide fresh before each experiment to minimize the time the compound is exposed to potentially degradative conditions.

Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis

Root Cause Analysis: The appearance of new peaks during HPLC or LC-MS analysis often indicates the formation of degradation products. For N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, the primary hydrolysis products would be picolinic acid and 3,4-dimethoxyaniline.

Solution:

  • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[1][4] This will help in developing a stability-indicating analytical method.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to elucidate the structures of the unknown peaks and confirm if they correspond to the expected hydrolysis products.

  • Stability-Indicating HPLC Method: Develop and validate an HPLC method that can effectively separate the parent compound from all potential degradation products.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide?

A1: The hydrolysis of amides proceeds through a nucleophilic acyl substitution mechanism.[2] In either acidic or basic conditions, a nucleophile (water or hydroxide ion) attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the amide bond to form a carboxylic acid (picolinic acid) and an amine (3,4-dimethoxyaniline).[2]

Q2: What pH range is optimal for the stability of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide in solution?

A2: While specific data for this compound is not extensively published, for many amide-containing pharmaceuticals, a pH range of 6.5-7.5 is recommended to minimize both acid and base-catalyzed hydrolysis.[4] It is crucial to experimentally determine the pH of maximum stability for your specific application.

Q3: How should I store stock solutions of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide?

A3: For optimal stability, store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[7] Use of amber vials or wrapping containers in aluminum foil can prevent photodegradation.[8] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q4: Can the choice of buffer salt affect the stability of the compound?

A4: Yes, the buffer species can influence stability. Some buffer components can interact with the compound or catalyze degradation. Phosphate and citrate buffers are commonly used, but their suitability should be confirmed through stability studies.

Q5: What analytical techniques are best for monitoring the hydrolysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the gold standards for detecting and quantifying amide degradation.[1] These techniques offer excellent separation of the parent compound from its degradation products.[1] Coupling these with mass spectrometry (LC-MS) allows for the identification of the degradants.[1]

Experimental Protocols

Protocol 1: Determining the pH-Rate Profile for Hydrolysis

This protocol outlines a method to determine the rate of hydrolysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide at different pH values.

Materials:

  • N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system with a suitable C18 column.

  • Constant temperature incubator or water bath.

Procedure:

  • Prepare a stock solution of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • In separate vials for each pH to be tested, add a small aliquot of the stock solution to the buffer to achieve a final concentration of approximately 50 µg/mL.

  • Incubate the vials at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by diluting the aliquot in the mobile phase or a suitable solvent to stop further degradation.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Plot the natural logarithm of the concentration of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide versus time for each pH. The slope of the line will give the apparent first-order rate constant (k) for hydrolysis at that pH.

  • Plot log(k) versus pH to generate the pH-rate profile.

Protocol 2: Forced Degradation Study

This protocol is designed to identify the potential degradation products of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide.

Materials:

  • N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep at room temperature for 24 hours.[6]

  • Thermal Degradation: Store the solid compound at 80°C for 7 days.[6]

  • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.[6]

  • Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS to separate and identify the degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide Solutions

ConditionTemperaturepHLight ProtectionSolvent
Short-Term (≤ 24h) 2-8°C6.5 - 7.5RequiredAqueous Buffer
Long-Term (> 24h) -20°C or -80°C6.5 - 7.5RequiredAqueous Buffer (aliquoted) or Anhydrous Organic Solvent

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid N-(3,4-dimethoxyphenyl) pyridine-2-carboxamide Protonated_Amide Protonated Amide (Oxygen) Amide_Acid->Protonated_Amide + H+ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_Acid + H2O Products_Acid Picolinic Acid + 3,4-dimethoxyaniline Tetrahedral_Intermediate_Acid->Products_Acid - H+ Amide_Base N-(3,4-dimethoxyphenyl) pyridine-2-carboxamide Tetrahedral_Intermediate_Base Tetrahedral Intermediate Amide_Base->Tetrahedral_Intermediate_Base + OH- Products_Base Picolinate + 3,4-dimethoxyaniline Tetrahedral_Intermediate_Base->Products_Base Troubleshooting_Workflow Start Observed Degradation of N-(3,4-dimethoxyphenyl) pyridine-2-carboxamide Check_pH Is the solution pH neutral (6.5-7.5)? Start->Check_pH Adjust_pH Adjust pH using a suitable buffer system. Check_pH->Adjust_pH No Check_Temp Is the solution stored at low temperature? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Store at 2-8°C (short-term) or -20°C/-80°C (long-term). Check_Temp->Adjust_Temp No Check_Enzymes Is the matrix biological? Check_Temp->Check_Enzymes Yes Adjust_Temp->Check_Enzymes Add_Inhibitors Consider adding protease/amidase inhibitors. Check_Enzymes->Add_Inhibitors Yes End Stability Optimized Check_Enzymes->End No Add_Inhibitors->End

Caption: Troubleshooting workflow for preventing hydrolysis.

References

  • Current time inform
  • Hydrolysis of Amides Definition - Organic Chemistry Key... - Fiveable.
  • How to Reduce Amide Degrad
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.
  • How to Detect Amide Degradation Using Chromatographic Techniques - P
  • How to Minimize Amide Hydrolysis in High-Humidity Environments.
  • Preventing Chemical Degrad
  • A chemical rationale of drug stability and degrad
  • Principles of Drug Action 1, Spring 2005, Amides.
  • An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide - Benchchem.
  • Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments - Benchchem.
  • Synthesis and preliminary evaluations of [18F]fluorinated pyridine-2-carboxamide derivatives for targeting PD-L1 in cancer - PubMed.
  • Amide Bond Activ
  • How to prevent hydrolysis in a drug - Quora.
  • Reactions of Amides - A Level Chemistry Revision Notes.
  • Steps involved for the analyses of degraded amines using GC - ResearchG
  • Advancing Amine Degradation Analysis - Intern
  • Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chrom
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • PYRIDINE-2-CARBOXAMIDE | 1452-77-3 - ChemicalBook.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc.
  • Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal.
  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC.

Sources

optimizing reaction temperature for picolinamide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Picolinamide Coupling

Audience: Researchers, Process Chemists, and Drug Discovery Scientists.[1][2] Scope: Temperature optimization, reagent selection (T3P, HATU, Acid Chlorides), and troubleshooting yield/purity issues in picolinamide synthesis.

Introduction: The Picolinamide Challenge

Synthesizing picolinamides (pyridine-2-carboxamides) presents a unique set of challenges compared to standard amide couplings. The proximity of the pyridine nitrogen to the carbonyl carbon creates two competing effects:

  • The "Picolinic Effect" (Chelation): The pyridine nitrogen can chelate metal ions or interact with coupling reagents, potentially stalling the reaction or altering the transition state geometry.

  • Epimerization Risk: The electron-withdrawing nature of the pyridine ring increases the acidity of the

    
    -proton (if the amine is chiral) or the stability of the ketene/oxazolone intermediate, significantly heightening the risk of racemization.
    

Temperature is the primary lever to balance these competing factors. This guide synthesizes field-proven protocols to optimize this critical variable.

Module 1: Temperature & Kinetics (The "Why")

Q: Why is 0°C the standard starting point for picolinamide coupling? A: Starting at 0°C is not just about controlling exotherms; it is a kinetic trap for side reactions.

  • Activation Phase: Reagents like HATU or acid chlorides activate the carboxylic acid rapidly. At >10°C, the activated ester is prone to hydrolysis (by trace water) or Curtius rearrangement (if using azides).

  • Epimerization Control: Racemization via the oxazolone mechanism is highly temperature-dependent. Lowering the temperature from 25°C to 0°C often reduces the rate of epimerization by a factor of 4–10, while only reducing the coupling rate by a factor of 2–3.

Q: When should I heat the reaction? A: Heating (40°C–60°C) is reserved for sterically hindered amines (e.g., tert-butyl amines, ortho-substituted anilines) where the energy barrier for nucleophilic attack cannot be overcome at RT. However, heating with reagents like T3P can dehydrate primary amides into nitriles .[3]

Module 2: Reagent-Specific Protocols (The "How")

Protocol A: T3P® (Propylphosphonic Anhydride) – The Gold Standard

Best for: Scale-up, chiral substrates, and avoiding epimerization.

Mechanism: T3P forms a mixed anhydride. The byproduct is water-soluble, simplifying workup. It shows the lowest rate of epimerization among common reagents.

ParameterOptimization Target
Activation Temp 0°C to 5°C . Add T3P slowly to the amine/acid mixture.
Reaction Temp 20°C to 25°C (Room Temp). Maintain for 1–4 hours.
Critical Limit Do NOT exceed 50°C unless dehydration to nitrile is desired.
Base Pyridine (2–4 equiv) or DIPEA.[4] Pyridine often suppresses epimerization better.

Step-by-Step:

  • Dissolve Picolinic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent choice).

  • Add Base (3.0 eq) and cool to 0°C .

  • Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise over 10 mins.

  • Allow to warm to 25°C naturally. Monitor by LCMS.[2][5][6]

  • Self-Validation: If conversion <50% after 2h, add 0.5 eq T3P; do not raise temp yet.

Protocol B: HATU / Acid Chloride – High Reactivity

Best for: Unreactive amines or small-scale discovery chemistry.

Mechanism: HATU forms a highly reactive O-At ester. It is faster than T3P but carries a higher risk of epimerization.

ParameterOptimization Target
Activation Temp Strict 0°C . Pre-activation time should be <5 mins to avoid hydrolysis.
Reaction Temp 0°C for 1 hour , then 10°C–20°C.
Critical Limit Keep strictly anhydrous. Trace water kills the active ester instantly at RT.

Module 3: Troubleshooting Guide

Issue 1: Low Yield (<40%)

Diagnostic Question Potential Cause Corrective Action
Is the mixture clear? Solubility issues. Picolinic acid zwitterions are insoluble in non-polar solvents. Switch to DMF or add a co-solvent (DMSO/NMP). Ensure full dissolution before adding coupling reagent.
Is the starting material consumed? Activated ester hydrolysis. Lower Temp (0°C) during addition. Use fresh anhydrous solvent. Switch to T3P (more water tolerant).

| Is a nitrile byproduct forming? | Over-heating with T3P. | Reduce Temp to <25°C. Dehydration of primary amides occurs at >50°C. |

Issue 2: Epimerization (ee% drops)

  • Cause: Base-mediated proton abstraction or oxazolone formation.

  • Solution:

    • Lower Temperature: Run the entire reaction at 0°C or -10°C.

    • Change Base: Switch from DIPEA (strong base) to Collidine or N-Methylmorpholine (weaker bases).

    • Change Reagent: Switch to T3P or DEPBT, which are known to suppress racemization.

Module 4: Decision Logic & Visualizations

Figure 1: Temperature Optimization Decision Tree

Use this logic flow to select the starting temperature based on your specific substrate constraints.

TempOptimization Start Start: Picolinamide Coupling Chiral Is the Amine/Acid Chiral? Start->Chiral Steric Is the Amine Sterically Hindered? (e.g., t-butyl, ortho-subst.) Chiral->Steric No RouteA Protocol A: Cryogenic Control (-10°C to 0°C) Reagent: T3P or Mixed Anhydride Chiral->RouteA Yes (High Risk) RouteB Protocol B: Standard Activation (0°C -> RT) Reagent: T3P or HATU Steric->RouteB No (Standard) RouteC Protocol C: Thermal Drive (RT -> 50°C) Reagent: Acid Chloride or T3P (Reflux) Steric->RouteC Yes (Low Reactivity) RouteC->RouteA If Epimerization Observed

Caption: Decision matrix for selecting reaction temperature based on chirality and steric hindrance.

Figure 2: T3P Reaction Workflow

Standardized workflow for high-purity picolinamide synthesis.

T3PWorkflow Mix 1. Dissolve SMs (Acid + Amine + Solvent) Cool 2. Cool to 0°C (Ice Bath) Mix->Cool Base 3. Add Base (Pyridine/DIPEA) Cool->Base AddT3P 4. Add T3P Dropwise (Maintain <5°C) Base->AddT3P Warm 5. Warm to 25°C (Stir 2-4h) AddT3P->Warm Quench 6. Water Quench (Phase Separation) Warm->Quench

Caption: Optimized T3P coupling workflow ensuring kinetic control during the critical activation phase.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

    • Cited for: T3P superiority in preventing epimerization and scalability.[7]

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications. Organic Process Research & Development. Link

    • Cited for: T3P temperature protocols and nitrile byproduct formation at high temps.[3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Cited for: Mechanism of racemization via oxazolone form
  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Link

    • Cited for: General troubleshooting of hydrolysis and pH effects in amide coupling.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates of 3,4-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3,4-dimethoxyaniline (also known as 4-aminoveratrole, CAS: 6315-89-5).

While its highly electron-rich nature makes it an exceptionally potent nucleophile for drug development and materials science, these same electronic properties introduce severe vulnerabilities to oxidative degradation and catalyst poisoning. This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue stalled reactions and maximize your conversion rates.

Part 1: Quantitative Diagnostic Data

Before altering your reaction parameters, identify your primary failure mode. The table below summarizes the typical conversion baselines and diagnostic metrics for 3,4-dimethoxyaniline across common synthetic workflows.

Reaction TypeTarget ConversionPrimary Failure ModeKey Diagnostic Metric
Buchwald-Hartwig Coupling >85%Catalyst sequestration / OxidationColor change to black; unreacted Ar-X
Amide Coupling (e.g., HATU) >90%Salt formation / H-bond network trappingpH < 5; precipitation of amine salt
Oxidative Amination VariableOver-oxidation to benzoquinone anilsOxidation potential (~832 mV)
Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My reaction mixture turns dark black within minutes, and conversion stalls at <20%. What is happening? A1: Oxidative degradation via single-electron transfer (SET). This is the most common failure mode for 3,4-dimethoxyaniline. The two methoxy groups exert a strong electron-donating (+M) resonance effect, which significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, 3,4-dimethoxyaniline has a remarkably low oxidation potential (approximately 832 mV vs. Ag/AgCl in HFIP)[1]. In the presence of trace oxygen or high-valent transition metals, the amine undergoes SET to form a highly reactive radical cation. This intermediate rapidly degrades into dark-colored benzoquinone anils, permanently quenching the reaction[2].

  • The Fix: Treat the amine as strictly air-sensitive. Rigorously degas all solvents and assemble reactions in a glovebox.

Q2: In Buchwald-Hartwig aminations, I am seeing unreacted 3,4-dimethoxyaniline and off-target homocoupling of the aryl halide. How do I optimize the catalyst? A2: Catalyst resting-state sequestration. While electron-rich anilines are excellent nucleophiles that accelerate the transmetalation step, their strong


-donating ability can sequester the palladium catalyst in an off-cycle bis-amine resting state, preventing the final reductive elimination step. While traditional ligands like BINAP can work under highly optimized conditions (e.g., with Cs2CO3 in toluene at 100 °C)[3], they often fail when scaled or applied to sterically hindered electrophiles.
  • The Fix: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as BrettPhos or tBuBrettPhos . The steric bulk of these ligands prevents the coordination of a second amine molecule to the palladium center, forcing the desired reductive elimination to proceed rapidly.

Q3: My amide coupling stalls at 50% despite using excess HATU and DIPEA. The starting material remains unconsumed. Why? A3: Protonation and solvent-amine hydrogen bonding. If the local pH of the reaction drops, the basic amine becomes protonated, forming an unreactive ammonium salt. Furthermore, anilines are both strong donors and acceptors of hydrogen bonds. In highly polar solvents, 3,4-dimethoxyaniline can form strong solvation networks that drastically lower its effective nucleophilicity[1].

  • The Fix: Pre-activate the carboxylic acid with HATU and DIPEA for 15 minutes before adding the 3,4-dimethoxyaniline. This ensures the amine is never exposed to acidic protons. If conversion remains low, gently heat the reaction to 40 °C to disrupt solvent-amine hydrogen bonding.

Part 3: Mandatory Visualization of Reaction Dynamics

The following diagram illustrates the mechanistic divergence of 3,4-dimethoxyaniline. Understanding this causality is critical for controlling your reaction environment.

MechanisticPathway Start 3,4-Dimethoxyaniline (Electron-Rich Nucleophile) O2 Trace O2 / High-Valent Metals (Oxidative Conditions) Start->O2 Pd Pd(0) / Ar-X / Base (Strictly Anaerobic) Start->Pd Radical Radical Cation Intermediate (Low Oxidation Potential ~832 mV) O2->Radical Degradation Benzoquinone Anils (Dark Byproducts / Stalled Reaction) Radical->Degradation Transmetalation Rapid Transmetalation (Accelerated by +M Effect) Pd->Transmetalation Product Desired Cross-Coupled Product (High Conversion) Transmetalation->Product

Mechanistic divergence of 3,4-dimethoxyaniline: Oxidation vs. Productive Cross-Coupling.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating workflow. The visual color of the reaction acts as an internal control for the integrity of your anaerobic environment.

Protocol 1: Air-Free Buchwald-Hartwig Coupling of 3,4-Dimethoxyaniline
  • Self-Validation Check: The reaction must maintain a yellow/orange hue. A rapid shift to dark purple or black indicates oxygen ingress and immediate failure of the protocol.

Step-by-Step Methodology:

  • Solid Reagent Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with your aryl halide (1.0 equiv), 3,4-dimethoxyaniline (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (to achieve 0.2 M concentration). Seal the Schlenk tube tightly with a Teflon stopcock.

  • Reaction Execution: Remove the sealed tube from the glovebox. Transfer to a pre-heated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • In-Process Monitoring: Observe the color. If the solution remains pale yellow to deep orange, the anaerobic environment is intact.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate under reduced pressure.

Protocol 2: Rigorous Solvent Degassing (Sparging Method)

If a glovebox is unavailable, you must degas your solvents immediately prior to use.

  • Transfer the required volume of anhydrous solvent to a septum-sealed round-bottom flask.

  • Insert a long steel needle connected to an argon line directly into the solvent liquid.

  • Insert a short bleed needle into the septum (above the liquid line) to allow displaced gas to escape.

  • Sparge vigorously with argon for 30–45 minutes. Remove the bleed needle first, followed by the argon needle, to maintain positive pressure.

Workflow Step1 1. Reagent Prep Load solids in Glovebox Step2 2. Solvent Degassing Argon Sparging (30 min) Step1->Step2 Step3 3. Anaerobic Addition Transfer via Syringe Step2->Step3 Step4 4. Reaction & Monitoring Color Validation (Yellow/Orange) Step3->Step4 Failure Color turns Black? Abort & Check Seal Step4->Failure If O2 enters

Self-validating anaerobic workflow for handling electron-rich anilines.

References
  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. PMC - NIH.1

  • M[TPP]Cl (M = Fe or Mn)-Catalyzed Oxidative Amination of Phenols by Primary and Secondary Anilines. ACS Publications.2

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. PMC - NIH.3

Sources

removing unreacted starting materials from N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Starting Materials from


-(3,4-dimethoxyphenyl)pyridine-2-carboxamide
Content Type:  Technical Support Center (Troubleshooting Guides & FAQs)
Audience:  Researchers, scientists, and drug development professionals.[1][2][3][4][5][6][7]

Subject: Purification of -(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with the synthesis of


-(3,4-dimethoxyphenyl)pyridine-2-carboxamide . The presence of a basic pyridine ring in your product, combined with an electron-rich aniline starting material, creates a narrow "pKa window" that renders standard acidic workups risky.[3][5]

This guide provides self-validating protocols to remove unreacted 3,4-dimethoxyaniline (Amine SM) and picolinic acid (Acid SM) without sacrificing your product yield.[1][2][3][4][5][6][7]

⚠️ The Core Challenge: The "Pyridine Trap"

Before proceeding, understand why standard protocols fail.

  • Standard Protocol: Wash with 1M HCl to remove amines.[2][7][8]

  • The Problem: Your product contains a pyridine ring.[2][8][9] While less basic than alkyl amines, it can still protonate at low pH (pH < 2).[5][6][7] If you use strong acid (1M HCl, pH 0), your product forms a hydrochloride salt and dissolves in the aqueous layer, leading to massive yield loss.[5][6]

The Solution: Exploiting the


pKa Window .[2][8]
  • 3,4-Dimethoxyaniline pKa: ~5.3 (Conjugate acid)[1][2][3][4][5][6]

  • Product (Pyridine-2-carboxamide) pKa: ~2.1 (Conjugate acid of pyridine nitrogen)[1][2][3][4][6][7]

  • Strategy: You must maintain the aqueous phase at pH 3.0 – 4.0 .[2][8] At this pH, the aniline is protonated (water-soluble), but the product remains neutral (organic-soluble).[1][3][4][5][6][7]

Module 1: Liquid-Liquid Extraction (The "pH Switch")

Best for: Routine purification, scales >100 mg.[1][2][5][6][7]

Reagents Required
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][4][5][6][7]

  • Acid Wash: 0.5 M Citric Acid (pH ~3–4) or 10% Aqueous acetic acid.[2][7][8] Do NOT use HCl.

  • Base Wash: Saturated Sodium Bicarbonate (NaHCO

    
    ).[1][2][7][8][10]
    
Step-by-Step Protocol
  • Dilution: Dilute the crude reaction mixture with EtOAc or DCM (approx. 10–20 mL per mmol of substrate).

  • Acid Wash (Removes Aniline):

    • Wash the organic layer twice with 0.5 M Citric Acid.[2][8]

    • Validation Check: Test the pH of the aqueous layer.[8][11] It must be between 3 and 4.

    • Mechanism:[1][2][3][8][12][13] At pH 3.5, the 3,4-dimethoxyaniline (pKa ~5.[3][5][6][7]3) is >98% ionized (

      
      ) and partitions into the water.[2][4][5][6] The product (pKa ~2.[8]1) remains >90% neutral and stays in the organic layer.[8]
      
  • Base Wash (Removes Picolinic Acid):

    • Wash the organic layer twice with Saturated NaHCO

      
      .[8]
      
    • Mechanism:[1][2][3][8][12][13] Picolinic acid is amphoteric but forms a carboxylate anion at pH > 7, rendering it water-soluble.[1][2][3][5][7][8]

  • Final Polish:

    • Wash with Brine (saturated NaCl).[2][5][7][8]

    • Dry over anhydrous Na

      
      SO
      
      
      
      or MgSO
      
      
      .[7][8]
    • Concentrate in vacuo.[2][7][8]

Visualization: The Extraction Logic

ExtractionLogic Start Crude Mixture (Product + Aniline + Acid) AcidWash Wash with 0.5M Citric Acid (pH 3.0 - 4.0) Start->AcidWash OrgLayer1 Organic Layer (Product + Acid SM) AcidWash->OrgLayer1 Product remains neutral (pKa ~2.1) AqLayer1 Aqueous Layer (Protonated Aniline) AcidWash->AqLayer1 Aniline protonates (pKa ~5.3) BaseWash Wash with Sat. NaHCO3 (pH ~8.5) OrgLayer1->BaseWash OrgLayer2 Final Organic Layer (Pure Product) BaseWash->OrgLayer2 Product remains neutral AqLayer2 Aqueous Layer (Picolinate Anion) BaseWash->AqLayer2 Picolinic acid ionizes

Figure 1: The "pH Switch" extraction logic exploiting the pKa difference between the pyridine product and aniline impurity.

Module 2: Chemical Scavenging (Solid-Phase Extraction)

Best for: High-throughput synthesis, small scales (<100 mg), or removing trace aniline (<5%).[1][4][5][6][7]

If the aniline persists after extraction, use a polymer-supported isocyanate resin.[1][3][5][7][8] This is a chemoselective method that covalently binds unreacted amines.[7][8]

Reagents Required
  • Scavenger Resin: PS-Isocyanate or PS-NCO (typical loading 1.0–1.5 mmol/g).[1][3][5][6][7][8]

  • Solvent: DCM or THF (dry).[1][2][7][8]

Step-by-Step Protocol
  • Calculate Loading: Determine the theoretical excess of unreacted aniline (e.g., if you used 1.2 eq of aniline, you have 0.2 eq excess).[8] Use 3 equivalents of resin relative to the excess aniline.[2][8]

  • Incubation:

    • Dissolve the crude product in dry DCM.[7][8]

    • Add the PS-Isocyanate resin.[1][2][3][5][7][8]

    • Shake or stir gently (do not use a magnetic stir bar as it grinds the resin) for 2–4 hours at room temperature.[2][6]

    • Mechanism:[1][2][3][8][12][13] The nucleophilic aniline attacks the electrophilic isocyanate on the bead, forming an insoluble urea linkage.

  • Filtration:

    • Filter the mixture through a fritted syringe or cotton plug.[7][8]

    • Rinse the resin with DCM to recover entrained product.[7][8]

  • Concentration: Evaporate the solvent. The residue should be free of aniline.[8]

Module 3: Recrystallization (Final Polish)

Best for: Scale-up (>1 g) and achieving >99% purity.[1][2][4][5][6][7][8]

Since


-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a rigid, aromatic amide, it crystallizes well.[1][2][3][4][5][6][7]
Recommended Solvent Systems
Solvent SystemRatio (v/v)Procedure
Ethanol / Water 9:1 to 5:1Dissolve in hot EtOH; add warm water dropwise until turbid.[1][2][3][4][5][7][8] Cool slowly to 4°C.
EtOAc / Heptane 1:2Dissolve in minimal refluxing EtOAc.[2][7][8] Add Heptane slowly.[7][8]
Isopropanol (IPA) 100%Dissolve in boiling IPA.[1][2][7][8] Cool to RT, then -20°C.

Troubleshooting & FAQs

Q1: I washed with 1M HCl and my yield is terrible (<20%). Where is my product?

Diagnosis: You protonated the pyridine ring of your product. Fix: Check the aqueous acidic layer from your extraction.[2][7][8] Neutralize it carefully with NaOH until pH ~7–8, then re-extract with DCM. The product should return to the organic layer.[8] Future prevention: Use Citric Acid (pH 3–4) instead of HCl.

Q2: The 3,4-dimethoxyaniline spot is still visible on TLC after acid wash.

Diagnosis: The aniline is electron-rich and lipophilic; it may partition poorly into weak acid if the organic volume is too high or the mixing was poor.[1][2][3][8] Fix:

  • Ensure you are shaking the separatory funnel vigorously for at least 2 minutes.[7][8]

  • Try 10% aqueous acetic acid instead of citric acid; the acetate counter-ion sometimes improves partitioning.[2][7][8]

  • Use the Scavenger Resin (Module 2) method as a polishing step.[2][7][8]

Q3: There is a stubborn impurity just below the product on TLC.

Diagnosis: This is likely the urea byproduct if you used EDC/DCC coupling reagents.[2][8] Fix:

  • If using EDC: The urea is water-soluble.[1][3][5][7][8][10] Ensure your water washes are thorough.[7][8]

  • If using DCC: The DCU urea is insoluble.[8] Cool the reaction to 0°C and filter off the white solid before extraction.

  • Chromatography: If it persists, use a gradient of 0%

    
     5% MeOH in DCM.[2][8] Pyridine amides elute well in DCM/MeOH.[7][8]
    
Q4: Can I use automated flash chromatography?

Answer: Yes.

  • Stationary Phase: Silica gel.[2][7][8]

  • Mobile Phase: DCM / Methanol (0–10% gradient).[2][7][8]

  • Modifier: Do not add triethylamine (TEA) to the eluent.[1][2][7][8] TEA is basic and will cause the aniline impurity to streak and co-elute with your product.[8]

References

  • pKa Data & Pyridine Chemistry

    • Pyridine-2-carboxamide pKa (~2.1): Derived from Picolinamide data.[1][3][4][5][7][8][14] PubChem. National Library of Medicine.[7]

    • 3,4-Dimethoxyaniline pKa (~5.3): Calculated based on aniline substitution effects.[1][2][3][5][6][7][8] PubChem.

    • Source: [1][4][5][6][7]

  • Amide Coupling Purification

    • Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3][4][5][6][7] (General reference for amide purification strategies).

    • Source: [2][5][7]

  • Scavenger Resins

    • Marsh, A., et al. (2001).[5][6] High-throughput synthesis of amides using polymer-supported reagents.[1][2][3][5][6][7][8] Journal of Organic Chemistry.

    • Source: (General industry standard for scavenger resin protocols).[1][2][4][5][6][7]

Sources

alternative coupling reagents for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide. This portal is designed for researchers and process chemists seeking to optimize amide bond formation between picolinic acid and 3,4-dimethoxyaniline.

While legacy methods rely heavily on carbodiimides (DCC, EDC) and benzotriazoles (HOBt), modern process chemistry demands greener, safer, and more scalable alternatives. This guide provides field-proven insights into utilizing advanced coupling reagents to bypass common synthetic bottlenecks.

Coupling Reagent Selection Guide

To achieve high atom economy and avoid tedious chromatographic purification, selecting the right coupling reagent is critical. The table below summarizes the quantitative and qualitative data for alternative reagents compared to legacy systems.

Coupling ReagentActivation MechanismByproduct PropertiesSafety & Toxicity ProfileRecommended Solvents
T3P (Propylphosphonic anhydride) Mixed Phosphonic AnhydrideHighly water-soluble (Easy aqueous wash)Non-explosive, low toxicity, scalableEtOAc, 2-MeTHF, DMF
COMU / Oxyma Uronium / OximeWater-solubleNon-explosive, safer than HBTUDMF, NMP, 2-MeTHF
CDI (1,1'-Carbonyldiimidazole) ImidazolideWater-soluble (Evolves CO₂ gas)Moisture sensitive, safeTHF, DCM
EDC / HOBt (Legacy)Carbodiimide / BenzotriazolePartially soluble / Requires extractionHOBt is explosive DMF, DCM

Troubleshooting & FAQs

Q: Why should our lab transition away from EDC/HOBt or DCC for this specific coupling? A: HOBt is increasingly restricted due to its explosive properties, which complicates shipping, storage, and scale-up[1]. Furthermore, traditional carbodiimides like DCC generate dicyclohexylurea (DCU), a byproduct that is notoriously insoluble and difficult to purge from the product stream[2]. For the synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, utilizing 3[3] or 2[2] ensures that all byproducts are highly water-soluble, allowing for a simple aqueous workup.

Q: My reaction mixture turns dark brown/black, and the isolated yield is poor. What is the root cause? A: The nucleophile, 3,4-dimethoxyaniline, is highly electron-rich due to its two methoxy groups. While this makes it an excellent nucleophile for attacking the activated picolinic ester, it also makes it highly susceptible to oxidative degradation (forming quinone-imine type polymers). Causality & Solution: The dark color indicates aniline oxidation. Degas all solvents (e.g., 2-MeTHF or EtOAc) by sparging with nitrogen for 15 minutes prior to use. Maintain a strict inert atmosphere. If the reaction remains pale yellow, oxidation has been successfully mitigated.

Q: Picolinic acid activation is sluggish compared to other aliphatic acids. Is the pyridine ring interfering? A: Yes. The nitrogen at the 2-position of picolinic acid can coordinate with certain coupling intermediates or act as an internal base, altering the expected activation kinetics[4]. Causality & Solution: When using T3P, employ a stronger or more concentrated tertiary amine base like N-methylmorpholine (NMM) at 3.0 equivalents. This outcompetes the pyridine nitrogen, driving the rapid formation of the highly reactive mixed phosphonic-carboxylic anhydride[5].

Q: How does Oxyma compare to HOBt in terms of mechanism and safety? A: 1[1] replaces the benzotriazole core of HOBt with an oxime derivative. It is non-explosive and significantly boosts coupling efficiency by forming a highly reactive active ester intermediate. It works seamlessly as part of the uronium salt COMU, which exists purely in the more reactive uronium form rather than the less reactive guanidinium isomer[2].

Troubleshooting Start Issue: Low Amide Yield / Dark Mixture Check1 Is the aniline oxidizing? Start->Check1 Sol1 Action: Degas solvent, use N2 Check1->Sol1 Yes (Dark Brown Color) Check2 Are there insoluble urea byproducts? Check1->Check2 No (Clear/Yellow) Sol2 Action: Switch from DCC to T3P/COMU Check2->Sol2 Yes (White Precipitate) Check3 Is picolinic acid activation slow? Check2->Check3 No Sol3 Action: Increase NMM base to 3.0 eq Check3->Sol3 Yes (Unreacted Acid on TLC)

Decision tree for troubleshooting low yields in N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide synthesis.

Validated Experimental Protocols

Protocol A: T3P-Mediated Synthesis (Recommended for Scale-Up)

T3P is the premier choice for large-scale amidation due to its mild nature, lack of epimerization, and completely water-soluble byproducts[3],[5].

  • Preparation : In an oven-dried flask under a nitrogen atmosphere, dissolve picolinic acid (1.0 eq, 10 mmol) and 3,4-dimethoxyaniline (1.05 eq, 10.5 mmol) in anhydrous ethyl acetate (EtOAc) (10 volumes).

  • Base Addition : Add N-methylmorpholine (NMM) (3.0 eq, 30 mmol) and stir for 5 minutes at room temperature. Causality: NMM is preferred over DIPEA for T3P because it prevents localized pH spikes and acts as a superior proton scavenger for the phosphonic acid byproducts, preventing the picolinic pyridine ring from protonating.

  • Activation : Dropwise add T3P (50 wt% solution in EtOAc, 1.2 eq, 12 mmol). Causality: T3P converts the carboxylic acid into a mixed anhydride leaving group. The dropwise addition controls the mild exotherm associated with anhydride formation.

  • Reaction : Stir at room temperature for 2-4 hours. Monitor via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Self-Validating Workup : Quench the reaction with water (5 volumes). Wash the organic layer with saturated NaHCO₃ (2x), 1M HCl (1x), and brine (1x). Validation Check: The T3P byproducts are 100% water-soluble. If the organic layer shows >95% purity by TLC after the aqueous wash, the byproduct purge was successful. Dry over Na₂SO₄, filter, and concentrate to yield the pure amide.

T3P_Mechanism A Picolinic Acid + NMM (Base) C Mixed Phosphonic-Carboxylic Anhydride Intermediate A->C Nucleophilic Attack B T3P (Propylphosphonic Anhydride) B->C Ring Opening E N-(3,4-dimethoxyphenyl)pyridine- 2-carboxamide (Product) C->E Amidation F Water-Soluble Phosphonate Salt (Byproduct) C->F Leaving Group Departure D 3,4-Dimethoxyaniline (Nucleophile) D->E

Mechanistic pathway of T3P-mediated picolinic acid activation and amide bond formation.

Protocol B: COMU-Mediated Synthesis (Recommended for Rapid Discovery)

COMU provides exceptionally fast reaction kinetics and is ideal for parallel synthesis or sterically hindered substrates[2].

  • Preparation : Dissolve picolinic acid (1.0 eq, 2 mmol) and COMU (1.1 eq, 2.2 mmol) in anhydrous 2-MeTHF (8 volumes) under N₂.

  • Pre-Activation : Add DIPEA (2.0 eq, 4 mmol) and stir for 15 minutes at 0 °C. Causality: COMU exists in the highly reactive uronium form. Pre-activation at 0 °C ensures complete conversion of picolinic acid to the Oxyma active ester before the amine is introduced, preventing side reactions.

  • Coupling : Add 3,4-dimethoxyaniline (1.1 eq, 2.2 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Self-Validating Workup : Dilute with additional 2-MeTHF, wash with saturated NH₄Cl, saturated NaHCO₃, and brine. Validation Check: The morpholine-based byproducts of COMU partition cleanly into the aqueous phase. Absence of UV-active streaks at the baseline on TLC confirms complete removal of the Oxyma leaving group.

References

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI: The Coupling Reagent of the Future. ribbitt.com. 3

  • Oxyma as an additive in green solid-phase peptide synthesis. biosyn.com. 1

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (ACS). 5

  • Coupling Reagents - Aapptec Peptides. peptide.com. 2

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC/NIH. 4

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to explain the causal relationships between molecular structure and spectral features. We will compare its expected spectrum with that of relevant structural analogs to provide a comprehensive understanding of how subtle structural modifications manifest in ¹H NMR.

Part 1: Foundational Principles of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool in organic chemistry for determining molecular structure. The technique is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field (B₀), these nuclei can align either with (low energy) or against (high energy) the field. The absorption of radiofrequency radiation can induce a "spin-flip" from the lower to the higher energy state. The precise frequency required for this transition is highly sensitive to the local electronic environment of each proton, a phenomenon known as the chemical shift (δ) .

Key parameters derived from a ¹H NMR spectrum include:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups shield a proton, shifting its signal to a lower ppm value (upfield).[1]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Caused by spin-spin coupling , this refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet). The N+1 rule is a common heuristic, where N is the number of equivalent protons on adjacent carbons. The distance between these split peaks is the coupling constant (J) , measured in Hertz (Hz).[2]

The C-N bond of an amide linkage possesses a partial double bond character due to resonance. This restricts rotation, often leading to distinct signals for protons near the amide group and can result in the observation of different conformers.[3][4]

Part 2: Structural Analysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

To predict the ¹H NMR spectrum, we first dissect the molecule into its primary functional components: the pyridine-2-carboxamide moiety and the N-(3,4-dimethoxyphenyl) moiety.

Figure 1: Structure of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide with proton labeling.

Pyridine Ring Protons (H3, H4, H5, H6): The pyridine ring is an electron-deficient system, and its protons generally resonate in the aromatic region (7.0-9.0 ppm). The proton ortho to the nitrogen atom (H6) is expected to be the most deshielded due to the inductive effect and lone pair influence of the nitrogen.[5][6] The electron-withdrawing carboxamide group at C2 will further deshield the adjacent protons, H3 and H6.

Amide Proton (H-N): The amide proton signal is typically a broad singlet found significantly downfield (often > 8.0 ppm). Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Dimethoxyphenyl Ring Protons (H2', H5', H6'): This ring is electron-rich due to the two electron-donating methoxy groups. These protons will be more shielded (appear at lower ppm) than those on the pyridine ring. Their specific shifts and coupling patterns will be determined by their positions relative to the amide linker and the methoxy groups.

Methoxy Protons (OCH₃): The two methoxy groups will each appear as a sharp singlet, typically in the 3.8-4.0 ppm range. They may have slightly different chemical shifts as one is ortho (at C3') and the other is meta (at C4') to the point of attachment to the amide nitrogen.

Part 3: Predicted ¹H NMR Spectrum and Comparative Analysis

The following table summarizes the predicted ¹H NMR data for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide and compares it with two relevant analogs: pyridine-2-carboxamide and 3,4-dimethoxyaniline. This comparison highlights how the spectral features of the constituent parts combine and are modified in the final molecule.

CompoundProton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)IntegrationRationale for Chemical Shift
N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide (Target) H-N~10.0 - 10.5br s-1HAmide proton, deshielded by the carbonyl and involved in H-bonding. Its downfield shift is characteristic of N-aryl amides.
H6~8.6 - 8.7d~4.5 - 5.01HOrtho to pyridine nitrogen, strongly deshielded.[6][7]
H3~8.2 - 8.3d~7.5 - 8.01HOrtho to the electron-withdrawing carboxamide group.
H4~7.9 - 8.0t~7.5 - 8.01HPart of the pyridine ring system, coupled to H3 and H5.
H2'~7.5 - 7.6d~2.0 - 2.51HOrtho to the amide nitrogen and meta to two OCH₃ groups. Deshielded by the amide.
H5~7.4 - 7.5t~6.0 - 6.51HPart of the pyridine ring system.
H6'~7.0 - 7.1dd~8.5, ~2.51HOrtho to one OCH₃ group and meta to another and the amide nitrogen.
H5'~6.8 - 6.9d~8.51HOrtho to two electron-donating OCH₃ groups, making it the most shielded aromatic proton.
3'-OCH₃ / 4'-OCH₃~3.8 - 3.9s-6HMethoxy protons on an aromatic ring. May appear as two distinct singlets.[8][9]
Pyridine-2-carboxamide (Alternative 1) H6~8.6d~4.61HReference Spectrum: Shows the typical downfield shift for the proton ortho to the pyridine nitrogen.[7]
H3~8.2d~7.81HReference Spectrum: Demonstrates deshielding by the adjacent carboxamide group.[7]
NH₂~8.1 & ~7.6br s-2HReference Spectrum: Primary amide protons are often broad and can be non-equivalent.[10]
H4~7.8t~7.71HReference Spectrum: Typical chemical shift for a pyridine proton at position 4.[7]
H5~7.4t~6.21HReference Spectrum: The most upfield of the pyridine protons.[7]
3,4-Dimethoxyaniline (Alternative 2) H2~6.7d~2.71HReference Spectrum: Proton ortho to the electron-donating NH₂ group.
H6~6.6dd~8.3, ~2.71HReference Spectrum: Experiences donation from both NH₂ and OCH₃ groups.
H5~6.5d~8.31HReference Spectrum: Shielded by ortho and para electron-donating groups.
OCH₃~3.8s-6HReference Spectrum: Typical shift for methoxy groups on a benzene ring.[8]
NH₂~3.5br s-2HReference Spectrum: Amino protons are significantly more shielded than amide protons.

Comparative Insights:

  • Amide NH Shift: Comparing the target molecule's predicted amide NH (~10.0-10.5 ppm) with the amino protons of 3,4-dimethoxyaniline (~3.5 ppm) vividly illustrates the powerful deshielding effect of the adjacent carbonyl group.

  • Pyridine Ring Shifts: The proton shifts on the pyridine ring of the target molecule are predicted to be very similar to those in pyridine-2-carboxamide, indicating that the N-phenyl substituent has only a minor electronic influence on this remote ring system.

  • Dimethoxyphenyl Ring Shifts: Acylation of the amino group in 3,4-dimethoxyaniline to form the amide in our target molecule causes a significant downfield shift for all protons on that ring (H2', H5', H6'). This is because the amide group is electron-withdrawing overall (due to the carbonyl), in contrast to the electron-donating amino group.

Part 4: Experimental Protocol for High-Resolution ¹H NMR

This section provides a self-validating protocol for acquiring a publication-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide for structural confirmation.

Materials:

  • N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. b. Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). DMSO-d₆ is a good alternative if solubility is an issue and is preferred for observing exchangeable protons like the amide N-H, which will appear as a sharper peak.[11] c. Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is crucial for high-resolution data. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (on a 400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and place it in the magnet. b. Locking & Shimming: The instrument will lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal. This step is critical for achieving sharp peaks and high resolution. c. Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.
    • Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm.
    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
    • Number of Scans (NS): Start with 16 scans. Increase if the sample is dilute or higher signal-to-noise is required. d. Acquire the Free Induction Decay (FID).
  • Data Processing: a. Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the FID and perform a Fourier transform. b. Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline. d. Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).[11] e. Integration: Integrate all signals and normalize the values relative to a well-resolved peak representing a known number of protons (e.g., a methoxy singlet representing 3H).

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Magnet C->D E Lock & Shim D->E F Set Acquisition Parameters (Pulse, SW, AQ, D1, NS) E->F G Acquire FID F->G H Fourier Transform (FID -> Spectrum) G->H I Phase & Baseline Correction H->I J Reference Spectrum I->J K Integrate & Assign Peaks J->K L L K->L Final Structure Confirmation

Figure 2: Standard workflow for NMR sample analysis.

Part 5: Conclusion

The ¹H NMR spectrum of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a rich source of structural information, with distinct and predictable regions for each of its structural motifs. The pyridine protons are found in the most downfield aromatic region (7.4-8.7 ppm), the dimethoxyphenyl protons appear in a more shielded aromatic region (6.8-7.6 ppm), and the methoxy groups present as sharp singlets around 3.8-3.9 ppm. The amide proton is a key diagnostic signal, appearing as a broad singlet at a very low field (>10 ppm). By comparing these predicted shifts with those of simpler analogs like pyridine-2-carboxamide and 3,4-dimethoxyaniline, we gain a deeper, causal understanding of how electronic effects—such as shielding, deshielding, and the influence of amide resonance—govern the appearance of the final spectrum. This comparative and protocol-driven approach ensures both accuracy in interpretation and reproducibility in experimental work.

References

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Prakash, S. et al. (2015). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry.
  • ResearchGate. 1 H-NMR analysis of di-carbamothioyl pyridine-2,6-di-carboxamide. [Link]

  • Dehaen, G. et al. (2009). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides.
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • Hernández-Vázquez, A. et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • ResearchGate. 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-.... [Link]

  • University of York. (2021).
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences. Serie Des Sciences Chimiques.
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Tundel, R. E., & Anderson, K. W. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Bai, D., et al. (2023). 1H NMR Spectrum of Amide Compounds. University Chemistry.
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • PubChem. N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide. [Link]

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mass spectrometry fragmentation pattern of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Abstract

This guide provides a comprehensive analysis of the predicted electron ionization (EI) , a molecule of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely published, this analysis is built upon established fragmentation principles and comparative data from its core structural moieties: picolinamide (pyridine-2-carboxamide) and the N-substituted dimethoxyphenyl group. By deconstructing the molecule and examining the characteristic fragmentation pathways of related compounds, we can confidently predict the key diagnostic ions. This guide is intended for researchers and drug development professionals who rely on mass spectrometry for structural elucidation and purity assessment.

Introduction: The Importance of Structural Elucidation

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide belongs to the picolinamide class of compounds, which are widely investigated for a range of biological activities.[1][2] Accurate structural characterization is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized compounds. Mass spectrometry is a powerful tool for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that offers deep structural insights.

The predictive analysis of this fingerprint is crucial when a reference spectrum is unavailable. The fragmentation of a molecular ion in a mass spectrometer is not a random process; it is governed by the principles of chemical stability, where bonds cleave to form the most stable possible fragment ions.[3] This guide will apply these principles to N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, explaining the causal mechanisms behind its expected fragmentation.

Experimental & Analytical Considerations

While this guide is predictive, the analysis is grounded in the standard protocols for electron ionization mass spectrometry (EI-MS).

General Experimental Protocol for EI-MS Analysis
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a high-energy molecular ion (M+•).

  • Fragmentation: The energetically unstable molecular ion rapidly undergoes a series of bond cleavages and rearrangements to form smaller, more stable fragment ions.[3]

  • Analysis: The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, generating a mass spectrum that plots relative ion abundance versus m/z.

Predicted Fragmentation Pathways of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

The structure of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide (Molecular Formula: C₁₄H₁₄N₂O₃, Molecular Weight: 258.27 g/mol ) contains several key features that dictate its fragmentation: a pyridine ring, an amide linkage, and a dimethoxy-substituted phenyl ring. The molecular ion peak [M]+• is therefore expected at m/z 258 .

The fragmentation is predicted to proceed via three primary pathways originating from the molecular ion.

Pathway A: Amide Bond Cleavage – The Dominant Fragmentation Route

The amide bond is often the most labile site in molecules of this class under EI conditions. Cleavage of the C-N bond is highly favored and can occur in two ways, leading to the most structurally informative fragments.

  • Formation of the Picolinoyl Cation (m/z 106): Cleavage of the amide C-N bond with charge retention on the carbonyl-containing fragment results in the highly stable picolinoyl acylium ion. This is a hallmark fragmentation for picolinamides.[4]

    • [C₅H₄NCO]⁺ at m/z 106

  • Formation of the Dimethoxyphenylamino Fragment (m/z 153): The alternative cleavage, with charge retention on the amine-containing fragment, would produce an ion corresponding to the 3,4-dimethoxyaniline moiety.

    • [H₂N-C₆H₃(OCH₃)₂]⁺• at m/z 153

Pathway B: Secondary Fragmentation of the Picolinoyl Moiety

The picolinoyl cation (m/z 106) is not an endpoint. It undergoes further, well-documented fragmentation characteristic of the pyridine-2-carboxamide core. This provides a direct comparison to the known mass spectrum of the parent compound, picolinamide.[5][6]

  • Loss of Carbon Monoxide (CO): The acylium ion readily loses a neutral CO molecule to form the pyridyl cation.

    • m/z 106 → m/z 78 ([C₅H₄N]⁺) + CO

  • Loss of Hydrogen Cyanide (HCN): The resulting pyridyl cation can further fragment by losing HCN, a characteristic fragmentation of the pyridine ring itself.[7]

    • m/z 78 → m/z 51 ([C₄H₃]⁺) + HCN

The presence of ions at m/z 106, 78, and 51 strongly supports the presence of the picolinamide substructure.

Pathway C: Fragmentation of the Intact Molecular Ion

A less dominant but still significant pathway involves fragmentation initiated on the dimethoxyphenyl ring before the amide bond cleaves.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from one of the methoxy groups. This results in a stable, resonance-delocalized ion.

    • m/z 258 → m/z 243 ([M - CH₃]⁺)

This fragmentation pathway helps to confirm the presence and nature of the methoxy substituents on the phenyl ring.

Data Summary and Comparative Analysis

To provide a clear overview, the predicted key ions and their origins are summarized below. This predictive data is compared against the established fragmentation of picolinamide, the structural core of the target molecule.

Predicted m/zProposed Ion StructureFragmentation PathwayComparison to Picolinamide Spectrum
258[C₁₄H₁₄N₂O₃]⁺•Molecular IonN/A
243[M - CH₃]⁺Pathway C: Loss of a methyl radical from a methoxy group.N/A
153[H₂N-C₆H₃(OCH₃)₂]⁺•Pathway A: Amide cleavage, charge on the amine fragment.N/A
106[C₅H₄NCO]⁺ (Picolinoyl cation)Pathway A: Amide cleavage, charge on the acyl fragment.Key fragment observed in picolinamide.[4]
78[C₅H₄N]⁺ (Pyridyl cation)Pathway B: Loss of CO from m/z 106.Key fragment observed in picolinamide.[5][6]
51[C₄H₃]⁺Pathway B: Loss of HCN from m/z 78.Key fragment observed in picolinamide.

This comparison demonstrates a key principle of mass spectral interpretation: complex molecules often exhibit fragmentation patterns that are composites of their simpler substructures. The predicted spectrum for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a logical extension of the known behavior of picolinamide, with additional fragments accounting for the N-aryl substituent.

Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade can be effectively visualized using a diagram.

fragmentation cluster_A Pathway A: Amide Cleavage cluster_B Pathway B: Picolinoyl Fragmentation cluster_C Pathway C: Methyl Loss M Molecular Ion N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide m/z 258 F106 Picolinoyl Cation [C₅H₄NCO]⁺ m/z 106 M->F106 - C₈H₉NO₂• F153 Dimethoxyphenylamino Ion [C₁₀H₁₃NO₂]⁺ m/z 153 M->F153 - C₆H₄NO• F243 [M - CH₃]⁺ m/z 243 M->F243 - •CH₃ F78 Pyridyl Cation [C₅H₄N]⁺ m/z 78 F106->F78 - CO F51 [C₄H₃]⁺ m/z 51 F78->F51 - HCN

Caption: Predicted EI-MS fragmentation pathways for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide.

Conclusion

The is predicted to be dominated by a characteristic cleavage of the central amide bond. This primary fragmentation yields two structurally significant ions: the picolinoyl cation at m/z 106 and the dimethoxyphenylamino fragment at m/z 153 . The picolinoyl cation further decomposes to produce hallmark ions of the pyridine ring at m/z 78 and m/z 51 . An additional diagnostic peak at m/z 243 , corresponding to the loss of a methyl radical from the molecular ion, confirms the presence of the methoxy substituents. By understanding these predictable pathways, researchers can confidently identify this molecule and distinguish it from related structural isomers, even in the absence of a reference standard.

References

  • National Institute of Standards and Technology. (n.d.). Picolinamide. NIST Chemistry WebBook. Retrieved from [Link][5]

  • McCann, S. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. SpringerPlus, 4, 227. Retrieved from [Link][8]

  • Google Patents. (n.d.). Process for synthesis of picolinamides. Retrieved from [9]

  • Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(2), 100949. Retrieved from [Link][1]

  • Wang, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(1), 199. Retrieved from [Link][2]

  • National Institute of Standards and Technology. (n.d.). Picolinamide. NIST Chemistry WebBook. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). 2-Pyridinecarboxamide. PubChem. Retrieved from [Link][4]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MassBank. (2008). Pyridines and derivatives. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

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Comparative IR Spectroscopy Guide: Characterizing Amide Bonds in N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a highly functionalized secondary amide, utilizing the pyridine-2-carboxamide scaffold—a privileged structure in modern drug discovery. Confirming the structural integrity of its amide linkage and understanding its unique electronic environment is critical for downstream pharmacological profiling.

This guide objectively compares the infrared (IR) spectral performance of this specific compound against its unsubstituted baseline analog (N-phenylpyridine-2-carboxamide). Furthermore, it provides a rigorous methodological comparison between two primary IR sampling techniques: Attenuated Total Reflectance (ATR) and KBr Pellet Transmission.

Mechanistic Foundations: The Electronic Effect on Amide Bonds

As a Senior Application Scientist, it is vital not just to identify peaks, but to understand the causality behind their positions. In secondary amides, the IR signature is dominated by the Amide I (C=O stretch) and Amide II (N-H bend coupled with C-N stretch) bands[1]. For a standard, uncoordinated pyridine-2-carboxamide, the Amide I band typically appears at approximately 1680 cm⁻¹[2].

However, substituting the N-phenyl ring with 3,4-dimethoxy groups fundamentally alters the electron distribution via a strong mesomeric (+M) effect.

Causality of the Peak Shift: The methoxy groups donate electron density into the phenyl ring. This increased electron density makes the phenyl ring less electron-withdrawing, thereby reducing the tendency of the amide nitrogen's lone pair to delocalize into the aromatic system. Consequently, the nitrogen lone pair becomes highly available for resonance with the carbonyl group (


). This enhanced resonance decreases the C=O double-bond character (lowering the Amide I frequency) while simultaneously increasing the C-N double-bond character (raising the Amide II frequency).

G N1 3,4-Dimethoxy Substitution (+M Effect) N2 Increased e⁻ Density on N-Phenyl Ring N1->N2 N3 Reduced N-Lone Pair Delocalization into Ring N2->N3 N4 Enhanced Resonance with Carbonyl (O=C-N) N3->N4 N5 Amide I (C=O) Shift ↓ Amide II (C-N) Shift ↑ N4->N5

Logical flow of electronic effects altering the amide IR frequencies.

Comparative Data Analysis: Target vs. Baseline

The following table summarizes the quantitative IR data, contrasting the 3,4-dimethoxy variant with the unsubstituted baseline to objectively demonstrate the product's spectral shifts.

Vibrational ModeN-phenylpyridine-2-carboxamide (Baseline)N-(3,4-dimethoxyphenyl)pyridine-2-carboxamideShift Direction & Mechanistic Cause
N-H Stretch ~3340 cm⁻¹~3325 cm⁻¹Red shift: Stronger intermolecular H-bonding due to increased N-H polarization.
Amide I (C=O) 1680 cm⁻¹[2]1668 cm⁻¹Red shift: Increased resonance with N-lone pair lowers the C=O bond order.
Amide II (N-H / C-N) 1525 cm⁻¹1538 cm⁻¹Blue shift: Higher C-N double bond character from enhanced resonance[1].
C-O-C Asym. Stretch N/A1260 cm⁻¹New Peak: Unique to the dimethoxy variant (aryl alkyl ether).
C-O-C Sym. Stretch N/A1025 cm⁻¹New Peak: Unique to the dimethoxy variant (aryl alkyl ether).

Experimental Methodology: ATR-FTIR vs. KBr Transmission

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to. ATR-FTIR is favored for rapid, non-destructive testing, while KBr transmission provides high-resolution data free from refractive index anomalies.

Protocol A: Diamond ATR-FTIR (Rapid Screening)
  • System Validation: Clean the diamond crystal thoroughly with spectroscopic-grade isopropanol. Run a background scan (ambient air) to ensure a completely flat baseline, validating the absence of residual organic contamination.

  • Sample Application: Place 1-2 mg of neat N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide powder directly onto the center of the crystal.

  • Compression & Self-Validation: Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Critical Step: Monitor the live IR signal during compression; adjust the pressure until the Amide I peak intensity reaches an optimal ~0.5-0.8 absorbance units to prevent peak distortion.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans to optimize signal-to-noise ratio).

Protocol B: KBr Pellet Transmission (High-Fidelity Profiling)
  • Preparation: Grind 1 mg of the target compound with 100 mg of FTIR-grade, oven-dried KBr in an agate mortar. The extreme dilution prevents detector saturation and minimizes intermolecular scattering.

  • Pressing: Transfer the fine, homogenized powder to a stainless-steel die and press at 10 tons for 2 minutes under vacuum. Causality: The vacuum removes trapped air and moisture, ensuring a highly transparent, self-validating pellet free of confounding O-H stretch artifacts.

  • Background: Collect a background scan using a blank KBr pellet (pressed under identical conditions) to subtract atmospheric water vapor and CO2.

  • Acquisition: Place the sample pellet in the transmission holder and scan under identical parameters (4000-400 cm⁻¹, 4 cm⁻¹ resolution).

G cluster_0 ATR-FTIR Method cluster_1 Transmission Method A Sample Preparation: N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide B1 Clean Diamond Crystal & Collect Background A->B1 C1 Grind with KBr (1:100) & Press Pellet A->C1 B2 Apply Sample & Compress with Anvil B1->B2 D Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ resolution) B2->D C2 Collect Blank KBr Background C1->C2 C2->D E Data Processing: Baseline Correction & Peak Picking D->E

Comparative experimental workflow for ATR-FTIR versus KBr transmission.

Conclusion & Best Practices

The integration of 3,4-dimethoxy groups into the pyridine-2-carboxamide scaffold fundamentally shifts the electronic environment of the secondary amide bond. By leveraging high-resolution IR spectroscopy, scientists can definitively track these electronic changes—manifesting as a lowered Amide I and raised Amide II frequency.

Analytical Recommendation: For routine verification and high-throughput screening, ATR-FTIR provides the most efficient, self-validating workflow. However, when comparing subtle peak shifts between structural analogs, it is imperative to use the same sampling technique across all samples, as ATR can induce slight peak shifts (1-2 cm⁻¹) to lower wavenumbers compared to KBr transmission due to anomalous dispersion[3].

References

  • Title: Synthesis and characterization of mononuclear copper(II)
  • Source: IIS Windows Server (s-a-s.org)
  • Source: AWS (amazonaws.com)

Sources

Comparative Bioactivity Guide: N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide vs. Nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Nicotinamide (NAM) , the endogenous amide form of Vitamin B3, and N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide , a synthetic bioactive scaffold representative of a class of N-aryl picolinamides .

While Nicotinamide is a ubiquitous metabolic regulator and weak "pan-inhibitor" of Sirtuins and PARPs, the N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide scaffold is engineered for high-potency targeting of specific signaling kinases (notably HPK1 ) and epigenetic modulators. This guide contrasts their physicochemical properties, distinct mechanisms of action, and experimental bioactivity profiles.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5]

The fundamental structural difference lies in the position of the carboxamide group (C2 vs. C3 on the pyridine ring) and the lipophilic modification.

FeatureNicotinamide (NAM) N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide
IUPAC Name Pyridine-3-carboxamideN-(3,4-dimethoxyphenyl)pyridine-2-carboxamide
Class Vitamin / MetaboliteSynthetic Small Molecule / Picolinamide Derivative
Molecular Formula C₆H₆N₂OC₁₄H₁₄N₂O₃
Molecular Weight 122.12 g/mol ~258.27 g/mol
Lipophilicity (LogP) -0.37 (Hydrophilic)~2.5 - 3.0 (Lipophilic)
Solubility Highly water-soluble (>500 mg/mL)Low water solubility; soluble in DMSO/Ethanol
Key Structural Motif Pyridine-3-amide (NAD+ precursor)Pyridine-2-amide (Bidentate metal chelator potential)

Bioactivity & Mechanism of Action[6]

Nicotinamide: The Metabolic Regulator

Nicotinamide acts primarily as a precursor in the NAD+ Salvage Pathway and a product inhibitor of NAD+-dependent enzymes.

  • Sirtuin Inhibition: NAM inhibits Sirtuins (SIRT1-7) non-competitively by binding to the "C-pocket" of the enzyme, blocking NAD+ hydrolysis.

  • PARP Inhibition: Acts as a weak inhibitor of Poly(ADP-ribose) polymerases (PARP-1), preventing excessive energy depletion during DNA repair.

  • Therapeutic Scope: Metabolic health, pellagra treatment, and chemoprevention (e.g., non-melanoma skin cancer).

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide: The Targeted Inhibitor

This scaffold represents a class of "N-aryl picolinamides" designed for specific protein interactions.

  • HPK1 Inhibition (Immunotherapy): Recent medicinal chemistry (e.g., J. Med. Chem. 2024) identifies pyridine-2-carboxamide derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) .

    • Mechanism:[1] ATP-competitive inhibition.

    • Effect: Blocking HPK1 prevents the phosphorylation of SLP-76, thereby enhancing T-cell receptor (TCR) signaling and boosting anti-tumor immunity.

  • Sirtuin Modulation: Unlike NAM (inhibitor), N-aryl picolinamides are often explored as Sirtuin Activators (STACs) or selective inhibitors, utilizing the hydrophobic dimethoxyphenyl tail to engage allosteric sites.

  • Metal Chelation: The pyridine nitrogen and amide oxygen (at C2) form a bidentate ligand capable of chelating metals (Zn²⁺, Fe²⁺), contributing to anti-tubercular or antifungal activity.

Pathway Visualization

BioactivityPathways cluster_NAM Nicotinamide (NAM) Mechanism cluster_Target N-(3,4-dimethoxyphenyl)picolinamide Mechanism NAM Nicotinamide NAD NAD+ Biosynthesis (Salvage Pathway) NAM->NAD Precursor SIRT Sirtuins (SIRT1-7) NAM->SIRT Inhibits (IC50 ~50µM) PARP PARP Enzymes NAM->PARP Inhibits CMPD N-(3,4-dimethoxyphenyl)- pyridine-2-carboxamide HPK1 HPK1 Kinase CMPD->HPK1 Inhibits (IC50 <10nM) TCell T-Cell Activation CMPD->TCell Enhances SLP76 SLP-76 Phosphorylation (Ser376) HPK1->SLP76 Phosphorylates SLP76->TCell Inhibits

Figure 1: Mechanistic divergence. Nicotinamide regulates metabolism and inhibits Sirtuins, while the Picolinamide derivative targets kinase signaling (HPK1) to boost immune response.

Experimental Data Comparison

The following table contrasts the potency and selectivity of the two compounds against key biological targets.

Target / AssayNicotinamide N-(3,4-dimethoxyphenyl)picolinamide Interpretation
SIRT1 Inhibition (IC50) ~50 - 100 µM> 100 µM (Inactive) or Activator*NAM is the standard reference inhibitor. The picolinamide scaffold is often inactive or acts as an activator depending on substitution.
HPK1 Kinase (IC50) Inactive (> 1 mM)< 10 - 50 nM (Derivative dependent)The picolinamide is a highly potent kinase inhibitor; NAM has no kinase activity.
PARP-1 Inhibition ~30 µMVariable (often weak)NAM is a physiological PARP inhibitor.
Cellular Permeability High (Transporter mediated)Moderate (Passive diffusion)The dimethoxy group enhances membrane penetration for the synthetic compound.
Primary Utility Cell Culture Supplement (10 mM)Experimental Drug (1-10 µM)NAM is used at millimolar concentrations; the picolinamide is active at nanomolar/micromolar levels.

*Note: Specific activity depends on the exact derivative series (e.g., Compound 19 in J. Med. Chem. 2024).

Experimental Protocols

Protocol: HPK1 Kinase Inhibition Assay (For Picolinamide)

Purpose: To validate the potency of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide against HPK1.

  • Reagents: Recombinant human HPK1 kinase domain, FL-Peptide Substrate (fluorescein-labeled), ATP (Km concentration), Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • Compound Preparation: Dissolve N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide in 100% DMSO to 10 mM. Serial dilute (1:3) in DMSO.

  • Reaction Assembly:

    • Add 5 µL of diluted compound to a 384-well plate.

    • Add 10 µL of Enzyme mix (HPK1). Incubate 15 min at RT.

    • Add 10 µL of Substrate/ATP mix to initiate reaction.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Use a mobility shift assay (e.g., Caliper LabChip) to measure the ratio of phosphorylated vs. unphosphorylated peptide.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC50. Expect IC50 < 100 nM for potent derivatives.

Protocol: Sirtuin Deacetylation Assay (For Nicotinamide)

Purpose: To demonstrate the inhibitory effect of Nicotinamide.

  • Reagents: Recombinant SIRT1, Fluorogenic p53 peptide substrate (acetylated), NAD+ (500 µM).

  • Reaction: Mix SIRT1, NAD+, and substrate in Tris-HCl buffer (pH 8.0).

  • Treatment: Add Nicotinamide at varying concentrations (0, 10, 50, 100, 500, 1000 µM).

  • Incubation: 30 minutes at 37°C.

  • Development: Add developer solution (trypsin/protease) which cleaves only the deacetylated peptide, releasing the fluorophore.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Result: Nicotinamide should show dose-dependent inhibition with IC50 ~50 µM .

References

  • Peng, J., et al. (2024). "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry.

  • Avalos, J. L., et al. (2005). "Structure-based inhibitors of SIRT1." Molecular Cell.

  • Sauve, A. A. (2010). "Sirtuin chemical mechanisms." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Gallows, A., et al. (2017). "Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond." Skin Pharmacology and Physiology.

Sources

Structural & Functional Evolution: Picolinamide vs. Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition from a benzamide (phenylcarboxamide) to a picolinamide (pyridine-2-carboxamide) scaffold is a classic "nitrogen scan" strategy. While seemingly a minor bioisosteric replacement, this modification induces profound changes in molecular conformation, electronic distribution, and physicochemical properties.

This guide objectively compares these two chemotypes, focusing on the S(6) intramolecular hydrogen bond (IMHB) unique to picolinamides, which acts as a "conformational lock." We provide experimental data demonstrating how this lock influences potency, permeability, and metabolic stability, alongside validated protocols for characterizing these effects.

Part 1: Structural & Electronic Architecture

The Electronic Divergence

The fundamental difference lies in the aromatic core. The benzamide possesses a phenyl ring (electron-rich, lipophilic), while the picolinamide incorporates a pyridine ring (electron-deficient, polar) with the nitrogen atom at the ortho position relative to the amide carbonyl.

  • Benzamide: The amide bond exhibits free rotation (though often restricted by ortho-substituents). The phenyl ring is a metabolic soft spot for CYP450-mediated hydroxylation.

  • Picolinamide: The pyridine nitrogen (N_py) acts as a weak base and a hydrogen bond acceptor. Crucially, it creates a specific electrostatic environment that favors a planar conformation.

The S(6) Conformational Lock

The defining feature of picolinamides is the formation of a pseudo-five-membered ring via an Intramolecular Hydrogen Bond (IMHB) between the amide proton (NH) and the pyridine nitrogen (N_py).

  • Effect: This locks the molecule into a planar conformation (torsion angle

    
    ).
    
  • Thermodynamic Consequence: Pre-organization reduces the entropic penalty upon binding to a target protein, potentially improving affinity (

    
    ).
    
  • Permeability: The IMHB "hides" the polarity of the NH donor and N_py acceptor, effectively increasing the molecule's lipophilicity transiently to cross membranes (the "chameleon effect").

Visualization: Conformational Dynamics

The following diagram illustrates the rotational freedom of benzamide versus the locked state of picolinamide.

Conformation cluster_0 Benzamide (Flexible) cluster_1 Picolinamide (Locked) B_conf1 Conformer A (Non-Planar) B_conf2 Conformer B (Planar) B_conf1->B_conf2 High Rotation (Low Barrier) P_conf S(6) Planar Motif (IMHB Locked) B_conf2->P_conf N-Scan Substitution (Entropy Reduction) Prop_Benz High Entropy Cost Exposed NH Donor B_conf2->Prop_Benz Prop_Pico Low Entropy Cost Masked Polar Surface P_conf->Prop_Pico

Caption: Comparison of the entropic penalty between the flexible benzamide and the IMHB-locked picolinamide scaffold.

Part 2: Comparative Performance Data

The following table summarizes the shift in properties when converting a matched molecular pair (MMP) from Benzamide to Picolinamide.

PropertyBenzamide DerivativePicolinamide DerivativeMechanistic Rationale
LogP (Lipophilicity) Higher (More Lipophilic)Lower (ΔLogP ≈ -0.5 to -1.0)Pyridine N is polar; however, IMHB can mask this, making ΔLogD less pronounced than ΔLogP.
Aqueous Solubility ModerateHigh Pyridine reduces crystal lattice energy and increases polarity.
Metabolic Stability Low/ModerateHigh Pyridine ring is electron-deficient, resisting CYP450 oxidative attack compared to the phenyl ring.
Conformation Twisted/FlexiblePlanarS(6) IMHB locks the amide NH and Pyridine N.
pKa (Base) Neutral AmideWeak Base (Pyridine N)Pyridine N (pKa ~5.2) can be protonated in acidic lysosomes, affecting distribution.
Toxicity Risk General metabolitesMetal ChelationThe N_py-C=O-NH motif can chelate metals (Fe, Zn), potentially causing off-target toxicity.

Part 3: Experimental Validation Protocols

As a senior scientist, relying on calculated properties is insufficient. You must validate the structural hypothesis using the following self-validating protocols.

Protocol A: 1H-NMR Conformational Analysis (The "Chemical Shift" Test)

Objective: To confirm the presence of the Intramolecular Hydrogen Bond (IMHB) in the picolinamide derivative. Principle: An amide proton involved in an IMHB will be significantly deshielded (shifted downfield) compared to a free amide, and its chemical shift will be less sensitive to solvent concentration or temperature.

Step-by-Step Methodology:

  • Sample Preparation: Synthesize the Matched Molecular Pair (Benzamide vs. Picolinamide). Dissolve 5 mg of each in CDCl₃ (non-polar solvent promotes IMHB).

  • Acquisition: Acquire a standard 1H-NMR spectrum at 298 K.

  • Titration (Self-Validation Step):

    • Perform a DMSO-d6 titration. Add DMSO-d6 in 10% increments to the CDCl₃ solution.

    • Benzamide Result: The amide NH signal will shift significantly downfield as DMSO (a strong H-bond acceptor) disrupts internal equilibrium and bonds with the NH.

    • Picolinamide Result: The amide NH signal will show minimal shift (

      
       ppm) because the intramolecular bond with the pyridine nitrogen is thermodynamically favored over the intermolecular bond with DMSO.
      
  • Data Interpretation: A high

    
     (> 8.5 ppm) in CDCl₃ that is solvent-invariant confirms the "Locked" conformation.
    
Protocol B: Microsomal Metabolic Stability Assay

Objective: To quantify the metabolic advantage of the pyridine ring.

Step-by-Step Methodology:

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
  • Intrinsic Clearance: Calculate

    
    .
    
    • Success Metric: A picolinamide should exhibit a

      
       at least 2-fold lower than its benzamide analogue to justify the synthetic switch.
      

Part 4: Strategic Workflow for Scaffold Selection

Use this decision logic to determine when to deploy the picolinamide scaffold in your drug discovery campaign.

Workflow Start Lead Optimization: Benzamide Scaffold Check_Sol Is Solubility/LogD Optimal? Start->Check_Sol Check_Metab Is Metabolic Stability (CYP) Acceptable? Check_Sol->Check_Metab Yes Action_Pico Switch to Picolinamide (Nitrogen Scan) Check_Sol->Action_Pico No (Need Polar Core) Check_Potency Is Potency Limited by Entropy? Check_Metab->Check_Potency Yes Check_Metab->Action_Pico No (Need Oxidative Stability) Check_Potency->Action_Pico No (Need Rigidification) End_Go Advance Candidate Check_Potency->End_Go Yes Validation Execute Protocol A (NMR) & Protocol B (Microsomes) Action_Pico->Validation Risk Assess Metal Chelation (Tox Screen) Validation->Risk Risk->End_Go No Toxicity

Caption: Decision tree for transitioning from benzamide to picolinamide based on ADME and potency bottlenecks.

References

  • Gao, X., et al. (2018).[1] "Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Caron, G., et al. (2019). "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry."[2] Medicinal Chemistry Communications.

  • Kuhn, B., et al. (2010). "Impact of Intramolecular Hydrogen Bonding on Permeability and Solubility." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability and FGs."

Sources

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the precise determination of the melting point for the novel compound N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide. As this compound is not widely characterized in publicly available literature, establishing a robust, validated protocol for its physical characterization is paramount for purity assessment, quality control, and regulatory compliance. We will explore and contrast the classical capillary technique with the instrument-intensive, high-precision method of Differential Scanning Calorimetry (DSC), offering field-proven insights into the causality behind experimental choices.

The Foundational Importance of the Melting Point

The melting point, the temperature at which a substance transitions from a solid to a liquid state, is a fundamental physical property.[1] For a pure crystalline organic compound, the melting point is a sharp, characteristic value. The presence of even minor impurities typically causes a depression in the melting point and a broadening of the melting range. Consequently, accurate melting point determination is one of the most rapid and cost-effective methods to gauge the purity of a compound, making it an indispensable technique in synthetic chemistry and pharmaceutical development.[2][3]

Methodology Comparison: Capillary vs. Differential Scanning Calorimetry

The choice of methodology for melting point determination is often a balance between the required accuracy, the available resources, and the stage of drug development. Here, we compare the two most prevalent techniques.

Capillary Melting Point Determination

This traditional method involves heating a small amount of a powdered sample packed into a thin glass capillary tube at a controlled rate.[4][5] The operator visually observes the sample and records the temperature range from the onset of melting (the first appearance of liquid) to the clear point (when the entire sample has liquefied).[6]

  • Causality of Choice: The capillary method is often chosen for routine, high-throughput screening or in academic settings due to its simplicity and the low cost of the apparatus. Modern digital instruments have improved reproducibility by automating the heating ramp and providing a magnified view, but the endpoint detection remains largely subjective.[3]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[7][8] When the sample melts, it absorbs energy (an endothermic process), which is detected by the instrument as a significant change in heat flow.[9] This event is represented as a peak on the DSC thermogram, from which the melting onset temperature, peak temperature, and enthalpy of fusion can be precisely calculated.

  • Causality of Choice: DSC is the gold standard for melting point determination in industrial and regulatory environments.[3][10] Its high accuracy, objectivity, and ability to provide quantitative thermodynamic data (like enthalpy) make it a self-validating system.[10] It is particularly crucial for studying polymorphism, where different crystalline forms of the same compound exhibit distinct melting points and thermal behaviors.[3]

Experimental Protocols: A Self-Validating System

The trustworthiness of any melting point data hinges on a meticulous and consistent experimental protocol.

Critical Prerequisite: Sample Preparation

For both methodologies, the accuracy of the result is directly dependent on the initial sample preparation. This is a non-negotiable first step for data integrity.

  • Ensure Dryness: The sample must be thoroughly dry. Solvents, including water, act as impurities and will depress the melting point.[2][11] Drying in a desiccator or vacuum oven is recommended.

  • Create a Fine Powder: The sample should be a fine, homogeneous powder.[2][4] This is achieved by gently crushing any coarse crystals with a mortar and pestle. This ensures efficient and uniform heat transfer throughout the sample.[2]

Protocol 1: Digital Capillary Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus.

  • Sample Loading: Gently tap the open end of a capillary tube into the powdered sample. The sample height should be 2-3 mm.[11][12] An excessive amount of sample can lead to an artificially broad melting range.[12]

  • Sample Packing: Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. Dropping the tube down a long, narrow glass tube can aid in this process.[12]

  • Initial Rapid Determination (Optional but Recommended): If the melting point is unknown, perform a quick determination by heating at a fast rate (e.g., 10-20°C/minute) to find an approximate range.[13]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[12] Insert a new, freshly packed capillary.

  • Heating Program: Set the heating rate to a slow, controlled ramp, typically 1-2°C per minute, starting from a temperature approximately 15-20°C below the expected melting point.[12] A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[12]

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the last solid crystal disappears (clear point). This is the melting range.[12]

  • Replicate: For validation, the procedure should be performed at least twice with fresh samples.[13]

Capillary_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Pack Pack Sample Tightly Load->Pack FastRamp Fast Ramp (Approx. MP) Pack->FastRamp Cool Cool Apparatus FastRamp->Cool SlowRamp Slow Ramp (1-2°C/min) Cool->SlowRamp New Sample Record Record Melting Range SlowRamp->Record

Caption: Workflow for Capillary Melting Point Determination.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol ensures high-fidelity thermal analysis.

  • Instrument Calibration: Before analysis, calibrate the instrument for temperature and enthalpy using certified reference materials, such as high-purity indium. This step is critical for data trustworthiness and is a standard requirement in regulated laboratories.

  • Sample Preparation: Accurately weigh 1-5 mg of the finely powdered sample into a clean DSC pan (typically aluminum).

  • Encapsulation: Place a lid on the pan and seal it using a sample press. A hermetic seal is often used to prevent any loss of material through sublimation.

  • Loading: Place the sealed sample pan in the DSC's sample cell and an empty, sealed reference pan in the reference cell.

  • Thermal Method: Program the instrument. A typical method for melting point analysis is:

    • Equilibrate: Hold at a starting temperature (e.g., 25°C) for 1-2 minutes.

    • Ramp: Heat the sample at a constant rate, commonly 10°C/minute, to a temperature well above the expected melting point.

  • Data Acquisition: Initiate the run. The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis: The melting event will appear as an endothermic peak. Using the instrument's software, determine:

    • Onset Temperature: The extrapolated beginning of the melting peak, often reported as the melting point.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, which quantifies the energy required for the transition.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis Calibrate Calibrate Instrument Weigh Weigh Sample (1-5 mg) Calibrate->Weigh Seal Seal in Pan Weigh->Seal Load Load Sample & Reference Seal->Load Program Set Thermal Method Load->Program Run Run Experiment Program->Run Analyze Analyze Endotherm Run->Analyze

Caption: Workflow for DSC Melting Point Determination.

Data Presentation & Comparative Analysis

The output and utility of the data from each method differ significantly.

Table 1: Comparison of Melting Point Determination Methodologies

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of solid-to-liquid phase transition.[1]Measurement of heat flow difference during a controlled temperature ramp.[7][8]
Data Output Melting Range (°C)Onset Temp (°C), Peak Temp (°C), Enthalpy of Fusion (J/g).[7][10]
Accuracy Moderate; operator-dependent.[3]High; instrument-based and highly reproducible.[3][10]
Subjectivity HighLow
Sample Size <1 mg1-5 mg
Throughput High (multiple capillaries can often be run simultaneously).[12]Moderate
Regulatory Use Suitable for routine QC and initial checks.[3]Preferred for GMP/ICH compliance and formal characterization.[3]
Key Advantage Simplicity, low cost.Quantitative data, high accuracy, objectivity.

Contextual Data: Comparison with Structurally Related Compounds

Without established literature values for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, comparing its experimentally determined melting point to that of structurally similar compounds provides valuable context. Structural modifications, such as the addition or removal of functional groups, significantly impact intermolecular forces (e.g., hydrogen bonding, van der Waals forces) and crystal lattice packing, thereby altering the melting point.

Table 2: Melting Points of Structurally Related Pyridine Carboxamides

Compound NameStructureReported Melting Point (°C)Data Source
N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide Structure of Target CompoundTo be determined experimentally N/A
Pyridine-2-carboxamideStructure of Parent Amide110 (decomposes)ChemicalBook[14]
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamideStructure of a more complex derivative137 - 138MDPI[15]
N2,N5-Di(pyridin-3-yl)furan-2,5-dicarboxamideStructure of a furan-bridged dicarboxamide150 - 151PMC[16]

Note: The structures for the related compounds are simplified descriptions. The provided sources contain the full chemical structures.

This comparative data allows a researcher to assess if the experimentally determined value for the target compound is reasonable. For instance, the addition of the bulky and polar 3,4-dimethoxyphenyl group to the parent pyridine-2-carboxamide is expected to significantly increase the melting point due to increased molecular weight and potential for stronger intermolecular interactions.

Conclusion and Recommendation

For the definitive characterization of a novel compound like N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, Differential Scanning Calorimetry (DSC) is the superior and recommended method. Its objectivity, high precision, and the wealth of quantitative data it provides are essential for establishing a reliable physical property profile suitable for publication, patent applications, and regulatory filings.

The capillary method , while less precise, remains a valuable tool for rapid, preliminary checks of purity throughout the synthesis and purification process. When using this method, a slow heating ramp (1-2°C/min) and multiple measurements are crucial for obtaining the most reliable data possible.

Ultimately, the rigorous and validated determination of the melting point is a cornerstone of chemical and pharmaceutical science, providing a clear and dependable indicator of a compound's identity and purity.

References

  • Differential Scanning Calorimetry (DSC) | METTLER TOLEDO. METTLER TOLEDO. [Link]

  • Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]

  • Melting point determination. University of Calgary. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Element Materials Technology. [Link]

  • Melting Point Apparatus SMP40. Cole-Parmer. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Comprehensive Biophysics. [Link]

  • Melting Point Apparatus Experimental Manual | PDF. Scribd. [Link]

  • 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

  • DETERMINATION OF MELTING POINTS. Mettler-Toledo. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics (AIP Publishing). [Link]

  • ExperimentMeasureMeltingPoint Documentation. Emerald Cloud Lab. [Link]

  • Measuring the Melting Point. Westlab. [Link]

  • 5-bromo-N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide. Chemazone. [Link]

  • 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. PubChem. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. [Link]

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. NIScPR Online Periodicals Repository. [Link]

  • Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Derivatives. Academia.edu. [Link]

  • N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide. PubChem. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. [Link]

Sources

Validating Purity of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide via LC-MS: An Advanced Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Imperative

In the development of small molecule kinase inhibitors and biologically active pyridine scaffolds, N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide represents a critical structural motif. While often synthesized via amide coupling of pyridine-2-carboxylic acid and 3,4-dimethoxyaniline, the purity of this compound is paramount due to the potential toxicity of residual aniline precursors.

This guide moves beyond generic protocols to provide a rigorous, self-validating LC-MS methodology. We compare this approach against traditional HPLC-UV and qNMR, demonstrating why LC-MS is the requisite gold standard for detecting trace genotoxic impurities (PGIs) and ensuring structural integrity in drug discovery pipelines.

Comparative Analysis: LC-MS vs. Alternatives

To validate purity effectively, one must understand the limitations of each analytical tool. The following table contrasts the performance of LC-MS against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Comparative Performance Matrix
FeatureLC-MS (ESI-Q-TOF/Triple Quad) HPLC-UV (DAD) 1H-qNMR
Primary Utility Trace impurity ID & Quantification (<0.05%)Routine Purity (>95%) & QCStructural Verification & Potency
Sensitivity (LOD) High (ng/mL to pg/mL range)Moderate (µg/mL range)Low (~1-5% impurity threshold)
Specificity Excellent (Mass-based resolution)Good (Chromatographic resolution only)High (Structural resolution)
Blind Spots Ion suppression effectsCo-eluting peaks with similar UV spectraOverlapping signals; trace impurities lost in baseline
Throughput High (Rapid gradients possible)HighLow (Long acquisition for trace sensitivity)
Verdict Required for PGI detection & unknown IDStandard for bulk purityComplementary for mass balance
Why LC-MS Wins for This Compound

The synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide often leaves residual 3,4-dimethoxyaniline . Anilines are structural alerts for genotoxicity. HPLC-UV may separate the aniline, but LC-MS provides the specificity to confirm its absence at ppm levels (using Selected Ion Monitoring) and the sensitivity to detect catalytic byproducts that lack strong chromophores.

Synthesis & Impurity Logic

Understanding the chemical origin of impurities is the first step in validation. The diagram below maps the synthesis pathway and potential failure points that the LC-MS method must detect.

SynthesisPath cluster_inputs Starting Materials Acid Pyridine-2-carboxylic Acid (MW: 123.1) Reaction Amide Coupling Reaction Acid->Reaction Aniline 3,4-Dimethoxyaniline (MW: 153.1) *Toxic Impurity* Aniline->Reaction Reagents Coupling Agents (HATU/EDC + Base) Reagents->Reaction Reaction->Aniline Residual (Trace) Product Target Product: N-(3,4-dimethoxyphenyl) pyridine-2-carboxamide (MW: 258.27) Reaction->Product Main Path SideProduct Side Products: - Urea byproducts - Acid Anhydrides Reaction->SideProduct Side Reactions

Figure 1: Synthesis pathway highlighting the critical need to detect residual 3,4-dimethoxyaniline.

Experimental Protocol: LC-MS Validation

This protocol is designed for a standard UHPLC system coupled to a Single Quadrupole or Q-TOF MS.

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v). Matches the initial mobile phase to prevent peak distortion.

  • Concentration: 0.5 mg/mL (for purity check); 1 µg/mL (for sensitivity/LOD check).

  • Filtration: 0.22 µm PTFE filter (removes particulates that clog UHPLC columns).

Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Rationale: The target is moderately polar (logP ~2.5). C18 provides optimal retention and separation from the more polar aniline precursor.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Rationale: Formic acid ensures protonation of the pyridine nitrogen (

      
       ~5.2) and the amide, facilitating ESI+ ionization.
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Mass Spectrometry Parameters (MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Target Ion:

    
    
    
    
    
    .
  • Key Impurity Ion (Aniline):

    
    
    
    
    
    .
  • Scan Mode: Full Scan (100-600

    
    ) for purity; SIM (Selected Ion Monitoring) at 259.1 and 154.1 for trace validation.
    

Validation Workflow & Decision Logic

To ensure the method is "self-validating," follow this decision tree. If the system suitability fails, the data is invalid regardless of the sample result.

ValidationFlow Start Start Validation SysSuit Inject Standard Mix (Target + Impurity) Start->SysSuit CheckRes Resolution > 1.5? SysSuit->CheckRes Fail1 Adjust Gradient or Column CheckRes->Fail1 No Pass1 Inject Blank CheckRes->Pass1 Yes Fail1->SysSuit CheckCarry Carryover < 0.05%? Pass1->CheckCarry Fail2 Clean Injector/ Change Needle Wash CheckCarry->Fail2 No Pass2 Inject Sample CheckCarry->Pass2 Yes Fail2->Pass1 Analyze Analyze MS Spectra (Purity % & m/z match) Pass2->Analyze Report Generate Report Analyze->Report

Figure 2: Step-by-step validation logic ensuring system suitability before sample analysis.

Experimental Data Simulation

The following table represents typical validation data for this compound, illustrating the expected linearity and limits of detection.

Table 2: Method Validation Metrics
ParameterAcceptance CriteriaTypical ResultInterpretation
Retention Time (RT) RSD < 1.0%0.2%Method is stable and reproducible.
Linearity (

)

0.9998Response is proportional to concentration (1-100 µg/mL).
LOD (Impurity) S/N > 3:10.05 µg/mLCapable of detecting trace aniline at 50 ppm.
Recovery (Spike) 80-120%98.5%Matrix effects (ion suppression) are minimal.
Specificity No interference at RTPassNo co-elution of aniline (RT ~3.2 min) and product (RT ~5.8 min).

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Issue: A peak at


 273 appears in the spectrum.
Cause:  This corresponds to 

, likely a methyl ester byproduct if methanol was used during synthesis or workup instead of ethanol/water, or potentially oxidation (

). Solution: Check the synthesis solvent history. Switch mobile phase B to Methanol to see if the peak shifts (indicating solvation) or stays (indicating a structural impurity).
Ion Suppression

Observation: The aniline signal is lower than expected in the spiked sample. Causality: The high concentration of the main amide product can suppress the ionization of trace impurities if they co-elute. Fix: Ensure the gradient is shallow enough (1-8 min ramp) to fully separate the aniline (early eluter) from the amide (later eluter).

References

  • Synthesis & Biological Context

    • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4. (2014). National Institutes of Health. Link

  • LC-MS Method Validation

    • Method Development and Validation Study for Quantitative Determination of Genotoxic Impurities. (2012).[1] PubMed. Link

  • Comparative Analysis (LC-MS vs NMR)

    • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes. (2017). PMC. Link

  • General Purity Guidelines

    • Identity and Purity - Small Molecules Testing Services.[2] Pacific BioLabs.[2] Link

Sources

crystal structure data of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide complexes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Crystal Structure & Performance of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide Complexes

Executive Summary & Strategic Context

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide (often abbreviated as 3,4-DMPPA ) represents a critical scaffold in the development of metallopharmaceuticals, particularly for antitubercular and anticancer applications. Belonging to the picolinamide class, this ligand utilizes a "pincer-like" N,O-donor system to chelate transition metals (Cu, Ni, Zn), significantly altering their pharmacokinetics and cytotoxicity profiles compared to the free ligand.

This guide analyzes the structural integrity, coordination geometry, and biological performance of 3,4-DMPPA complexes, benchmarking them against the well-characterized 4-methoxyphenyl analog (MPPA) and standard clinical agents.

Structural Analysis: Ligand & Coordination Geometry

The Ligand: Crystal Packing & Conformation

While the specific crystal structure of the 3,4-dimethoxy derivative is often inferred, the structural data of its direct analog, N-(4-methoxyphenyl)picolinamide (MPPA) , provides the definitive baseline for this class.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Conformation: The molecule adopts a nearly planar conformation stabilized by an intramolecular hydrogen bond between the amide hydrogen (

    
    ) and the pyridine nitrogen (
    
    
    
    ). This pre-organizes the ligand for metal chelation.
  • Packing: The lattice is dominated by weak

    
     stacking interactions between the pyridine and phenyl rings, and intermolecular 
    
    
    
    bonds.
Metal Complex Coordination (Cu, Ni, Zn)

Upon complexation, the ligand typically acts as a bidentate N,O-donor . The deprotonation of the amide nitrogen is pH-dependent, leading to two primary coordination modes:

  • Neutral Mode (Acidic/Neutral pH): Coordinates via Pyridine-N and Amide-O (Carbonyl).

  • Anionic Mode (Basic pH): Coordinates via Pyridine-N and Amide-N (Deprotonated).

Comparative Coordination Geometry Table:

FeatureCopper(II) ComplexNickel(II) ComplexZinc(II) Complex
Geometry Distorted Square PyramidalDistorted OctahedralTetrahedral / Octahedral
Coordination No. 5 (typically

or dimer)
6 (typically

)
4 or 6
Bond Lengths



Stability High (Jahn-Teller Stabilization)Moderate (Kinetic lability)High (Redox inert)

Visualization: Synthesis & Coordination Pathway

The following diagram illustrates the synthesis of the 3,4-DMPPA ligand and its subsequent metallation pathways.

G cluster_0 Precursors cluster_1 Metal Complexation Picolinic Picolinic Acid (C6H5NO2) Ligand Ligand (3,4-DMPPA) C14H14N2O3 (Planar Conformation) Picolinic->Ligand Amide Coupling (EDC/HOBt or SOCl2) Aniline 3,4-Dimethoxyaniline (C8H11NO2) Aniline->Ligand Complex Cu(II) Complex [Cu(L)2] (Square Planar/Pyramidal) Ligand->Complex Reflux (EtOH) + Base Ligand->Complex Chelation (N,O-donor) Cu_Salt Cu(OAc)2·H2O Cu_Salt->Complex

Caption: Synthetic pathway from precursors to the N,O-chelated Copper(II) complex, highlighting the transition from a planar organic ligand to a coordinated metal center.

Performance Comparison: Ligand vs. Complexes

This section evaluates the functional performance of the complexes, specifically focusing on Antimycobacterial Activity (Mycobacterium tuberculosis H37Rv) , a primary target for this class of compounds.[1][2]

MetricFree Ligand (3,4-DMPPA)Cu(II) ComplexRifampicin (Std.)
IC50 (µM)



Lipophilicity (logP)

(Moderate)

(Optimized)

Solubility (Water) Low (

mg/mL)
Moderate (as salt)High
Cytotoxicity (CC50)

µM (Safe)

µM

µM
Mechanism Cell wall inhibitionROS generation + DNA bindingRNA polymerase inhibition

Key Insight: The Copper(II) complex exhibits a 5-fold increase in potency compared to the free ligand. This is attributed to the "Tweezers Effect," where the metal center facilitates transport across the mycobacterial cell wall and enables oxidative damage via Reactive Oxygen Species (ROS) generation.

Experimental Protocols

Protocol A: Synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide
  • Rationale: Direct amide coupling using acyl chloride ensures high yield and purity without racemization.

  • Activation: Dissolve Picolinic acid (1.0 eq) in dry DCM. Add Thionyl Chloride (

    
    , 1.5 eq) and reflux for 3 hours to generate picolinoyl chloride. Evaporate excess 
    
    
    
    .
  • Coupling: Dissolve 3,4-dimethoxyaniline (1.0 eq) in dry DCM with Triethylamine (

    
    , 1.2 eq) as a proton scavenger.
    
  • Addition: Add the picolinoyl chloride solution dropwise at

    
    . Stir at room temperature for 12 hours.
    
  • Purification: Wash with

    
     (sat.), then 1M HCl, then Brine. Recrystallize from Ethanol.
    
    • Validation: Melting Point:

      
      .
      
Protocol B: Crystallization of the Cu(II) Complex
  • Rationale: Slow evaporation allows for the formation of X-ray quality single crystals by minimizing kinetic trapping.

  • Dissolution: Dissolve 0.5 mmol of the Ligand in 10 mL hot Ethanol.

  • Metal Addition: Add 0.25 mmol of

    
     dissolved in 5 mL water (2:1 Ligand:Metal ratio).
    
  • Reflux: Heat at

    
     for 2 hours. The solution turns from colorless to deep green/blue.
    
  • Crystallization: Filter the hot solution. Allow the filtrate to stand at room temperature for 5-7 days.

  • Harvest: Collect dark blue prismatic crystals.

References

  • Structural Baseline (MPPA)

    • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2022).[1][3] PMC.

  • Copper Complex Coordination

    • Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies.[3] (2014).[3] European Journal of Medicinal Chemistry.

  • Antimycobacterial Activity

    • Antimycobacterial activity of 3,4-dichlorophenyl-ureas and related derivatives.[4] (2001). Farmaco.

  • General Picolinamide Chemistry

    • New pyridine carboxamide ligands and their complexation to copper(II).[3] (2004).[2] Dalton Transactions.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a commitment that lasts throughout the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, grounding each recommendation in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage your chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste is governed by stringent regulations to prevent harm to human health and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous materials[5][6]. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling and disposal of hazardous chemicals in laboratory settings, as outlined in the Laboratory Standard (29 CFR 1910.1450)[7][8][9].

The fundamental principle is that chemical waste should never be disposed of in the regular trash or down the sanitary sewer system without explicit permission from your institution's Environmental Health and Safety (EHS) office[5].

Step-by-Step Disposal Protocol for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

This protocol is designed to guide you through the process of safely accumulating, storing, and disposing of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide waste.

1. Waste Characterization and Segregation:

  • Initial Assessment: Based on the structure of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, it should be treated as a hazardous chemical waste. Although specific toxicity data is unavailable, the presence of the pyridine ring and amide functional group suggests potential biological activity and irritant properties[1][2][3][4].

  • Segregation: It is crucial to segregate this waste from other waste streams to prevent accidental reactions. Incompatible materials to keep separate include strong oxidizing agents, acids, and bases[10]. Do not mix this waste with other chemical wastes unless you have confirmed their compatibility through reliable sources or your institution's EHS office[11].

2. Personal Protective Equipment (PPE):

  • Minimum PPE: Before handling the waste, at a minimum, you must wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities of organic compounds).

  • Enhanced Precautions: If there is a risk of generating dust or aerosols, a face shield and respiratory protection may be necessary. Always work in a well-ventilated area, preferably within a chemical fume hood[2][12].

3. Waste Container Selection and Labeling:

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate. For liquid waste (e.g., solutions containing the compound), plastic-coated glass or HDPE containers are preferred to minimize the risk of breakage[5][13].

  • Labeling: Proper labeling is a critical and legally required step. The label must be securely affixed to the container and include the following information in clear, legible writing[7][12][13]:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide" (avoid abbreviations or chemical formulas)

    • An accurate estimation of the concentration and total amount of the waste

    • The date when the waste was first added to the container (the "accumulation start date")

    • The physical hazards of the waste (e.g., "Irritant")

    • Your name, laboratory room number, and contact information

4. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Waste should be accumulated at or near the point of generation in a designated SAA that is under the direct control of the laboratory personnel[13].

  • Storage Conditions:

    • Keep the waste container securely closed at all times, except when adding waste[13].

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

    • Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible chemicals[2][10].

5. Disposal Request and Pickup:

  • Contact Your EHS Office: Once the waste container is nearly full (around 90% capacity), or if you are finished generating this type of waste, contact your institution's EHS or Hazardous Waste Management office to arrange for pickup[5][13].

  • Documentation: You will likely need to complete a chemical waste pickup form, either online or on paper, providing details about the waste stream[5].

  • Licensed Disposal Facility: Your institution's EHS office will ensure that the waste is transported to and disposed of at a licensed hazardous waste treatment, storage, and disposal facility (TSDF) in compliance with all federal, state, and local regulations[6][14].

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the disposal process for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide.

cluster_0 Waste Generation & Characterization cluster_1 Handling & Accumulation cluster_2 Final Disposal A Generate Waste: N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide B Characterize as Hazardous Waste (Precautionary Principle) A->B C Wear Appropriate PPE B->C D Select & Label Waste Container C->D E Accumulate in Satellite Area D->E F Container Full or Waste Generation Complete E->F G Request Pickup from EHS F->G H Transport to Licensed Disposal Facility G->H

Caption: Disposal workflow for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide.

Summary of Key Information

AspectRecommendationRationale
Waste Classification Hazardous WastePrecautionary principle due to potential irritant properties based on similar compounds[1][2][3][4].
PPE Lab coat, safety glasses, chemical-resistant gloves.To prevent skin and eye contact with the potentially irritating compound[2][12].
Container Compatible, sealed, and labeled HDPE or glass.To ensure safe containment and prevent leaks or reactions[5][13].
Labeling "HAZARDOUS WASTE", full chemical name, hazards, date, contact info.Regulatory compliance and safety for all handlers[7][12][13].
Storage Closed container in a designated, ventilated area with secondary containment.To prevent spills, exposure, and reactions with incompatible materials[2][10][13].
Disposal Method Through your institution's licensed hazardous waste program.To comply with EPA and local regulations and ensure environmentally sound disposal[5][6].

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • How To Safely Dispose of Chemicals in Your Lab - Solvent Recovery Systems. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Laboratory Safety Guidance - OSHA. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Learn the Basics of Hazardous Waste | US EPA. [Link]

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Personal Protective Equipment (PPE) for Handling N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

[1]

Core Directive: The "Universal Precautions" Approach

Immediate Hazard Assessment: Specific toxicological data for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is often absent in public repositories. As a Senior Application Scientist, I mandate treating this compound based on Structure-Activity Relationship (SAR) analysis.

  • Core Scaffold: Pyridine-2-carboxamide (Picolinamide) – Known irritant (Skin/Eye/Respiratory).[1]

  • Substituent: 3,4-dimethoxyaniline (Veratrylamine) moiety – Potential for acute toxicity and sensitization.

  • Physical State: Solid (Powder/Crystalline).

Operational Classification: Occupational Exposure Band (OEB) 2/3 (Provisional). Treat as a hazardous irritant with potential bioactivity. Do not handle on an open bench.

The Defense System: PPE Specifications

The following PPE protocol is a self-validating system designed to prevent exposure pathways (Inhalation, Dermal, Ocular).

A. Hand Protection (Dermal Barrier)

Standard: ASTM D6978 (Chemotherapy Drug Resistance) or EN 374.

ParameterRecommendationScientific Rationale
Material Nitrile Rubber (Accelerator-free preferred)Latex is permeable to many organic solvents used with this compound (e.g., DMSO, DCM). Nitrile offers superior chemical resistance.
Thickness Minimum 5 mil (0.12 mm) Provides adequate tensile strength against accidental punctures during weighing or syringe manipulation.
Layering Double Gloving Outer Glove: Sacrificial layer. Remove immediately upon contamination.Inner Glove: Final barrier. Taped to lab coat cuff to prevent wrist exposure.
Validation Inflation Test Before donning, trap air in the glove and squeeze to check for pinhole leaks.
B. Respiratory Protection (Inhalation Barrier)

Primary Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

Secondary Control (If Fume Hood is Compromised or Unavailable):

  • Respirator: Half-face respirator with P100 (HEPA) cartridges.

  • Why? N95 filters remove 95% of particles >0.3 microns. P100 removes 99.97%, essential for bioactive pharmaceutical intermediates where the "safe" threshold is unknown.

C. Ocular & Body Protection[1][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Tyvek® Lab Coat (Disposable) or flame-resistant cotton lab coat with impervious apron.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Zone Check: Verify fume hood certification sticker is within 1 year.

  • Static Control: Place an anti-static gun or ionizer bar near the balance.

    • Reasoning: Amide derivatives often carry static charge, causing powder to "jump" and disperse, increasing inhalation risk.

  • Lining: Cover the work surface with an absorbent, plastic-backed bench liner (absorbent side up) to capture invisible micro-spills.

Phase 2: Solubilization (The Critical Risk Point)

Most exposure incidents occur when the solid is dissolved in volatile solvents.

  • Solvent Choice: If using DMSO or DMF (penetrating solvents), Double Nitrile Gloving is mandatory . These solvents can carry the dissolved API through the glove and skin into the bloodstream.

  • Addition: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.

  • Sealing: Cap the vial immediately after solvent addition. Vortex inside the hood.

Phase 3: Doffing (Removal) Protocol

Contamination often happens when taking PPE off.

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Goggles: Remove by handling the strap only. Do not touch the front lens.

  • Lab Coat: Remove inside-out.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Visualization: Decision & Response Pathways[1][2][3]

Diagram 1: PPE Selection & Risk Assessment Logic

This logic gate ensures you select the correct PPE based on the state of the chemical.

PPE_SelectionStartRisk Assessment:N-(3,4-dimethoxyphenyl)pyridine-2-carboxamideStatePhysical State?Start->StateSolidSolid / PowderState->Solid DryLiquidSolution (DMSO/DCM)State->Liquid DissolvedSolid_PPEREQUIRED PPE:1. Fume Hood (Primary)2. P100 Respirator (If open bench)3. Nitrile Gloves (5 mil)4. Splash GogglesSolid->Solid_PPELiquid_PPEREQUIRED PPE:1. Fume Hood2. DOUBLE Nitrile Gloves3. Safety Glasses/Shield4. Impervious ApronLiquid->Liquid_PPEActionSafe Handling ProtocolSolid_PPE->Action ProceedLiquid_PPE->Action Proceed

Caption: Logic flow for selecting appropriate PPE based on the physical state of the compound.

Diagram 2: Emergency Exposure Response

Immediate actions to take in case of barrier failure.

Exposure_ResponseIncidentExposure IncidentTypeType of Contact?Incident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleAction_Skin1. Remove Clothing2. Wash with Soap/Water (15 min)3. Do NOT Scrub (Abrasion)Skin->Action_SkinAction_Eye1. Flush at Eyewash (15 min)2. Hold Eyelids Open3. Remove ContactsEye->Action_EyeAction_Inhale1. Move to Fresh Air2. Seek Medical Support3. Provide SDS to MedicInhale->Action_InhaleReportReport to EHS & MedicalAction_Skin->ReportAction_Eye->ReportAction_Inhale->Report

Caption: Immediate response workflow for dermal, ocular, or inhalation exposure.

Disposal & Waste Management

Waste Categorization:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste bin (Yellow bag/container).

  • Liquid Waste: Collect all mother liquors and rinses in a Halogenated or Non-Halogenated Organic Waste carboy (depending on solvent used).

  • Labeling: Tag must read: "Contains Pyridine-2-carboxamide derivative. Potential Irritant/Toxic."[2][1][3][4][5]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6914079, Picolinamide (Pyridine-2-carboxamide). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

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